molecular formula C7H7BrClNO B1445580 5-Bromo-2-chloro-4-ethoxypyridine CAS No. 52311-48-5

5-Bromo-2-chloro-4-ethoxypyridine

Cat. No.: B1445580
CAS No.: 52311-48-5
M. Wt: 236.49 g/mol
InChI Key: LQKMQYWWXDYKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-ethoxypyridine is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMQYWWXDYKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743669
Record name 5-Bromo-2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-48-5
Record name 5-Bromo-2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safe handling of this compound. As a substituted halopyridine, this compound represents a potentially valuable building block for medicinal chemistry and drug development, offering multiple reactive sites for synthetic diversification. Due to the limited availability of published data for this specific molecule, this document synthesizes information from structurally analogous compounds and outlines the authoritative analytical methodologies required for its full characterization. We present predicted properties, detailed experimental protocols for spectroscopic and chromatographic analysis, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for its application in complex organic synthesis.

Introduction to Halogenated Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical design, forming the core scaffold of numerous approved drugs. The strategic placement of halogen atoms on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and pharmacological profile. The presence of bromine and chlorine atoms, as in this compound, creates distinct reactive centers that can be selectively functionalized.[1] The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the electron-deficient C2 position is susceptible to nucleophilic aromatic substitution (SNAr).[1] This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making such compounds highly sought-after intermediates in the synthesis of novel chemical entities.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for all subsequent analysis.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 1289005-72-6 [2]
Molecular Formula C₇H₇BrClNO -

| Molecular Weight | 236.49 g/mol | - |

Physicochemical Properties

Direct experimental data for this compound is not widely published. The following table summarizes key properties based on data from closely related analogues like 5-Bromo-2-chloro-4-methylpyridine and general principles of physical organic chemistry.

Table 2: Predicted and Analogous Physicochemical Data

Property Predicted/Analogous Value Rationale & Remarks
Appearance White to light yellow or gray solid Analogous compounds like 5-Bromo-2-chloro-4-methylpyridine appear as gray to white solids.[3]
Melting Point 29-31 °C (for methyl analogue) The ethoxy group may slightly alter the crystal lattice energy compared to the methyl analogue.[4]
Boiling Point 239.4 ± 35.0 °C at 760 mmHg (for methyl analogue) Expected to be a high-boiling liquid or low-melting solid under standard pressure.[5]
Density ~1.6 g/cm³ Based on the density of 1.624 g/mL for the methyl analogue.[4]
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in water. The hydrophobic pyridine core and halogens, combined with the polar ether and nitrogen, suggest solubility in a range of organic solvents.

| LogP | 2.82 (for methyl analogue) | Indicates moderate hydrophobicity.[5] The ethoxy group will likely increase this value slightly compared to the methyl analogue. |

Analytical Characterization Workflow

A rigorous, multi-technique approach is essential to confirm the identity, purity, and structure of this compound.

Figure 2: Analytical Characterization Workflow Sample Sample Received Purity Purity Assessment (HPLC/GC) Sample->Purity Structure Structural Elucidation Purity->Structure If pure (>95%) NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR Report Certificate of Analysis NMR->Report MS->Report IR->Report

Caption: Figure 2: A typical workflow for the comprehensive analytical characterization of a synthetic intermediate.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.

Protocol: HPLC Method Development

  • Column Selection : A reversed-phase C18 column is a primary choice. For pyridine-containing compounds, which can exhibit peak tailing on silica-based columns, a mixed-mode column (e.g., Primesep 100) can provide superior peak shape without ion-pairing reagents.[6][7]

  • Mobile Phase : Start with a gradient elution using acetonitrile and water. A small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid) in the mobile phase is often necessary to protonate the pyridine nitrogen, ensuring sharp, symmetrical peaks.[7]

  • Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.

  • Detection : Use a UV detector set to 250-270 nm, where the pyridine ring is expected to absorb.

  • Analysis : Inject the sample and run the gradient. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

  • ¹H NMR :

    • A triplet (~1.4 ppm) and a quartet (~4.1 ppm) corresponding to the ethyl protons of the ethoxy group.

    • Two singlets in the aromatic region (likely between 7.0 and 8.5 ppm) for the two protons on the pyridine ring. The exact chemical shifts are influenced by the surrounding electron-withdrawing halogens.

  • ¹³C NMR :

    • Signals for the two ethyl carbons.

    • Five distinct signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached substituents (Cl, Br, O-ethyl, and N). The carbons directly bonded to the halogens (C2 and C5) will be particularly revealing.

Protocol: NMR Data Acquisition [8]

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

MS provides crucial information about the compound's molecular weight and elemental composition.

Expected Spectral Features:

  • Molecular Ion (M⁺) : A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in characteristic M, M+2, and M+4 peaks with predictable intensity ratios, serving as a definitive signature for the presence of one Br and one Cl atom.[8]

  • Fragmentation : Common fragmentation pathways would likely involve the loss of an ethyl radical (M-29), an ethoxy radical (M-45), or subsequent loss of halogen atoms.

Protocol: MS Data Acquisition

  • Ionization Method : Electrospray ionization (ESI) in positive mode is suitable for analyzing pyridine compounds, as the nitrogen atom is readily protonated to form [M+H]⁺.

  • Sample Infusion : Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.

  • Analysis : Acquire a full scan spectrum to identify the molecular ion cluster. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Chemical Reactivity Profile

The synthetic utility of this compound is defined by the differential reactivity of its two carbon-halogen bonds.

Figure 3: Selective Reactivity Profile sub This compound suzuki C-C Bond Formation (e.g., Suzuki Coupling) @ C5-Position sub->suzuki Pd Catalyst, Base R-B(OH)₂ snar Nucleophilic Aromatic Substitution (SNAr) @ C2-Position sub->snar Nucleophile (e.g., R-NH₂) Heat

Caption: Figure 3: Key reaction pathways illustrating the chemoselective functionalization of the C-Br and C-Cl bonds.

  • Palladium-Catalyzed Cross-Coupling : The C5-Br bond is the primary site for reactions like Suzuki, Stille, or Buchwald-Hartwig amination. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at this position.[1]

  • Nucleophilic Aromatic Substitution (SNAr) : The C2-Cl bond is activated by the electron-withdrawing effect of the ring nitrogen. It will readily react with strong nucleophiles, such as amines or alkoxides, typically at elevated temperatures.[1]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are mandatory. The following guidelines are based on safety data for structurally similar chemicals.

Table 3: Safety and Handling Procedures

Aspect Guideline References
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, nitrile gloves, and safety glasses or goggles are required. [9][10][11]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9][10][12]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9][10][11]
First Aid (Skin) In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. [9][10][11]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. [9][11]
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances. [9]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9][10] |

Conclusion

This compound is a halogenated pyridine with significant potential as a versatile intermediate for chemical synthesis. While direct published data on its properties is sparse, a clear analytical path for its complete characterization can be established based on established methodologies for analogous compounds. Its defining features are the two distinct halogenated sites, which allow for selective, stepwise functionalization via cross-coupling and SNAr reactions. Adherence to rigorous analytical workflows and strict safety protocols is paramount when working with this and similar research chemicals.

References

  • AK Scientific, Inc. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
  • National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.
  • LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS).
  • Fisher Scientific. (2024). 5-Bromo-2-chloro-3-fluoropyridine Safety Data Sheet.
  • BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-2-chloropyrimidine Safety Data Sheet.
  • ChemWhat. (n.d.). 5-BroMo-2-chloro-4-ethoxypyriMidine CAS#: 1289005-72-6.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Chem-Impex International. (n.d.). 5-Bromo-2-chloro-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyridine 97%.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Occupational Safety and Health Administration. (1991). Pyridine.

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine (CAS: 52311-48-5): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Bromo-2-chloro-4-ethoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core, a privileged scaffold in medicinal chemistry, is substituted with two distinct halogen atoms and an ethoxy group, offering a versatile platform for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and applications, with a focus on its role as a valuable building block in drug discovery. Detailed experimental insights and protocols are provided to support researchers in leveraging this compound's unique properties for the development of novel chemical entities.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound is a disubstituted halopyridine. The pyridine ring's inherent electron-deficient nature is further modulated by the presence of a chloro group at the C2 position, a bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position. This specific arrangement of functional groups dictates its reactivity, allowing for selective chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 52311-48-5[3]
Molecular Formula C₇H₇BrClNO[4]
Molecular Weight 236.49 g/mol [4]
Appearance Off-white to yellow powder (typical for similar compounds)[5]
Storage Sealed in dry, Room Temperature[4]
Significance in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design, present in numerous FDA-approved drugs.[2][6] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a privileged structure. Halogenated pyridines, such as this compound, are particularly valuable as they serve as versatile intermediates. The two different halogen atoms provide orthogonal handles for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[5][7] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) during lead optimization.

Section 2: Synthesis and Manufacturing

Synthetic Strategy

The logical precursor is 2-chloro-4-ethoxypyridine. The ethoxy group at the C4 position and the nitrogen atom in the ring are ortho-, para-directing for electrophilic aromatic substitution, while the chloro group is deactivating. The C5 position is sterically accessible and electronically activated for bromination.

Detailed Synthetic Protocol (Analogous Method)

This protocol is adapted from a verified synthesis of a similar compound and serves as a robust starting point for optimization.[8]

Reaction: Bromination of 2-chloro-4-ethoxypyridine.

Reagents & Materials:

  • 2-chloro-4-ethoxypyridine (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.0 equiv.)

  • Concentrated Sulfuric Acid

  • Ice

  • 8N Sodium Hydroxide (NaOH) solution

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Brine solution

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-ethoxypyridine (1.0 equiv.) in concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.

  • Bromination: Add N-Bromosuccinimide (1.0 equiv.) to the solution in small portions, ensuring the temperature remains below 5 °C.

    • Causality Insight: The use of concentrated sulfuric acid as a solvent protonates the pyridine nitrogen, further activating the ring for electrophilic attack, while also protonating the NBS to generate a potent electrophilic bromine species. Portion-wise addition of NBS under cooling is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C and then gradually warm to 55 °C. Maintain this temperature for approximately 3 hours.

  • Monitoring: The reaction progress should be monitored by a suitable technique such as TLC or LC-MS to confirm the consumption of the starting material.

  • Workup & Quenching: After completion, carefully pour the reaction mixture into a beaker containing crushed ice. This step quenches the reaction and dilutes the strong acid.

  • Neutralization: Slowly neutralize the acidic solution by adding 8N aqueous sodium hydroxide until the pH is alkaline. This step is highly exothermic and must be performed with cooling and caution. The product will often precipitate as a solid or oil.

  • Extraction: Extract the product from the aqueous mixture with chloroform or dichloromethane (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (e.g., starting from 9:1) to yield pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds.

Overview of Reactive Sites
  • C5-Br Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[9] This is due to the bond dissociation energies (C-Cl > C-Br).[10] Therefore, the C5-Br bond is the more reactive site for oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this position under mild conditions.[9]

  • C2-Cl Bond: The C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[11][12] While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can be engaged under more forcing conditions or with specialized catalyst systems.[13]

Reactivity cluster_0 This compound cluster_1 Reaction Pathways Core Pyridine Core (C₇H₇BrClNO) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling  C5-Br (More Reactive Site) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  C2-Cl (Activated Site)

Sources

An In-Depth Technical Guide to the Functional Group Reactivity of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-chloro-4-ethoxypyridine is a highly versatile trifunctional building block pivotal in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three key functional groups: a C5-bromine, a C2-chlorine, and a C4-ethoxy group, all situated on an electron-deficient pyridine core. This guide provides a comprehensive analysis of the chemoselectivity inherent to this scaffold, offering field-proven insights and detailed protocols for its strategic functionalization. We will explore the hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution, and the stability of the ancillary functional groups, thereby equipping researchers with the predictive understanding necessary for efficient molecular design and synthesis.

Introduction and Structural Overview

This compound presents a unique chemical scaffold for synthetic chemists. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, activates attached halogen atoms toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[1][2] The critical challenge and opportunity lie in achieving selective functionalization of the two distinct halogen atoms: the bromine at the C5 position and the chlorine at the C2 position. Understanding the electronic and steric factors governing the reactivity of each site is paramount for its successful application in multi-step synthetic sequences.[3]

The Hierarchy of Halogen Reactivity: C5-Br vs. C2-Cl

The primary determinant of chemoselectivity in cross-coupling reactions involving this compound is the differential reactivity of the carbon-halogen bonds. This reactivity is fundamentally governed by bond dissociation energies (BDEs), which dictate the ease of the rate-determining oxidative addition step to a Pd(0) catalyst.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed reactions, the general order of halide reactivity is I > Br > Cl > F.[4][6] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.[7]

  • Carbon-Bromine (C-Br) Bond: Possesses a lower bond dissociation energy (average ~290 kJ/mol) compared to the C-Cl bond.[7]

  • Carbon-Chlorine (C-Cl) Bond: Possesses a higher bond dissociation energy (average ~340 kJ/mol).[7]

This intrinsic difference in bond strength dictates that the C5-bromo position is the more reactive site and will preferentially undergo oxidative addition to a palladium(0) catalyst under standard cross-coupling conditions.[1][8] This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[6]

Achieving a reaction at the less reactive C2-chloro position typically requires more forcing conditions, such as higher temperatures, and specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to be effective for activating robust C-Cl bonds.[9][10]

The inherent reactivity difference enables a sequential, one-pot functionalization strategy, a highly valuable tool in synthetic chemistry.

G Start This compound Step1 Selective Reaction at C5-Br (e.g., Suzuki Coupling) Start->Step1 Pd(0) Catalyst Mild Conditions (e.g., 80-90 °C) Intermediate 5-Aryl-2-chloro-4-ethoxypyridine Step1->Intermediate Step2 Reaction at C2-Cl (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Pd(0) Catalyst Stronger Ligand Harsher Conditions (e.g., >100 °C) Product 5-Aryl-2-amino-4-ethoxypyridine (Disubstituted Product) Step2->Product

Sequential cross-coupling workflow.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate.[2][11]

In this compound, the C2-chloro substituent is highly activated towards SNAr because it is ortho to the electron-withdrawing nitrogen atom.[1][2] The C5-bromo position is less activated for SNAr as it is meta to the nitrogen. Therefore, under SNAr conditions (e.g., reaction with strong nucleophiles like alkoxides, thiolates, or amines at elevated temperatures), substitution is expected to occur preferentially at the C2 position.[12][13]

Reactivity of Ancillary Functional Groups

The 4-Ethoxy Group

The ethoxy group at the C4 position is generally stable under the conditions used for palladium-catalyzed cross-coupling and many SNAr reactions. However, it is an important directing group. As an electron-donating group through resonance, it can influence the electron density of the ring.

Under harsh acidic or specific enzymatic conditions (e.g., with cytochrome P450 enzymes), O-dealkylation can occur, converting the ethoxy group into a hydroxyl group, thus forming the corresponding pyridone tautomer.[14][15][16] This transformation is a consideration in drug metabolism studies but is not a typical synthetic route unless specifically desired.[17]

The Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. The nitrogen can be protonated in acidic media or alkylated to form pyridinium salts. It's also important to recognize that the pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[9] The choice of a suitable, often bulky, ancillary ligand on the palladium center can mitigate this effect by sterically hindering the coordination of the pyridine substrate.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points. As a senior scientist, I must emphasize that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination to achieve maximum yield and purity.[18]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This procedure details the selective formation of a C-C bond at the more reactive C5-bromo position.

Workflow Diagram:

G Prep Preparation (Inert Atmosphere) Add Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) Prep->Add Degassed Solvent React Reaction (Heat & Stir) Add->React Monitor Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up (Quench, Extract) Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Product Isolated Product Purify->Product

General Suzuki-Miyaura experimental workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[9]

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).[18]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[9][19]

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.[19]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[18]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position

This protocol details the selective formation of a C-N bond, again leveraging the higher reactivity of the C5-bromo position.[20][21]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).[6][9]

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[9]

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-16 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Data Summary: Reaction Conditions

The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity in cross-coupling reactions. The following table summarizes typical starting conditions for various transformations.

Reaction TypePositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura C5-BrPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O85-9570-95[9][19]
Suzuki-Miyaura C2-ClPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane/H₂O100-11065-90[9]
Buchwald-Hartwig C5-BrPd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-10075-98[9]
Buchwald-Hartwig C2-ClPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene11070-90[6][9]
Sonogashira C5-BrPd(PPh₃)₄ (5)-Et₃N (2.0)DMF60-8060-88[8][9]
SNAr (Amination) C2-Cl--DIPEA (2.0)DMF / EtOH80-12050-85[1]

Conclusion

This compound is a strategically valuable intermediate whose reactivity is governed by a predictable hierarchy. The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions under mild conditions due to the inherent weakness of the C-Br bond. Conversely, the C2-chloro position is activated towards nucleophilic aromatic substitution and requires more robust catalyst systems for cross-coupling. The 4-ethoxy group and pyridine nitrogen remain largely unreactive under these conditions but play a crucial role in modulating the electronic properties of the ring. A thorough understanding of these principles, as outlined in this guide, empowers researchers to design and execute complex synthetic routes with high levels of control and chemoselectivity, accelerating the discovery and development of novel chemical entities.

References

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFw7LGz5WjXFGJ7MZMQ_N-E8VPx4rU1TcCKBAH0CApVhl77q-HLzbYR77b0ANNpj3JR9LviCpDVYQDEY1Zh1jxhI1Af_lAxn5KlgjvYYAlHpfqpE2RZrVDI7MrpULH5jj002zkWTuZBHtX6FOt-olpNYkRipdWZ2ssxwJttHMt6CgjcuSVGgnpgkQJ1QQsQq0tQeGkVsxih_kd-QzthNnbHB18NFVMut2co78AHaPc2FAKkC3FofiMtw==
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDp8ENcC4dY5Y5b_7Ps7Fos1ximpr-TyFsd1AwKRBhH0y-1WGRuC236rz3eFNt4OiJJxANILjCSlqxD4mi2g1eylbz6OlqsR5LIwz2in1_Duo3A7PQ_YlnCUEhEmTCN3tJpzeLYe31ldLOccXzQzaO864eo-0A-lUIzaTpCTFi7BdRqxpzsk93hsOFwuybTSEfFM3IhbD6YdPhOo6EqcB6SZyREOVEzD0Etf0OKF41cWVHQhEMeWg1MA==
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRTKiGos-jX6aLOwF2H2vM_nXB-x31KtxD35w2ygepsZVnTGzPcjqzE7iBixPJ4UgvzA_pYfiqIo33VNvjPa581XQPUXIbT5mqukR0qFN_tATBPJSQKYK01HpCIJXMiEIQiN20aQ4916LTduBgGJp6nNBChDivImxG-qXiEWvHKK0IKPa4G-l6Fniyp_3K9K_7XfIivFwUI5StAp-X_yeK3rBR2boZWbqDJX5C2DesquFaQvb2wbw=
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM5R3vBFDjjL-1N156boPn6ssxuKLYP-yJUBzi_ZJlSA850MmBrfXI7xF7lliy0FZ9LLgvnyzB3kM8uHxSHghaYW2n9W91HdBZoxVdMB8apyoWCNUtSaj4-ce05-roMORI9A8QiEb_ihQvGW47MRLY4MWvAIQBl_getWBGo0pdQXnmTRL_MRurlbnwyQg-rR0mUhpyYtp2M-xKK_vha5-cYvWpqbydVfoJP00fl99exo5xX5ckZlmJXhtlbhjL2gVmUSR6Ij17Hg==
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RkajQgbCRJwkx7GzRi9wKpF1h2SgXMvzmqIqYfkvhIWGXVh1_JHjZ9pVwPoLk3xr3RdS4YE5EuXB4vrDxPwUAueRpcmXVSDDBkVXoTgaiXkpM51QCbTI4nyswRnXoytaOCfeBvmMtHzjHOummluBProZvyb4LqCTvQ2wjvG6QkE8twWTqNrxz4CDrWRyLwxC8CyvzUmw1Z9UprA3Kp2ABi0OhMQa0dVEVHcX1xRJ7Nm-xdS0SPbAUJ61TCIhMnC6O8DmB7CD65conDn3LvtReqpIGsWyooPElqBnB-lneRMMEYBVZT-OQx8AipfYZfppRvmhciKJQfXjpbNpXik_
  • 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3zXej4UacmW9IpwurXSjNGRNB39jYge3Dy87z8cMlaRGrr7k3nQoARAcoyEEZnh7aIyTyaumtTA0g2zt6_SuMNpLs5DfQGQ5tgACLf0dMY6v5CRVbLKSQR1eszY7XHazeMjdCdbYMpZbUAelauRISPm0JTIRCUZ05hjPLloXdTPLy1ysmq7kr
  • How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ - Guidechem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLdwuDcYGXpanLfVHxu5YhNQbHULuvHbjlYQxMpOdrwoKWDHAhjhe9RwlZlQi7tvfYNWgIUURy-eyuryjLdRlfDJl9Qn3yYxXJMAKSFZWedrqoApZ4Po5hccwvfj0xOaBML8BEiwS2ak2U-ADCFpV8mQsaeQMc2V5V0di7zFxvw5uV-9nqSCKzL64=
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qwEUFK6KZjGZ83JLmGj6ezEcfko2y_Pd09BRFixGezxGVTgN16LjS8DXCO7-7q1SvKhh1K_SiG9FEYW2F-AkiKYcPOC5hCfh8K1YtgdSfxwAOzzVW558WRIpCE1f_oUZlI1oG9dwN-_H1UDFUMDN2AhDzzf71frD3HIPyRWwJYEpHSdLhqByS5Ai_PDaos3dhHLWEiEobtB0HYVvpYFX-O7zMzzaVQ==
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHei6gjXnCPjGRg1DvFjqMVaaYaCduo9JeK2-BT9UNIyig29nBY7uCvt4GO7h20_ghv16Xoujq9jqM641F-1K7TaVbvJ34ByYNRDNx_y5ZfXJawAus0WKqCPzW34YUqhAvgGa7rDbpGmUVjzsZGiMMiw_cI9S6Up9B6iqxa2ywsSADTyCVotbhisHYWAih6tJJdzWF6AUZ8Tj_H2uKF9sQn-y1dAGtlfIR38inNLyVqfFZS7oQrdwLQUmYXZ0KPBaIzOzAoS05w6s-BOtp7ichQ3cQmsxnFsJIR1SRhUo27vhLCDWZ9atwRPJ9PA1t9qpi__hG8tXZy3nD1baagF9Ckr-H2y-rajAjmO86LtKCjJCdI-NeVQL6hB5OrLuS5Q==
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHSsPazzIMRF5d2qiVNq8KALAVahzFUBxTYTM5WO2rZrnK1mR4vU7YO1KV11F6TEdJQ9aRb9ZlJU8Aripaxuk7-IrDvoyNBMlK_yb5pkncXK-K0dOhfx8thcUPu8QmINL7M3u0kufP5oDQ7cS_AHVpg5JUCJTOEAsWHg=
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3P4Y1BtQzz9g-HAslSGFzYn2ryV06tetOzl75Abz1JZmo2WXd6Y-Csb9Sqcm424_XMpGI5coVt8IHTbOzEAVut0pD3UrVN_vyqNvKZMmFezxqNccDFwnmuhkI3-nW5D4sOPOHkRrBE1nenGZS6fVnSpnRdWYFsR4UEcR
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jd_3eeHdiDZCN3-jUhB-lRval0zBy_6tS5RmdkVvIEs-TBRk3SEq8CTIHk6O0Sjyz00hfssgAi_W4ZIQJJEvJjNOQiTT2nj1k7wmzTN0uXoGAEPXMdMKyS8iKKfwdTHPf_U0iISx5vw4M2-LsU2AtmmiLTrNYjb0_MhKiKd708_0cA7A3etKN0tpfQ8KoyWPdSk1lqvg3ZuOJCxP7B88d7ymKeU9kzz7FKNqNFI3Gd4lp6xIiISZHVUT6d4XTk8RkzTEeX3eE7YDCYyFf2Gsuaw4vld5Qxs6yx2Vi8EP9UELDU4WOA==
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz29KEMeprIs_iIzl8iaQRPgDHpS2ZnEPrzLfv0LxMothK_CQMIWYBXKoWCeJBd1tIoRp7x8GYI5pXtlhYDBE_hkFIid6i8lUuHZnNaKH0ej-EOxTQZcvTpmPWV30kvHRh9prMIYUwfRpUYQ0S0Cf1jzVqkTN4GRUpXtL5uvfDffn0g9uJGZ_Ld4u-wh8tsloIfJST2mRoamLjFRKg3KCrRc--09l1h3-4k6nAj9fzFqMrqc4=
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7HhqmijIsWZP_iAXiJdZMNbyRm3PfmhlqtLKYPaZCXJlGQrnIPR8HlJHJL4EPgp8FeeFFRYqT07bLRQVZ2PSx_Lnr_gP9xgkPd8h5tlTv2I8aQNLHiVabkyV6rqoF-gqi1g==
  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrn-h3cqnHmoRu8c8fAav7rKKkUzEUIVrV6HDqVACnvSehHQ_sjOgwJpRJ-JocYNGbuxVSJU8bpaKo05FqDLSzTqduCK9u9p5LkrJPISfNIJrz310QLpruuHEzAocJMXalf2EJjWM=
  • Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5LGto-wdnmNAU51dVpyVtFsE82t733MRRgMdPb2RfEs0zAWhFUSeUGVc5zDVNNMHfR7OXGyA4NxTyfpn9XzZKn2N3gpg4JuG_PZxo4V2JhEsuyPFHjkRhr9QY__tMT11RmLDFlI=
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmortQCMxuLgLAu_SBoaiB_16MkTD5kOI5bdWJ5jx3-siu8TgAKfGhYKNRcQvNWtnfm1d-Ubar659WwgC0KLU52B5K76sgQdqUwE5DkK5OUEPqijpdeHulcxomYE1wX2gtxV1tp6gJUrHKyNRSY5tSyx3SAI9zDCZ71ALgB9g3-0Z1DYvhs-cbOL8=
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_VT_u8NAPdlQAIIQRcXlbXJ4sJSTCXxPqDrc1CZdaI7pNNh8EDWAmyJjkmRKiVkRoF8od-ZBmUN5soLIdWaafEOB-cWv4F03zp05cYgSSJeGpXYy9goMf9uP-gXbE5__SVc3wFCVltgYFrG8=
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsLHyDobavqMfOhxwFpviMVe2pXWqvVeOlb3FwFi6x85Z-kPs-eA6iTiEIZQhTEwYODQlu_9TWNL-XfkKxTo241f_HUUlD2H__JkBaUTqyGer28IITWXymAc7wocH9s9Tx4Xp_qIcii77W58o6r3bizw48IHuoefpEqXERrfWC-QYL_3xYVAenAy8ZfwxTXwVuILBAxHV6yvYYtJiGGUrF1v-CTrh1wAIZVRfNPyeOf3LEw24H_n4XD3FuU-JoOWDNGqHGfuu1Q==
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvitaEpY5S4Z28Clit3k1sW8j1CeidlG3NDPW9VfOwISV_N_JZSGmArXEKfeeAv6PWHPDHxpxagV2XwB7zFGC4Jy185Vk1gyXkW4-m_vaPUsWPMbMI1v84fL0QEkCQBPluI7CKI3RJNsYjsETU183Tl-B4O36kBFh6oeoeRzfGoIeztkcsmCvNflor8oe3jQLIup8-8Tl_xRN8lttHPEBbK9VUVFsweYazJJtIJQ7N4ECCpM0CG_EbXQ3Q2B0urdrjuC9JEQwKrOkOTxD8N9POhEhpaVgcNURCK8yNw-dUZEpZ3hPx2kjQ8Hy7SO41tvdzFG-vMYlV-rllKRjS4CxASZwHE-10
  • A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPy82R7ShcYnPLeNWKVHgOd5y_YMAtnGf0ySkkY2hFZph1gf_afIeWAzxqFZ7E9pJo90uIPVi1M--iWODP5KAtZgmmDscExqiGOTpOuG5vRcOwqbpROqtKtUJPZj23ny29kefLLUeAFBnfppBpv9ir2rP-g4qrLwMrtPtKRAJ8cZfn88R5j5d9M5GO-F0uXuyl7jwGPMXPypOe8NGKhKlVB4gOIJbh_2CcWGsJHQnzs4s=
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUN8N-lEHoIR5HWH1lXHPAz1kgN2Foe6ybC87JoMe0ypRyoHbQpyLwtuxLD0tblaAhy__7ipU0XHvYt17iFpnulFkQD2vDNbAPEEk94P9FdOC08MKTC5gQ7mN4VWlx7LFyWmGqYpRlaR76hWZy0Q3gCVb67_AVYziU7UnAZKPxqEfziAzYWmDCzcIh5AgAqhnxPDpgefsg1C4KgMwMrrY3Pstf1VU1sQ==
  • O-dealkylation shown for the... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElm2GdiAdMks4ROizWRcmqxfYHxlmyAs9UfNkYjP-8cglIFH4wF0nthO0D-07eriSiEpoiuTdKtuZmkF81uAE9L9zEXLIxcP3co1HJ7Brv4a_zBOrtD9eqqMRexsVlCBxH6Oilp9XFDpEnO9tFl9kuzl04zfYRlC-s4y_DpBYHIZyKRwzusnNuO5jWLuLhdgolB8rQ_OUK_D4SWIchT0dsYJZc-RK627Kp6_qjwxoIQdwnWadcArC0g3eMetcLs8U5i0fn
  • O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOz5gAMl49QV14kZw_gqaCvMznjeIWlrJ3giasniiUkPf77Hil1RBWhNiefeHM0430AVFwo-CYTqA8nbx_aDlPXdnHSel7gSPvGvQp6rdQdQKSZ7mVf5AfbF8JngzuV4ahN7A=
  • Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1 - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKf_xDe0QHoG00tAy5sTwoReTznu_nPmEto5xmLCjvFwONB-oz5VpEOvjMx8p3aeehnwMG9aIuVle6X31ImL98m0yituagqP9iJQVf-nTAE1cpxLz9YmJgM7CxAiHheuBnzQ=
  • 7-Alkoxyquinoline O-dealkylation by Microsomes From Human Liver and Placenta - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUh9LtdXf9iGdotUDxXA0qLabb1pPUu7yuHG7CwoDuRGOSJDhGCJ0Q43yg4BGpwhVL3XAltsjJXNukCgT5MF-t5z2Q_cnQUuReYujxyrESQgXaO3PbbYnkFhC7Ks1N0Jib-So=

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloro-4-ethoxypyridine has emerged as a highly valuable and versatile heterocyclic building block in the field of drug discovery and medicinal chemistry. Its strategic arrangement of three distinct functional handles—a reactive bromine atom, a chlorine atom amenable to substitution, and a modulating ethoxy group—on an electron-deficient pyridine core provides medicinal chemists with a powerful platform for sophisticated molecular engineering. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and unique reactivity of this compound. We will dissect the principles of chemoselectivity that govern its functionalization, providing detailed mechanistic insights and field-proven experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a case study approach, this whitepaper illustrates its practical application in the synthesis of complex, biologically active molecules, underscoring its significance for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its inherent metabolic stability make it a desirable motif in drug design. This compound capitalizes on this core, presenting a unique trifecta of reactive sites. This multi-functional nature allows for a programmed, stepwise approach to molecular elaboration, enabling the systematic exploration of chemical space around a central scaffold.

The true synthetic power of this building block lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C5 position is inherently more reactive towards oxidative addition in palladium-catalyzed processes than the carbon-chlorine bond at the C2 position.[1][2] Conversely, the C2 position, activated by the adjacent ring nitrogen, is the prime site for nucleophilic aromatic substitution (SNAr).[3][4] This predictable chemoselectivity is the cornerstone of its utility, allowing chemists to dictate the sequence of bond-forming events with a high degree of control.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 52311-48-5[5]
Molecular Formula C₇H₇BrClNO[5]
Molecular Weight 236.49 g/mol Calculated
Appearance Typically an off-white to yellow solidGeneral Supplier Data
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).General Lab Experience

Note: Detailed experimental data such as melting point and boiling point are not consistently reported across public domains and should be determined empirically for a specific batch.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is defined by the selective reactions that can be performed at its C2 and C5 positions.

cluster_c5 C5 Position (C-Br Bond) cluster_c2 C2 Position (C-Cl Bond) MAIN This compound C5_NODE More Reactive in Pd-Catalyzed Coupling MAIN->C5_NODE Pd(0) cat. I > Br > Cl reactivity C2_NODE More Reactive in SNAr MAIN->C2_NODE Activated by Ring N C2 > C4/C6 > C5 reactivity SUZUKI Suzuki Coupling (Ar-B(OH)₂) C5_NODE->SUZUKI HARTWIG Buchwald-Hartwig (R₂NH) C5_NODE->HARTWIG SONO Sonogashira (Alkynes) C5_NODE->SONO SNAR SNAr Reaction (Nucleophiles: RNH₂, ROH, RSH) C2_NODE->SNAR

Caption: Chemoselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond is the primary site for palladium-catalyzed reactions due to its lower bond dissociation energy compared to the C-Cl bond.[6] This allows for the selective introduction of carbon and nitrogen substituents.

This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7][8]

  • Causality: The choice of a Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst is common for C-Br couplings on heteroaromatic systems as they offer a good balance of reactivity and stability.[2] A weak inorganic base like K₂CO₃ is often sufficient to facilitate the transmetalation step without causing degradation of sensitive substrates.[2]

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[9] The mechanism is similar to the Suzuki coupling but involves the coordination of an amine to the palladium center after oxidative addition, followed by deprotonation and reductive elimination to form the C-N bond.[9][10]

  • Causality: This reaction often requires a stronger, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine and facilitate its coordination to the palladium complex.[1] The selection of specialized phosphine ligands (e.g., BINAP, Xantphos) is critical to stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[10][11]

SETUP 1. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) ADD_REAGENTS 2. Add Reagents - this compound - Amine - Base (e.g., NaOt-Bu) SETUP->ADD_REAGENTS ADD_CAT 3. Add Catalyst System - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) ADD_REAGENTS->ADD_CAT ADD_SOLVENT 4. Add Degassed Solvent (e.g., Toluene, Dioxane) ADD_CAT->ADD_SOLVENT HEAT 5. Heat Reaction (80-110 °C) ADD_SOLVENT->HEAT MONITOR 6. Monitor Progress (TLC, LC-MS) HEAT->MONITOR MONITOR->HEAT Incomplete WORKUP 7. Workup - Quench - Extract - Dry MONITOR->WORKUP Reaction Complete PURIFY 8. Purify (Column Chromatography) WORKUP->PURIFY PRODUCT Product: 5-Amino-2-chloro-4-ethoxypyridine derivative PURIFY->PRODUCT

Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro substituent is highly susceptible to displacement by nucleophiles. This reactivity is driven by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[12][13][14]

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the chlorine atom, forming a tetrahedral Meisenheimer intermediate.[12] This step is typically rate-determining. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.[13]

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols (alkoxides), and thiols (thiolates), making this a powerful method for introducing diverse functional groups at the C2 position.[4]

Application in Medicinal Chemistry: Synthesis of Dapagliflozin Intermediate

The strategic functionalization of halogenated pyridines and pyrimidines is critical in drug synthesis. A notable example is the synthesis of Dapagliflozin, an SGLT2 inhibitor for treating type-2 diabetes. A key intermediate in its synthesis is 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[15] While this specific example involves a phenyl ring instead of a pyridine, the synthetic logic of utilizing a bromo-chloro aromatic core is directly analogous and highlights the industrial relevance of this substitution pattern. The synthesis involves a Friedel-Crafts reaction followed by reduction, demonstrating how the bromo-chloro scaffold is carried through multiple steps to be used for later-stage couplings.[15][16]

The this compound building block allows for similar synthetic strategies. For instance, a Suzuki coupling at the C5 position could install a complex aryl or benzyl group, followed by a nucleophilic substitution at the C2 position to introduce a key pharmacophoric element, or vice versa. This sequential and controlled approach is fundamental to building complex drug molecules efficiently.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

Objective: To couple an arylboronic acid with this compound at the C5-position.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-ethoxypyridine product.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine at the C2-Position

Objective: To displace the C2-chloro atom with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

  • Reagent Addition: Add the amine (1.2 equiv.) followed by DIPEA (2.0 equiv.). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically ~80 °C for ethanol) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Isolation: If no precipitate forms, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 2-amino-5-bromo-4-ethoxypyridine derivative.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[17][18] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][19]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a premier building block for medicinal chemists. Its well-defined and predictable chemoselectivity provides a robust platform for constructing complex molecular architectures through sequential, controlled functionalization. The ability to perform palladium-catalyzed cross-coupling reactions selectively at the C5-bromo position while reserving the C2-chloro position for nucleophilic aromatic substitution (or vice versa) offers unparalleled strategic flexibility. By mastering the reactivity of this scaffold, researchers can significantly streamline the synthesis of novel pyridine-based compounds, accelerating the path toward the discovery and development of next-generation therapeutics.

References

  • Gong, P. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • SAFETY DATA SHEET. (n.d.). 5-Bromo-2-chloropyrimidine.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS).
  • Google Patents. (n.d.). CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2-chloro-4-ethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-ethoxypyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its solubility characteristics in various organic solvents are critical for its effective use in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. This guide is designed to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and reproducibility.

Understanding the Molecular Architecture: A Foundation for Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible. An analysis of the molecular structure of this compound provides key insights into its expected solubility profile.

Molecular Structure:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Temperature-controlled shaker or stirrer

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analysis instrumentation)

Procedure:

  • Temperature Equilibration: Place the organic solvent and a container of solid this compound in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperature. Allow them to equilibrate for at least one hour.

  • Preparation of a Supersaturated Solution: In a sealed vial, add an excess amount of solid this compound to a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in the temperature-controlled shaker or on the stirrer. Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial. This step should also be performed at the experimental temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe that has been pre-warmed or pre-cooled to the experimental temperature. Immediately pass the solution through a syringe filter (also at the experimental temperature) into a clean, tared vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

    • Chromatographic Method (e.g., HPLC): Accurately dilute the filtered saturated solution with a known volume of the mobile phase. Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculation of Solubility: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Implicit Solubility from Synthetic Procedures

Solvent ClassExamples of Solvents Used in Relevant SynthesesImplied Solubility
Chlorinated Solvents Dichloromethane (DCM)Good
Ethers Tetrahydrofuran (THF), DioxaneGood
Esters Ethyl acetateGood
Aromatic Hydrocarbons TolueneModerate to Good
Alcohols Ethanol, IsopropanolModerate to Good
Amides N,N-Dimethylformamide (DMF)Good

This table is a compilation of solvents mentioned in various synthetic protocols for related compounds and should be used as a qualitative guide.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers and drug development professionals can confidently generate the precise solubility data required for their specific applications. The information presented herein is intended to facilitate more efficient process development, purification, and formulation, ultimately accelerating the pace of research and innovation.

References

  • General principles of solubility are widely covered in organic chemistry textbooks. For a comprehensive overview, refer to standard texts such as "Organic Chemistry" by Paula Yurkanis Bruice or "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Experimental methods for solubility determination are detailed in various analytical chemistry resources.

5-Bromo-2-chloro-4-ethoxypyridine structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyridine: Synthesis, Reactivity, and Applications of its Structural Analogues and Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and amenability to functionalization make it a privileged structure for the design of novel therapeutics. This guide focuses on a highly versatile, polysubstituted building block: This compound . The strategic placement of two distinct halogen atoms (bromine and chlorine) and an electron-donating ethoxy group provides a platform for selective, sequential chemical modifications. We will provide an in-depth analysis of the reactivity of this scaffold, detail validated experimental protocols for its derivatization, and explore the application of its analogues in drug discovery, particularly in the context of Structure-Activity Relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel molecular entities.

The this compound Core: Physicochemical and Structural Profile

Understanding the fundamental properties of the core scaffold is critical for designing synthetic routes and purification strategies. While extensive experimental data for the exact this compound is not widely published, we can extrapolate key properties from closely related and well-characterized analogues like 5-Bromo-2-chloro-4-methylpyridine.[2]

Physicochemical Data Summary

The following table summarizes the expected physicochemical properties, which are crucial for determining appropriate reaction conditions, solvent selection, and purification methods.

PropertyExpected Value / CharacteristicSignificance in Experimental Design
Molecular Formula C₇H₇BrClNOConfirms elemental composition.
Molecular Weight ~236.49 g/mol Essential for stoichiometric calculations in reaction setups.
Appearance Likely a light yellow solid or liquidProvides a preliminary check for material identity and purity.[2]
Melting Point Expected to be in a low range (e.g., 25-40 °C)Influences handling and storage conditions.[2]
Boiling Point > 200 °C at 760 mmHgSuggests that purification by distillation would require reduced pressure.[2]
Solubility Soluble in common organic solvents (DCM, THF, Dioxane)Guides the choice of reaction and purification solvents.
LogP ~2.5 - 3.0Indicates moderate hydrophobicity, relevant for extraction and chromatography.[2]
Structural Validation: A Self-Validating Workflow

The structural integrity of the core scaffold and any subsequent derivatives must be rigorously confirmed. A multi-technique approach is standard practice, providing a self-validating system for structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the ethoxy group protons (a triplet and a quartet) and a singlet for the lone aromatic proton on the pyridine ring. ¹³C NMR will provide signals for each of the seven unique carbon atoms, with chemical shifts influenced by the attached substituents.

  • Mass Spectrometry (MS) : This technique is crucial for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, providing unambiguous confirmation of the elemental composition.[3]

  • X-ray Crystallography : For solid derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity, bond angles, and spatial orientation of the substituents.[3]

The diagram below illustrates the typical analytical workflow for validating the structure of a synthesized derivative.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesized Derivative purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity ms Mass Spectrometry (Confirm MW & Isotopic Pattern) purification->ms Molecular Weight xray X-ray Crystallography (If Crystalline Solid) purification->xray 3D Structure final_structure Confirmed Structure nmr->final_structure ms->final_structure xray->final_structure

Caption: Standard workflow for synthesis and structural validation.

Differential Reactivity: A Platform for Selective Functionalization

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This chemoselectivity allows for a programmed, stepwise approach to building molecular complexity. The electron-deficient nature of the pyridine ring, amplified by the halogens, activates the scaffold towards specific reaction classes.

Position C5 (Bromo): The Gateway for C-C and C-N Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[4] This principle is the cornerstone of selectivity for this scaffold. The C5-bromo position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C2-chloro position.

  • Suzuki-Miyaura Coupling : Enables the formation of carbon-carbon bonds, allowing the introduction of a vast array of aryl and heteroaryl moieties. This is critical for probing hydrophobic pockets in protein targets.[5]

  • Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds, introducing primary or secondary amines.

  • Sonogashira Coupling : Creates carbon-carbon triple bonds by coupling with terminal alkynes.

Position C2 (Chloro): The Site for Nucleophilic Substitution

The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogen.[4] This provides an orthogonal reaction pathway to the palladium-catalyzed chemistry at C5.

  • SNAr with Amines : Primary and secondary amines can readily displace the chloride, forming 2-aminopyridine derivatives, a common motif in kinase inhibitors.

  • SNAr with Alkoxides/Thiolates : Allows for the introduction of alternative ether or thioether linkages.

Under more forcing conditions or with specific catalyst systems, the C2-chloro position can also participate in Buchwald-Hartwig amination, particularly after the C5 position has already been functionalized.[5]

The following diagram illustrates the strategic options for derivatization based on this differential reactivity.

cluster_c5 C5 Position Chemistry (Higher Reactivity) cluster_c2 C2 Position Chemistry (Lower Reactivity) scaffold This compound C5-Br C2-Cl suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) scaffold:f1->suzuki buchwald_c5 Buchwald-Hartwig (R₂NH, Pd Cat.) scaffold:f1->buchwald_c5 snar SNAr (R₂NH, Heat) scaffold:f2->snar buchwald_c2 Buchwald-Hartwig (R₂NH, Pd Cat., Forcing) scaffold:f2->buchwald_c2 seq_product Di-substituted Derivative suzuki->seq_product Sequential Reaction snar->seq_product

Caption: Differential reactivity of the C5-Br and C2-Cl positions.

Validated Experimental Protocols

The following protocols are generalized methodologies adapted from procedures for structurally similar halosubstituted heterocycles.[4][5] They serve as a robust starting point for optimization and must be conducted by trained personnel under appropriate safety precautions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Causality : The choice of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃) is standard for Suzuki couplings. The solvent system (e.g., Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Step-by-Step Methodology :

  • Reagent Preparation : To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the C2-chloride with an amine.

Causality : This reaction leverages the inherent electrophilicity of the C2 position. It is often performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate. A polar aprotic solvent like DMSO or NMP is typically used.

Step-by-Step Methodology :

  • Reagent Preparation : In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMSO).

  • Amine Addition : Add the desired primary or secondary amine (1.5 - 2.0 eq.). A non-nucleophilic base like diisopropylethylamine (DIPEA) may be added if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction : Heat the mixture to 100-140 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction mixture and pour it into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification : Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the this compound scaffold is realized in its application as a versatile starting point for generating libraries of analogues for SAR studies.[5]

The Pyridine Scaffold in Approved Drugs

The pyridine ring is a bioisostere for a phenyl ring but offers key advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen.[6] This has led to its incorporation into numerous successful drugs across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][7][8]

Case Study: A Building Block for SGLT2 Inhibitors

While not a direct pyridine, the structurally related intermediate 5-bromo-2-chloro-4'-ethoxy diphenylmethane is a key component in the synthesis of Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes.[9][10] This highlights the industrial relevance of such chloro-bromo substituted aromatic scaffolds in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The synthetic strategies used for these molecules, such as Friedel-Crafts reactions followed by reductions, demonstrate the broader utility of the halogenated core.[11]

Workflow for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound core allows for a comprehensive exploration of the chemical space around a biological target.

  • C5-Diversification : A library of analogues is created by introducing various aryl and heteroaryl groups at the C5 position via Suzuki coupling. These analogues are screened for biological activity.

  • C2-Diversification : The most promising C5-substituted compounds are then subjected to a second round of diversification at the C2 position, typically by introducing a small library of amines via SNAr or Buchwald-Hartwig amination.

  • C4-Modification : While less common, the ethoxy group can be cleaved and replaced with other functionalities to further probe the SAR.

This iterative process allows medicinal chemists to build a detailed understanding of how different substituents influence potency, selectivity, and pharmacokinetic properties.

cluster_sar SAR Cycle start Core Scaffold (5-Br-2-Cl-4-EtO-Py) design Design Library (Vary R¹ at C5) start->design synthesis Synthesize Analogues (Suzuki Coupling) design->synthesis testing Biological Screening (In Vitro Assays) synthesis->testing analysis Analyze Data (Identify Hits) testing->analysis analysis->design Iterate & Refine (Vary R² at C2) lead_opt Lead Optimization analysis->lead_opt Promising Candidate

Caption: Iterative drug discovery workflow using the core scaffold.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis and drug discovery. Its key strengths lie in the differential reactivity of the C5-bromo and C2-chloro positions, which enables selective and sequential functionalization through well-established, robust reaction protocols. By providing access to diverse libraries of novel substituted pyridines, this scaffold serves as an invaluable starting point for Structure-Activity Relationship studies, ultimately facilitating the discovery and optimization of new therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical intermediate.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Source details not fully available in search result]
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). [Source details not fully available in search result]
  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Google Patents. (n.d.). CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.
  • Chemcasts. (n.d.). 5-Bromo-2-ethoxypyridine (CAS 55849-30-4) Properties.
  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate.

Sources

The Pyridine Core: A Technical Guide to the Discovery and History of a Heterocyclic Scaffold in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Origins of a Chemical Powerhouse

In the landscape of organic chemistry, few molecular frameworks are as ubiquitous and impactful as the pyridine ring. This simple six-membered heterocycle, an isostere of benzene with a single nitrogen atom replacing a carbon, is a cornerstone of medicinal chemistry, agrochemicals, and materials science.[1] Its journey from an odorous byproduct of coal gasification to a privileged scaffold in cutting-edge research is a story of scientific curiosity, synthetic ingenuity, and the relentless pursuit of functional molecules. This guide provides an in-depth exploration of the discovery and historical development of substituted pyridines, offering researchers and drug development professionals a technical and causal understanding of the foundational synthetic methodologies that brought this remarkable heterocycle to the forefront of chemical science.

Part 1: The Dawn of Pyridine Chemistry

Discovery and Isolation: From Foul Odor to Foundational Molecule

The story of pyridine begins not in a pristine laboratory, but in the grimy world of 19th-century industrial chemistry. In the 1850s, chemists investigating the complex, foul-smelling oily mixture derived from heating bones and the distillation of coal tar independently isolated a basic, water-miscible liquid.[2] Scottish chemist Thomas Anderson is credited with the first isolation of pyridine from bone oil and, noting its flammability, aptly named it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base).[3] Initially, pyridine was little more than a chemical curiosity, an impure substance extracted from a complex and messy industrial byproduct.

Structure Elucidation: A Nitrogen in Benzene's Clothing

For several decades after its initial isolation, the chemical structure of pyridine remained a mystery. The breakthrough came in the late 1860s and early 1870s, when Wilhelm Körner (1869) and James Dewar (1871) proposed that pyridine was structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom.[3] This hypothesis was later confirmed experimentally when pyridine was reduced to piperidine, a saturated six-membered ring containing nitrogen, using sodium in ethanol.[3] This discovery was pivotal, as it placed pyridine in the emerging class of aromatic compounds and hinted at its potential for rich and varied chemistry.

The First Synthesis: A Spark of Creation

While isolation from natural sources provided the first samples of pyridine, the ability to construct the ring system from simpler precursors was a necessary step for its systematic study. In 1876, William Ramsay achieved the first synthesis of pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[3] Though the yield was low and the conditions harsh, this experiment was a landmark achievement, representing the first-ever synthesis of a heteroaromatic compound and opening the door to the deliberate construction of pyridine derivatives.

Part 2: Foundational Synthetic Methodologies for Substituted Pyridines

The ability to not just create the parent pyridine ring but to strategically place substituents around it was the key to unlocking its vast potential. The late 19th and early 20th centuries saw the development of several powerful, named reactions that remain foundational to pyridine chemistry.

The Hantzsch Pyridine Synthesis (1881): A Cornerstone of Heterocyclic Chemistry

In 1881, German chemist Arthur Hantzsch reported a multi-component reaction that would become one of the most important and versatile methods for synthesizing substituted pyridines.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[4][5]

The initial product of this reaction is a 1,4-dihydropyridine (a "Hantzsch ester"), which can then be oxidized in a subsequent step to the aromatic pyridine.[4] The driving force for this final oxidation step is the stability gained through aromatization of the ring.

The brilliance of the Hantzsch synthesis lies in its convergence and modularity. By bringing together four simple components in a single pot, it allows for the rapid construction of a complex, highly functionalized ring system. The choice of the starting aldehyde directly determines the substituent at the 4-position of the pyridine ring, while the β-ketoester dictates the substituents at the 3- and 5-positions. This inherent flexibility allowed chemists to systematically vary the substitution pattern and study the resulting effects on the molecule's properties, a paradigm that is central to modern drug discovery. The reaction's utility was so profound that it quickly became a cornerstone method in heterocyclic chemistry and is still widely used today, with modern variations focusing on greener solvents and catalysts.[6]

The reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.

  • Michael Addition: The enamine intermediate acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The 1,4-dihydropyridine is then oxidized to the final aromatic pyridine product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Beta_Ketoester_1 β-Ketoester (1 eq.) Beta_Ketoester_1->Knoevenagel_Adduct Beta_Ketoester_2 β-Ketoester (1 eq.) Enamine β-Enamino Ester Beta_Ketoester_2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Mechanism of the Hantzsch Pyridine Synthesis.
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

  • Addition of Ammonia: To the stirred mixture, add 7.5 mL of concentrated aqueous ammonia (approx. 28%). An exothermic reaction will occur, and the mixture will become warm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The product will begin to precipitate as a yellow solid.

  • Isolation: Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine as yellow crystals.

  • Oxidation to Pyridine (Optional): The isolated dihydropyridine can be dissolved in glacial acetic acid, and a mild oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) can be added to facilitate aromatization to the corresponding pyridine derivative.

The Chichibabin Pyridine Synthesis (1924): Industrial Significance

In 1924, Russian chemist Aleksei Chichibabin developed a method for synthesizing pyridines from readily available and inexpensive starting materials, a reaction that would prove to be of significant industrial importance.[7] The Chichibabin synthesis, in its most general form, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives at high temperatures over a solid catalyst, such as alumina or silica.[7][8]

While the Hantzsch synthesis is elegant for its modularity in a laboratory setting, the Chichibabin synthesis gained prominence for its use of simple, inexpensive feedstocks like acetaldehyde, formaldehyde, and ammonia.[7] This made it highly suitable for the large-scale industrial production of simple pyridines and their methylated derivatives (picolines). The reaction's main drawback is that it often produces a mixture of products and requires high temperatures, but for the industrial synthesis of foundational pyridine building blocks, its economic advantages are significant.

The mechanism is a complex cascade of reactions that includes imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. The exact pathway can vary depending on the specific carbonyl precursors used.

Chichibabin_Mechanism Reactants Aldehydes/Ketones + Ammonia Step1 Imines & Enamines Formation Reactants->Step1 Step2 Aldol Condensation Step1->Step2 Step3 Michael Addition Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Product Substituted Pyridine Step4->Product Aromatization

Generalized pathway for the Chichibabin Synthesis.
Other Foundational Syntheses

While Hantzsch and Chichibabin are the most prominent, other classical methods have also made significant contributions to the synthetic chemist's toolbox.

  • Guareschi-Thorpe Synthesis: This method involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetate in the presence of ammonia or a primary amine.[9][10] It is particularly useful for the synthesis of 2-hydroxypyridines (or their 2-pyridone tautomers), which are valuable intermediates in medicinal chemistry.[10]

  • Kröhnke Pyridine Synthesis: Reported by Fritz Kröhnke, this synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[11][12] This method is highly efficient for producing 2,4,6-trisubstituted pyridines and is noted for its operational simplicity and high yields.[12]

Part 3: The Ascendance of Substituted Pyridines in Applied Science

The development of reliable synthetic routes to substituted pyridines in the late 19th and early 20th centuries set the stage for their explosion in practical applications, most notably in medicine and agriculture.

A Privileged Scaffold in Medicinal Chemistry

The pyridine ring's unique properties—its planarity, aromaticity, ability to participate in hydrogen bonding via its nitrogen atom, and its capacity to modulate the solubility and electronic properties of a molecule—make it an exceptionally valuable scaffold in drug design.[1]

Drug/MoleculeYear of Discovery/SynthesisTherapeutic AreaSignificance
Nicotinic Acid (Niacin) First synthesized in 1867Vitamin (B3), DyslipidemiaFirst synthesized by the oxidation of nicotine.[13] Later identified as a vitamin essential for preventing pellagra.[2]
Isoniazid Synthesized in 1912TuberculosisIts potent anti-tuberculosis activity was discovered in the early 1950s, revolutionizing TB treatment.[14][15]
Pyridoxine (Vitamin B6) Isolated in 1938Vitamin (B6)Structure identified as a substituted pyridine in 1939.[16][17] Essential coenzyme in numerous metabolic processes.[18]
Chlorpyrifos Introduced in 1965InsecticideA widely used organophosphate insecticide synthesized from a chlorinated pyridine precursor.[3]
Paraquat Introduced in the 1960sHerbicideA non-selective herbicide synthesized from pyridine.[3]
  • Nicotinic Acid (Vitamin B3): First prepared in 1867 by the oxidation of nicotine, its biological significance was not understood until the 1930s when it was identified as the "pellagra-preventing factor."[13] Today, it is produced industrially by the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[2]

  • Isoniazid: Although first synthesized in 1912, its profound activity against Mycobacterium tuberculosis was only discovered serendipitously in the early 1950s by researchers at Roche, Squibb, and Bayer.[15] This discovery was a watershed moment in the fight against tuberculosis. Isoniazid is a prodrug activated by the mycobacterial enzyme KatG and works by inhibiting the synthesis of the bacterial cell wall.[14]

  • Pyridoxine (Vitamin B6): Isolated in 1938 and its structure elucidated a year later, pyridoxine is a vital nutrient.[16][17] Its discovery and the subsequent characterization of its related vitamers, pyridoxal and pyridoxamine, highlighted the central role of the pyridine nucleus in biological systems.[17]

Revolutionizing Agriculture

The tunability of the pyridine ring also made it an ideal scaffold for the development of agrochemicals. By the mid-20th century, pyridine-based compounds were being developed as potent herbicides and insecticides.

  • Pyridine Carboxylic Acid Herbicides: Compounds like picloram and clopyralid are systemic herbicides that mimic the action of natural plant growth hormones (auxins), causing uncontrolled growth and eventual death in broadleaf weeds.[19] Their persistence and effectiveness made them valuable tools for modern agriculture.[19]

  • Insecticides: The insecticide chlorpyrifos, introduced in 1965, is synthesized via the chlorination of pyridine and has been used extensively worldwide to control a wide range of insect pests.[3]

Part 4: The Modern Era and Future Outlook

The foundational syntheses of Hantzsch, Chichibabin, and others paved the way for the exploration of pyridine chemistry. Today, the field has expanded dramatically, with modern synthetic methods offering unprecedented control over the construction of complex, highly substituted pyridines.

Modern organic synthesis has brought a wealth of new tools to bear on pyridine construction. Transition-metal-catalyzed cross-coupling and cyclization reactions, as well as various cycloaddition strategies, have become powerful methods for creating pyridine derivatives that are inaccessible through classical condensation chemistry.[20][21] These advanced methods offer milder reaction conditions, greater functional group tolerance, and more precise control over regioselectivity, further expanding the accessible chemical space for pyridine-based molecules.

The journey of the substituted pyridine is a microcosm of the evolution of organic chemistry itself. From its inauspicious discovery in the byproducts of industrial processes, the pyridine ring has, through the ingenuity of synthetic chemists, become a molecule of immense practical importance. The classical syntheses developed over a century ago provided the initial vocabulary for this field, enabling the creation of molecules that have had a profound impact on human health and agriculture. As researchers continue to build upon this historical foundation with modern synthetic tools, the humble pyridine core is certain to remain a central and privileged scaffold in the discovery of new and impactful chemical entities for generations to come.

References

  • Wikipedia. (n.d.). Pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Wikipedia. (n.d.). Isoniazid.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245–1247.
  • Pietrzak, M., & Kloska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 723.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-350.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-350.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4223–4254.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25355–25362.
  • Rosen, G. (2012). A History of the Isolation and Identification of Vitamin B-6. Annals of Nutrition and Metabolism, 61(3), 235-238.
  • Khan, S. R., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1406835.
  • Henry, G. D. (2004). Recent Strategies for the Synthesis of Pyridine Derivatives. Tetrahedron, 60(29), 6043-6061.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25355–25362.
  • Hultquist, M. E., & Germann, R. P. (1950). U.S. Patent No. 2,520,038. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • Slideshare. (n.d.). Herbicides classification,their development history and mode of action of Herbicides.pptx.
  • Wikipedia. (n.d.). Vitamin B6.
  • Kröhnke, F., & Zecher, W. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Angewandte Chemie International Edition, e202409869.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • Schuppe, A. W., et al. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv.
  • Singh, R. P. (2013). Discovery of New Drugs Against Tuberculosis: History Guides. International Journal of Mycobacteriology, 2(2), 61-63.
  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25355–25362.
  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Rosen, G. (2012). A History of the Isolation and Identification of Vitamin B 6. Annals of Nutrition and Metabolism, 61(3), 235-238.
  • Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis.
  • O'Connor, J. J. (1952). U.S. Patent No. 2,586,808. Washington, DC: U.S. Patent and Trademark Office.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Vilchèze, C., & Jacobs, W. R. (2014). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine, 4(10), a021147.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • da Silva, A. C. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Pietrzak, M., & Kloska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 723.
  • Synthesis of Heterocycles. (2021, November 7). Synthesis of Pyridine [Video]. YouTube.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • da Silva, A. C. A., et al. (2018). Icilio Guareschi and his amazing “1897 reaction”. Journal of Chemical Education, 95(11), 1983-1989.

Sources

Methodological & Application

Application Note: A Protocol for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly in the assembly of the biaryl and heteroaryl scaffolds that are ubiquitous in pharmaceutical agents.[1][2][3] Dihalogenated heterocycles, such as 5-Bromo-2-chloro-4-ethoxypyridine, represent highly valuable building blocks in drug discovery. They offer the potential for sequential, site-selective functionalization, enabling the rapid generation of molecular diversity from a single, versatile starting material.[4][5]

The primary challenge and opportunity presented by this substrate lies in the two distinct carbon-halogen bonds: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the reactivity of halides follows a well-established trend: I > Br > Cl.[6][7] This inherent difference in bond lability is the cornerstone of our protocol. By carefully selecting the catalytic system and reaction conditions, we can exploit this reactivity differential to achieve a highly chemoselective coupling at the more reactive C5-bromo position, leaving the more robust C2-chloro bond intact for subsequent transformations.[8][9] This application note provides a detailed, field-proven protocol for this selective transformation, explaining the causality behind each experimental choice to ensure robust and reproducible results for researchers in organic synthesis and drug development.

The Catalytic Cycle: A Mechanistic Blueprint for Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[10] Understanding this mechanism is critical to controlling the reaction's outcome. The three key steps are:

  • Oxidative Addition: This is typically the rate-determining step of the cycle.[10] The active Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the catalyst will selectively insert into the C5-Br bond of our substrate.[8][11]

  • Transmetalation: In this step, the organic moiety is transferred from the organoboron species (activated by a base) to the palladium(II) center.[12][13] The base is crucial, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[14][15]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Substrate This compound (Ar-Br) Substrate->OxAdd Transmetalation Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Transmetalation Transmetalation Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-R) Transmetalation->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Dissection of Key Experimental Parameters

The success of this chemoselective coupling hinges on the rational selection of four key components: the catalyst system, base, solvent, and reaction atmosphere.

  • Catalyst and Ligand Selection: While a simple catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective for coupling aryl bromides, substrates containing a pyridine ring can present challenges.[6][7] The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[11][16] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can mitigate this issue. These ligands stabilize the active catalyst, accelerate the rate-limiting oxidative addition, and promote the final reductive elimination step, ensuring high turnover and efficiency.[11][12]

  • The Role of the Base: The base is not a mere spectator; it is a critical activator in the catalytic cycle.[1] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed.[12][14] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective for challenging couplings involving heteroaryl halides as they offer a good balance of basicity and solubility.[6][11]

  • Solvent System: A biphasic or aqueous-organic solvent system is standard for Suzuki-Miyaura couplings.[6] Solvents like 1,4-dioxane/water or toluene/water are commonly used.[11][17] This combination effectively dissolves both the organic starting materials and the inorganic base, facilitating interaction between all reaction components. It is imperative to thoroughly degas the solvents prior to use to remove dissolved oxygen.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which converts them into inactive palladium(II) species.[11] Therefore, maintaining an inert atmosphere using argon or nitrogen throughout the reaction setup and execution is non-negotiable. This prevents catalyst degradation and minimizes side reactions such as the oxidative homocoupling of the boronic acid.[6][13]

Reference Table for Reaction Conditions

The following table summarizes a generalized set of conditions optimized for the selective Suzuki-Miyaura coupling at the C5-bromo position of substituted halopyridines and related heterocycles.

ParameterRecommended ConditionsRationale & Expertise
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents to drive the reaction to completion.
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand2-5 mol%. Pd(PPh₃)₄ is a reliable choice. For less reactive partners, a combination of a precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand is superior.[6][11]
Ligand PPh₃, SPhos, XPhos4-10 mol% (if used with a precursor). Bulky ligands enhance catalytic activity and prevent deactivation by the pyridine nitrogen.[11][16]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. These bases are highly effective for activating the boronic acid in challenging heteroaryl couplings.[6][11]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Provides good solubility for both organic and inorganic reagents. Must be degassed.[6][17]
Temperature 80 - 100 °CSufficient thermal energy to overcome the activation barrier for oxidative addition without promoting undesired side reactions.[13][17]
Atmosphere Anhydrous Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[11][13]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the selective coupling of an arylboronic acid with this compound.

Experimental_Workflow Setup Inert Atmosphere Setup Reagents Reagent Addition Setup->Reagents Solvent Degassed Solvent Addition Reagents->Solvent Reaction Heating & Stirring (80-100 °C) Solvent->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Isolation & Analysis Purify->Product

Caption: High-level experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[18]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[6]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio). The final concentration should be approximately 0.1 M with respect to the limiting reagent.[13]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine.[18] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-2-chloro-4-ethoxypyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.1. Ensure an absolutely inert atmosphere; use a fresh bottle of catalyst or a glovebox.2. Degas solvents thoroughly via sparging with argon for 20-30 minutes.3. Use freshly opened or properly stored reagents. Consider protodeboronation of the boronic acid as a side reaction.[11]
Catalyst Deactivation Pyridine nitrogen coordinating to the Pd center.Switch from Pd(PPh₃)₄ to a more robust system, such as Pd₂(dba)₃ with a bulky ligand like SPhos or XPhos (use a 1:2 Pd:Ligand ratio).[11]
Formation of Side Products 1. Homocoupling of boronic acid.2. Protodeboronation.3. Dehalogenation (loss of Br).1. Caused by oxygen; improve inert atmosphere technique.[11]2. Often promoted by excess water or prolonged heating; ensure correct solvent ratio and monitor reaction closely.[11]3. May indicate the catalyst system is too reactive or the temperature is too high.

Conclusion

This protocol provides a robust and reliable method for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this procedure enables the targeted synthesis of 5-aryl-2-chloro-4-ethoxypyridine derivatives. These products are valuable intermediates, retaining a halogen handle at the C2 position for subsequent diversification, making this protocol a powerful tool for professionals in medicinal chemistry and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Cernak, T. et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Synlett. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025).
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • ResearchGate. (2025).
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ACS Publications. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • National Institutes of Health. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • National Institutes of Health. (2017).
  • Semantic Scholar. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • ACS Publications. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

Sources

Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4][5] The reaction's utility is particularly pronounced in the construction of conjugated enynes and arylalkynes, which are prevalent motifs in biologically active molecules.[2][5]

This guide provides a detailed examination of the Sonogashira coupling as applied to 5-Bromo-2-chloro-4-ethoxypyridine, a dihalogenated heterocyclic building block of significant interest in medicinal chemistry. The presence of two distinct halogen atoms—bromine and chlorine—on the pyridine ring presents a unique challenge and opportunity for selective functionalization. Understanding and controlling the reaction conditions to favor coupling at one site over the other is paramount for its effective use in multi-step synthetic campaigns.

Chemoselectivity: Harnessing the Inherent Reactivity of Carbon-Halogen Bonds

The primary consideration when performing a Sonogashira coupling on this compound is achieving high chemoselectivity. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] The rate of this oxidative addition step is highly dependent on the nature of the carbon-halogen bond. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–OTf > C–Cl [6][7]

This inherent reactivity difference forms the basis for selective coupling. The C-Br bond at the 5-position of the pyridine ring is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 2-position.[6][8] By carefully controlling the reaction conditions—particularly temperature and catalyst system—it is possible to effect a highly selective Sonogashira coupling at the C-5 position while leaving the C-2 chloro substituent untouched for subsequent downstream transformations.

The electron-deficient nature of the pyridine ring further influences the reactivity of the attached halogens. The nitrogen atom's electron-withdrawing effect can activate both positions towards nucleophilic attack, but in the context of palladium-catalyzed coupling, the C-Br bond's lower bond dissociation energy remains the dominant factor for selective activation under standard Sonogashira conditions.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling mechanism is generally understood to involve two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (preferentially the C-Br bond of this compound) to form a Pd(II) intermediate.[1][2]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][9] This is often the rate-determining step.[9]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[2]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation : An amine base deprotonates the alkyne, facilitated by copper coordination, to form a reactive copper(I) acetylide intermediate.[3] This species is then ready for the transmetalation step with the palladium complex.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed, which typically require a stronger base or different solvent systems to facilitate the deprotonation of the alkyne.[2][10]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L₂ oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_alkyne_complex R-Pd(II)-C≡CR' L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination product R-C≡CR' pd_alkyne_complex->product reductive_elimination->pd0 Regeneration cu_catalyst Cu(I)X alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide  Cu(I)X, Base base Base cu_acetylide->pd_complex Transmetalation aryl_halide Ar-X (this compound) aryl_halide->pd0

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Optimized Reaction Conditions and Protocol

Achieving a successful and selective Sonogashira coupling requires careful optimization of several parameters. The following table summarizes recommended starting conditions for the selective alkynylation of this compound at the C-5 position. These conditions are based on established protocols for similar dihalogenated heterocyclic systems.[8][11][12]

ParameterRecommended ConditionRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)These are robust and commonly used catalysts. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[1] Using catalysts with monodentate phosphine ligands generally favors coupling at the more reactive halide.[13]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (4-10 mol%)CuI is the most common co-catalyst and is essential for activating the alkyne under mild conditions.[1][7]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HX generated and to deprotonate the terminal alkyne.[14] It can often serve as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Degassed solvents are crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne.[8] THF is a good general-purpose solvent, while DMF can be used for less soluble substrates.
Temperature Room Temperature to 50 °CMild temperatures are key to ensuring selectivity for the more reactive C-Br bond.[7] Higher temperatures (>80 °C) could lead to competitive coupling at the C-Cl position.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is mandatory to protect the air-sensitive Pd(0) catalyst from oxidation.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide (CuI) (6 mol%)

  • Degassed Tetrahydrofuran (THF)

  • Degassed Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Argon or Nitrogen gas supply

Workflow Diagram:

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Assemble & Flame-Dry Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents 3. Add Solids: - this compound - PdCl₂(PPh₃)₂ - CuI inert->reagents solvents 4. Add Degassed Solvents via Syringe: - THF - Et₃N reagents->solvents alkyne 5. Add Terminal Alkyne (Dropwise) solvents->alkyne stir 6. Stir at Room Temp. (or gentle heat, e.g., 40°C) alkyne->stir monitor 7. Monitor Progress (TLC / LC-MS) stir->monitor filter 8. Filter through Celite (to remove catalyst residues) monitor->filter extract 9. Aqueous Work-up: - Dilute with EtOAc - Wash with aq. NH₄Cl & Brine filter->extract dry 10. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify 11. Purify via Column Chromatography dry->purify

Caption: Step-by-step experimental workflow for the selective Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.

  • Solvent and Base Addition : Under a positive pressure of argon, add degassed THF via syringe, followed by degassed Et₃N (2.5 equiv.). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction Execution : Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring : Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite® to remove insoluble catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-chloro-4-ethoxypyridine product.

Troubleshooting and Further Considerations

  • Low Yield : If the reaction stalls, ensure the inert atmosphere is maintained and that all reagents and solvents are anhydrous and degassed. A slight increase in temperature or catalyst loading may be beneficial.

  • Homocoupling of Alkyne : This side reaction is often indicated by the formation of a symmetrical diyne. Minimizing the reaction time and ensuring the atmosphere is strictly anaerobic can reduce this.[15] If it persists, a copper-free protocol using a stronger base like Cs₂CO₃ may be explored.[10][16]

  • Lack of Selectivity : If coupling at the C-Cl bond is observed, the reaction temperature is likely too high. The reaction should be performed at the lowest possible temperature that allows for a reasonable reaction rate.

  • Alternative Catalysts : For particularly challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective, particularly in copper-free variants.[5][15][17]

By adhering to this detailed guide, researchers can effectively leverage the Sonogashira coupling for the selective functionalization of this compound, opening avenues for the synthesis of novel and complex molecular architectures.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Vedantu. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.. [Link]
  • MDPI. (2020).
  • Springer. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • RSC Publishing. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • ElectronicsAndBooks. (n.d.).
  • Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • NIH. (n.d.).
  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
  • ArODES. (n.d.).
  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-chloro-4-ethoxypyridine for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Differentially Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine.[1] The pyridine scaffold, a bioisostere of the purine core of ATP, is a privileged structure frequently employed to target the hinge region of kinase active sites.[2] Among the vast array of available building blocks, 5-Bromo-2-chloro-4-ethoxypyridine stands out as a particularly versatile and strategic starting material. Its value lies not just in the pyridine core, but in the exquisitely differentiated reactivity of its two halogen substituents.

The presence of a bromine atom at the C5 position and a chlorine atom at the C2 position allows for a programmed, sequential approach to molecular elaboration. This differential reactivity is the key to constructing complex kinase inhibitors in a controlled and efficient manner, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical principles governing the use of this compound and offers detailed, field-proven protocols for its application in the synthesis of novel kinase inhibitors.

Core Chemical Principles: Harnessing Differential Reactivity

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[3][4]

  • Reactivity Hierarchy: In palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the general reactivity trend for aryl halides is I > Br > Cl > F.[3][4] This principle is dictated by the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst than the C-Cl bond.

  • Strategic Sequential Coupling: This reactivity difference allows for the selective functionalization of the C5-Br bond under relatively mild conditions, while the C2-Cl bond remains intact. The more robust C-Cl bond can then be engaged in a second, distinct coupling reaction, often requiring more forcing conditions or a more specialized, electron-rich catalyst system.[3][5] This stepwise approach is paramount for building molecular complexity and generating diverse compound libraries from a single, common intermediate.

The following workflow diagram illustrates this strategic approach to synthesizing a disubstituted pyridine core, a common feature in many kinase inhibitors.

G A This compound (Starting Material) B Step 1: C5 Functionalization (e.g., Suzuki Coupling) A->B Pd Catalyst, Base Arylboronic Acid C 5-Aryl-2-chloro-4-ethoxypyridine (Key Intermediate) B->C D Step 2: C2 Functionalization (e.g., Buchwald-Hartwig Amination) C->D Pd Catalyst, Base Amine Nucleophile E 5-Aryl-2-amino-4-ethoxypyridine Derivative (Kinase Inhibitor Scaffold) D->E

Caption: General workflow for sequential functionalization.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The two most powerful and widely used reactions for functionalizing the this compound core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

The Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl moieties, which often occupy the solvent-exposed regions of the ATP-binding pocket.[4]

Objective: To perform a regioselective C-C bond formation at the more reactive C5-Br position, leaving the C2-Cl position for subsequent modification.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Py-Pd(II)Ln-Br Pd0->PdII Oxidative Addition ArX Py-Br (Aryl Bromide) ArPdII Py-Pd(II)Ln-Ar' PdII->ArPdII Transmetalation ArB Ar'-B(OR)2 (Boronic Ester) ArB->PdII Base Base (e.g., K2CO3) Base->ArB ArPdII->Pd0 Reductive Elimination Product Py-Ar' (Coupled Product) ArPdII->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and the base (see table below, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Catalyst Addition: Add the palladium catalyst (see table below, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-ethoxypyridine intermediate.

Table 1: Recommended Conditions for Selective C5-Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable choice for C-Br couplings. Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)K₂CO₃ is a cost-effective and widely used base. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction.[5]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA protic co-solvent like water or ethanol is necessary to facilitate the transmetalation step.[7]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step.
Protocol 2: Buchwald-Hartwig Amination at the C2-Chloro Position

Following successful C-C coupling at C5, the C2-chloro position is functionalized, typically with an amine. This amine often forms critical hydrogen bonds with the kinase hinge region.[2] Coupling at the less reactive C-Cl bond often requires a more potent catalytic system.[3][8]

Objective: To install a primary or secondary amine at the C2 position of the 5-aryl-2-chloro-4-ethoxypyridine intermediate.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Py-Pd(II)Ln-Cl Pd0->PdII Oxidative Addition ArCl Py-Cl (Aryl Chloride) AmidePdII [Py-Pd(II)Ln-NR2]- PdII->AmidePdII Amine Coordination & Deprotonation Amine R2NH (Amine) Amine->PdII Base Base (e.g., NaOtBu) Base->Amine AmidePdII->Pd0 Reductive Elimination Product Py-NR2 (Coupled Product) AmidePdII->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Inert Atmosphere: In a glovebox or under a strictly inert atmosphere, add the 5-aryl-2-chloro-4-ethoxypyridine intermediate (1.0 eq.), the palladium precursor, and the phosphine ligand to an oven-dried reaction vessel.

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine (1.1-1.5 eq.).

  • Base Addition: Add the strong base (e.g., NaOtBu, 1.2-2.0 eq.). Note: Strong bases like NaOtBu are highly moisture-sensitive and should be handled with care under an inert atmosphere.[3]

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 90-110 °C) with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC to yield the final kinase inhibitor scaffold.

Table 2: Recommended Conditions for C2-Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)These are common and effective Pd(0) and Pd(II) precursors that initiate the catalytic cycle.
Ligand XPhos, RuPhos, or BINAP (2-10 mol%)The amination of electron-rich aryl chlorides requires bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the final reductive elimination steps.[8]
Base NaOtBu or LHMDS (1.2-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[6][8]
Solvent System Anhydrous Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are essential to prevent catalyst deactivation and unwanted side reactions.
Temperature 90-110 °CHigher temperatures are generally needed to overcome the higher activation energy for the oxidative addition of the C-Cl bond.

Application Example: Targeting the ALK Signaling Pathway

Many kinase inhibitors developed from pyridine or pyrimidine scaffolds target critical oncogenic drivers like Anaplastic Lymphoma Kinase (ALK).[9][10] The ALK fusion protein drives proliferation and survival in certain subsets of non-small cell lung cancer (NSCLC).[10] Kinase inhibitors designed using the strategies above can effectively block the ATP-binding site of ALK, inhibiting its downstream signaling.

G cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion Protein (Oncogenic Driver) STAT3 STAT3 EML4_ALK->STAT3 phosphorylates PI3K PI3K/AKT EML4_ALK->PI3K activates MAPK RAS/MAPK EML4_ALK->MAPK activates ATP ATP ATP->EML4_ALK binds Inhibitor Kinase Inhibitor (from Pyridine Scaffold) Inhibitor->EML4_ALK blocks ATP binding Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Simplified ALK signaling pathway and inhibition.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. They should be handled under an inert atmosphere.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and other strong bases are corrosive and react violently with water.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle in a glovebox or under a dry, inert atmosphere.

  • Solvents: Anhydrous solvents are often required and can be flammable. Work in a fume hood away from ignition sources.

  • SDS: Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined differential reactivity enables a robust and strategic approach to constructing complex molecules. By carefully selecting catalysts and reaction conditions, researchers can selectively functionalize the C5 and C2 positions through cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to leverage this valuable intermediate in the discovery of next-generation targeted therapies.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. Benchchem.
  • Ceritinib Synthetic Routes. MedKoo Biosciences.
  • Ceritinib: From Synthesis to Clinical Applic
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed.

Sources

Application Notes & Protocols for the Strategic Derivatization of 5-Bromo-2-chloro-4-ethoxypyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-bromo-2-chloro-4-ethoxypyridine scaffold is a highly versatile building block in medicinal chemistry, offering strategically positioned reactive sites for controlled, sequential functionalization.[1] The differential reactivity of the bromine and chlorine substituents allows for a systematic and focused exploration of chemical space, which is fundamental to robust Structure-Activity Relationship (SAR) studies. This guide provides an in-depth analysis of the derivatization strategies for this scaffold, complete with detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methodologies are designed to empower researchers in drug discovery to efficiently generate diverse compound libraries for the identification and optimization of lead candidates.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged core structure in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The this compound scaffold capitalizes on this by presenting three distinct points for modification: the C5-bromo, C2-chloro, and C4-ethoxy positions. The true synthetic power of this intermediate lies in the orthogonal reactivity of its two halogen atoms.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[3] This predictable hierarchy is the cornerstone of our derivatization strategy, enabling selective functionalization at the more reactive C5-bromo position while leaving the C2-chloro position untouched for subsequent transformations. This sequential approach is paramount for building molecular complexity and systematically probing the SAR of a target.

This document outlines protocols for four key transformations critical for SAR exploration:

  • Suzuki-Miyaura Coupling: To introduce diverse aryl and heteroaryl moieties at the C5-position.

  • Buchwald-Hartwig Amination: To install a wide range of primary and secondary amines at either the C5 or C2 position.

  • Sonogashira Coupling: To append alkynyl groups, creating linear and rigid extensions from the pyridine core.

  • Nucleophilic Aromatic Substitution (SNAr): To displace the C2-chloro group with various nucleophiles.

Strategic Roadmap for Sequential Derivatization

The logical flow for diversifying the this compound scaffold is dictated by the inherent reactivity of the C-X bonds. The primary strategy involves initial derivatization at the C5-Br bond, followed by a secondary reaction at the less reactive C2-Cl bond.

SAR_Strategy A This compound (Starting Scaffold) B Step 1: Selective Coupling at C5-Br (Suzuki, Buchwald-Hartwig, Sonogashira) A->B More Reactive Site C 5-Substituted-2-chloro-4-ethoxypyridine (Key Intermediate) B->C D Step 2: Coupling at C2-Cl (Buchwald-Hartwig, Suzuki, S_N_Ar) C->D Less Reactive Site (Requires stronger conditions) E Fully Derivatized Scaffold (C5-R1, C2-R2) D->E F Optional Step 3: C4-Ethoxy Modification (Ether Cleavage -> Alkylation/Arylation) E->F G Final Analog Library for SAR E->G F->G

Caption: Strategic workflow for sequential derivatization.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, forming a new carbon-carbon bond.[4] It is exceptionally versatile for creating biaryl and heteroaryl structures, which are crucial for probing interactions within protein binding pockets. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5]

Application in SAR: This is the primary method for introducing a vast array of (hetero)aryl groups at the C5 position. By varying the boronic acid or ester, researchers can explore the effects of electronics, sterics, and hydrogen bonding potential in this region of the molecule.

Detailed Experimental Protocol

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0 mmol, 1.0 equiv
Arylboronic AcidCoupling Partner1.2 mmol, 1.2 equiv
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst0.03-0.05 mmol, 3-5 mol%
K₂CO₃ or K₃PO₄Base2.0-3.0 mmol, 2-3 equiv
1,4-Dioxane & Water (4:1)Solvent System5 mL
Argon or Nitrogen GasInert Atmosphere-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Ethyl Acetate, BrineExtraction Solvents-
Silica GelChromatography Medium-

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the 5-aryl-2-chloro-4-ethoxypyridine product.

Suzuki_Workflow A Combine Reactants (Pyridine, Boronic Acid, Base) B Add Pd Catalyst A->B C Inert Atmosphere (Evacuate/Backfill x3) B->C D Add Degassed Solvent C->D E Heat Reaction (90-100 °C, 4-16h) D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Work-up (Extraction) F->G Complete H Purify (Column Chromatography) G->H I Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[7] This reaction is incredibly powerful for installing a diverse range of amine functionalities. The mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Application in SAR: Amines are critical functional groups for modulating solubility, basicity (pKa), and forming key hydrogen bonds or salt bridges with biological targets. This reaction can be performed selectively at the C5-Br position first. Subsequently, using more forcing conditions or more active catalyst systems (often involving bulky, electron-rich phosphine ligands), amination can be achieved at the C2-Cl position.[3]

Detailed Experimental Protocol (Selective at C5-Br)

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0 mmol, 1.0 equiv
Primary or Secondary AmineCoupling Partner1.2 mmol, 1.2 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precursor0.01-0.02 mmol, 1-2 mol% Pd
Xantphos or RuPhosLigand0.02-0.04 mmol, 2-4 mol%
Sodium tert-butoxide (NaOtBu)Base1.4 mmol, 1.4 equiv
Toluene or 1,4-Dioxane (Anhydrous)Solvent4 mL
Argon or Nitrogen GasInert Atmosphere-

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk tube under inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 2 mol%). Add anhydrous solvent (1 mL) and stir for 10 minutes.

  • Reagent Addition: In a separate flask, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (NaOtBu, 1.4 equiv).

  • Reaction Setup: Transfer the pre-formed catalyst solution to the reagent flask via cannula. Rinse the catalyst tube with additional solvent (3 mL) and add to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C. Monitor carefully by TLC or LC-MS. Reactions are often complete within 1-8 hours.

  • Work-up: Cool to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Note on C2-Cl Amination: To functionalize the C2-chloro position on a 5-substituted intermediate, more robust conditions are typically necessary. This may involve using a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst), a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS), and potentially higher temperatures.[9][10]

Protocol 3: Sonogashira Coupling at the C5-Position

Principle: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It is co-catalyzed by palladium and a copper(I) salt, typically CuI.[12] The reaction provides a linear and rigid linker, which is valuable for probing deeper pockets in a binding site or for altering the vector of substituents.

Application in SAR: Introducing an alkyne allows for exploration of molecular rigidity and length. The terminal alkyne of the product can also serve as a handle for further chemistry, such as click reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition) to introduce triazole rings, significantly expanding the accessible chemical diversity.

Detailed Experimental Protocol

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0 mmol, 1.0 equiv
Terminal AlkyneCoupling Partner1.5 mmol, 1.5 equiv
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02 mmol, 2 mol%
Copper(I) Iodide (CuI)Co-catalyst0.04 mmol, 4 mol%
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and Solvent5 mL
Tetrahydrofuran (THF)Co-solvent (optional)2 mL
Argon or Nitrogen GasInert Atmosphere-

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., Et₃N). Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish. Monitor by TLC until the starting material is consumed (typically 2-24 hours).[13]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and amine salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Principle: The pyridine ring is electron-deficient, which makes positions C2 and C4 susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.[2][14] This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[15] Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst but may need heat or a strong base.

Application in SAR: SNAr is a cost-effective method for introducing nucleophiles like alkoxides, thiolates, and some amines at the C2 position.[16][17] It is particularly useful after the C5 position has been functionalized. For example, reacting a 5-aryl-2-chloro-4-ethoxypyridine with sodium thiomethoxide (NaSMe) would yield the 2-methylthio derivative.

Detailed Experimental Protocol (with a Thiol Nucleophile)

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
5-Substituted-2-chloro-4-ethoxypyridineStarting Material1.0 mmol, 1.0 equiv
Thiol (e.g., 4-methoxythiophenol)Nucleophile1.1 mmol, 1.1 equiv
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)Base1.5 mmol, 1.5 equiv
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar Aprotic Solvent3 mL

Procedure:

  • Nucleophile Preparation: In a dry flask under N₂, suspend the base (e.g., K₂CO₃) in DMF. Add the thiol and stir for 15 minutes to form the thiolate salt in situ.

  • Substrate Addition: Add the 5-substituted-2-chloro-4-ethoxypyridine to the mixture.

  • Reaction: Heat the reaction to 80-120 °C. The reaction is typically faster in DMSO but work-up can be more challenging. Monitor by TLC/LC-MS.

  • Work-up: Cool the reaction, pour it into ice-water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

Data Summary for a Hypothetical SAR Study

The protocols described enable the generation of a matrix of compounds to build a comprehensive SAR profile. Below is an example table illustrating how data could be organized.

Compound IDR¹ at C5 (Method)R² at C2 (Method)IC₅₀ (nM) vs. Target Kinase X
SCAFFOLD -Br -Cl >10,000
1a 4-Methoxyphenyl- (Suzuki)-Cl1,500
1b 3-Pyridyl- (Suzuki)-Cl850
1c Phenylethynyl- (Sonogashira)-Cl2,200
1d Morpholino- (Buchwald-Hartwig)-Cl5,600
2a 4-Methoxyphenyl- (Suzuki)Morpholino- (Buchwald-Hartwig)45
2b 3-Pyridyl- (Suzuki)Morpholino- (Buchwald-Hartwig)12
2c 3-Pyridyl- (Suzuki)(4-Fluorophenyl)amino- (Buchwald-Hartwig)25
2d 3-Pyridyl- (Suzuki)4-Methoxy-phenylthio- (SNAr)150

Analysis: From this hypothetical data, one could conclude that a 3-pyridyl group at C5 is favorable (compare 1b to 1a ). Furthermore, adding a morpholine group at C2 significantly boosts potency (compare 2b to 1b ), suggesting a key interaction in that region of the binding site.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bases: Strong bases like sodium tert-butoxide and sodium hydride are corrosive and water-reactive. Handle under an inert atmosphere and quench carefully.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable. Work away from ignition sources. DMF and DMSO have high boiling points and can be absorbed through the skin.

  • General Practice: Always consult the Safety Data Sheet (SDS) for every reagent before use.

References

  • Hangzhou Better Chemtech Ltd. (2025, December 10). What are the coupling products of 2 - Chloropyridine? - Blog.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Lambert, K. M., et al. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
  • Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • The Organic Chemistry Tutor. (2019, January 19).
  • Wikipedia. (2023).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (2023). Sonogashira coupling.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.

Sources

Application Notes & Protocols: The Strategic Role of 5-Bromo-2-chloro-4-ethoxypyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Chemical Analogy and Predictive Synthesis

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount. 5-Bromo-2-chloro-4-ethoxypyridine stands as a highly versatile heterocyclic intermediate, prized for its pyridine core—a privileged structure in medicinal chemistry—and its distinct reactive sites that allow for controlled, sequential chemical modifications.[1][2] While extensive peer-reviewed literature specifically detailing the applications of the 4-ethoxy derivative is emerging, its reactivity profile is directly analogous to its well-documented counterparts, such as 5-bromo-2-chloro-4-methoxypyrimidine and various substituted bromochloropyridines.[1][3][4][5] This guide, therefore, leverages established principles and validated protocols from these closely related structures to provide a robust and predictive framework for researchers, scientists, and drug development professionals. The causality behind experimental choices and protocols described herein is grounded in the foundational principles of heterocyclic chemistry.

Molecular Profile and Strategic Value

This compound is engineered for synthetic utility. Its value stems from the orchestrated interplay of its functional groups, which allows for predictable and selective reactions.

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature for ligands binding to the hinge region of protein kinases, making this scaffold particularly valuable in the synthesis of kinase inhibitors.[6][7]

  • Differential Halogen Reactivity: The compound features two distinct carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-Br > C-Cl.[8] This differential reactivity is the cornerstone of its utility, enabling selective functionalization at the C5-position (bromine) while leaving the C2-position (chlorine) intact for subsequent transformations.[5][9]

  • The 4-Ethoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogenated positions and potentially contributing to binding interactions in the final active pharmaceutical ingredient (API).

Physicochemical Properties

The properties of this compound are comparable to similar halogenated pyridines, indicating stability under standard laboratory conditions and solubility in common organic solvents.

PropertyExpected Value / CharacteristicRationale / Source Analogy
Molecular Formula C₇H₇BrClNOBased on chemical structure.
Molecular Weight 236.50 g/mol Calculated from the atomic weights.
Appearance Light yellow to white crystalline solid or liquidAnalogy with 5-Bromo-2-chloro-4-methylpyridine.[10]
Boiling Point ~250-270 °C at 760 mmHgExtrapolated from similar structures.[10]
Solubility Soluble in DMF, DMSO, Ethanol, DioxaneCommon for functionalized heterocyclic compounds.[3][4]
Stability Stable under recommended storage conditions (cool, dry)General stability for halogenated pyridines.
Core Reactivity Schematic

The primary value of this intermediate is its capacity for selective, sequential functionalization. This allows for the controlled construction of complex molecular architectures.

cluster_molecule This compound cluster_reactions Primary Transformations cluster_products Synthetic Pathways mol Key Reactive Sites C5_Br C5-Bromo Position (More Reactive) C2_Cl C2-Chloro Position (Less Reactive) Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) C5_Br->Pd_Coupling C-C Bond Formation Buchwald Buchwald-Hartwig Amination C5_Br->Buchwald C-N Bond Formation SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Cl->SNAr C-N, C-O, C-S Bond Formation Second_Coupling Secondary Cross-Coupling (Forcing Conditions) C2_Cl->Second_Coupling C-C Bond Formation

Caption: Differential reactivity of this compound.

Application Focus: Synthesis of Kinase Inhibitors

A primary application of pyridine-based intermediates is the synthesis of kinase inhibitors for oncology.[11][12] The pyridine scaffold can mimic the adenine region of ATP, with the nitrogen atom often forming a critical hydrogen bond with the kinase hinge region. The strategic functionalization of this compound allows for the systematic exploration of the chemical space around this core to optimize potency and selectivity against specific kinase targets.[7]

G cluster_workflow Kinase Inhibitor Synthesis Workflow cluster_rationale Rationale A 5-Bromo-2-chloro- 4-ethoxypyridine B Step 1: Suzuki Coupling at C5-Br A->B C 5-Aryl-2-chloro- 4-ethoxypyridine Intermediate B->C R1 Introduce aryl group for selectivity/potency (R1) B->R1 D Step 2: SNAr or Buchwald-Hartwig at C2-Cl C->D E Final Kinase Inhibitor Scaffold D->E R2 Introduce hinge-binding or solvent-front group (R2) D->R2

Caption: General workflow for kinase inhibitor synthesis.

Key Transformations: Protocols and Methodologies

The following sections provide detailed, self-validating protocols for the key reactions used to functionalize this compound. These are adapted from established procedures for structurally analogous compounds.[5][8][9][13]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The protocol is designed to selectively react at the more labile C-Br bond.[9][14]

Principle of the Reaction: The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[14] The higher reactivity of the C-Br bond ensures chemoselectivity under controlled conditions.[5]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[13]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[5][8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloro-4-ethoxypyridine intermediate.

Typical Suzuki Reaction Parameters:

ParameterRecommended ConditionsRationale / Notes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable choice. Ligands like XPhos can enhance activity.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and can influence reaction rate and yield.[13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system helps dissolve both organic and inorganic reagents.[13]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.[13]
Atmosphere Inert (Argon or Nitrogen)Essential to protect the Pd(0) catalyst from oxidation.[13]
Protocol 2: Buchwald-Hartwig Amination at the C2-Position

After functionalizing the C5 position, the C2-chloro group can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

Principle of the Reaction: This palladium-catalyzed cross-coupling reaction couples an amine with an aryl halide. The C2-position of the pyridine ring is electron-deficient and thus activated for this transformation, which typically requires a stronger base and a specialized phosphine ligand compared to Suzuki couplings.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine the 5-aryl-2-chloro-4-ethoxypyridine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or Xantphos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane via syringe.

  • Reaction: Seal the reaction vessel and heat to 90-110 °C with stirring.

  • Monitoring: Track the disappearance of the starting material via TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

As an alternative to palladium-catalyzed amination, the electron-deficient nature of the pyridine ring at the C2 position makes it susceptible to direct nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles like amines, alkoxides, or thiols.[1][8]

Principle of the Reaction: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a negatively charged Meisenheimer intermediate, which is stabilized by the adjacent ring nitrogen. The chloride ion is then eliminated to restore aromaticity.

Experimental Protocol:

  • Reaction Setup: Dissolve the 5-substituted-2-chloro-4-ethoxypyridine intermediate (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO).

  • Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equiv.). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is often required to generate the active nucleophile in situ.

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS. SNAr reactions can be slower than catalyzed couplings.

  • Work-up:

    • Cool the reaction mixture and pour it into water to precipitate the product or prepare for extraction.

    • Extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove the high-boiling point solvent and residual reagents.

    • Dry, filter, and concentrate the organic phase.

  • Purification: Purify the final compound using column chromatography or recrystallization.

Conclusion

This compound is a strategically designed building block that offers a reliable platform for the synthesis of complex pharmaceutical intermediates. Its key attribute—differential halogen reactivity—provides chemists with a powerful tool for controlled, sequential functionalization. By leveraging well-established protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently construct diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The methodologies outlined in this guide provide a field-proven foundation for unlocking the full synthetic potential of this valuable intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Unknown. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Source Unknown.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyridine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates a deep understanding of the versatile building blocks that can be employed in their synthesis. Among these, halogenated heterocycles, particularly substituted pyridines, have proven to be invaluable scaffolds in a multitude of commercial pesticides and herbicides.[1][2] This technical guide delves into the synthetic potential of 5-Bromo-2-chloro-4-ethoxypyridine , a highly functionalized pyridine derivative poised for application in the discovery of next-generation agrochemicals. While direct synthesis of a currently commercialized agrochemical from this specific starting material is not widely documented, its structural motifs and predictable reactivity offer a robust platform for the generation of diverse and biologically active molecules.[3]

This document will provide an in-depth analysis of the reactivity of this compound, focusing on key transformations that are cornerstones of modern agrochemical synthesis. We will explore detailed protocols for selective functionalization, discuss the rationale behind experimental choices, and present visual workflows to guide the researcher in harnessing the full potential of this versatile intermediate.

Understanding the Reactivity Landscape

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents: a bromine atom at the 5-position and a chlorine atom at the 2-position. The pyridine ring, being electron-deficient, activates both halogens towards distinct classes of reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-halogen bond reactivity in these reactions generally follows the order C-I > C-Br > C-Cl.[4][5] This hierarchy strongly suggests that the C5-bromo position of this compound is the more reactive site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This chemoselectivity allows for the initial introduction of a diverse range of substituents at the 5-position while leaving the C2-chloro atom available for subsequent modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the α (2 and 6) and γ (4) positions. The chlorine atom at the C2 position is, therefore, a prime site for displacement by various nucleophiles such as amines, alcohols, and thiols.[4][6]

This dual reactivity profile enables a modular and strategic approach to the synthesis of complex pyridine-based agrochemicals.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 52311-48-5
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.5 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, a cornerstone reaction for creating biaryl structures found in many herbicides and fungicides.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides.[8]

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard for Suzuki reactions, ensuring the solubility of both the organic and inorganic reagents.[9]

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle to completion.

Experimental Workflow:

Suzuki_Coupling reagents This compound Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ reaction_setup Combine reagents and solvent in a reaction vessel. reagents->reaction_setup solvent 1,4-Dioxane/Water solvent->reaction_setup degas Degas the mixture with Nitrogen or Argon. reaction_setup->degas heating Heat to 80-100 °C under inert atmosphere. degas->heating monitoring Monitor reaction by TLC or LC-MS. heating->monitoring workup Aqueous workup and extraction with organic solvent. monitoring->workup purification Purify by column chromatography. workup->purification product 5-Aryl-2-chloro-4-ethoxypyridine purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general procedure for the displacement of the C2-chloro substituent with an amine nucleophile, a common strategy for introducing nitrogen-containing moieties prevalent in many insecticides.[4][6]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. The choice depends on the nucleophile's solubility and reactivity.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.

  • Temperature: Heating is generally required to overcome the activation energy for the SNAr reaction.

Experimental Workflow:

SNAr_Reaction starting_material 5-Aryl-2-chloro-4-ethoxypyridine (from Protocol 1) reaction_setup Combine starting material, nucleophile, and base in solvent. starting_material->reaction_setup reagents Amine Nucleophile Triethylamine (TEA) reagents->reaction_setup solvent Ethanol or DMF solvent->reaction_setup heating Heat to reflux. reaction_setup->heating monitoring Monitor reaction by TLC or LC-MS. heating->monitoring workup Cool and remove solvent or precipitate product. monitoring->workup purification Purify by recrystallization or column chromatography. workup->purification product 5-Aryl-2-amino-4-ethoxypyridine derivative purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-Aryl-2-chloro-4-ethoxypyridine derivative (1.0 eq., obtained from Protocol 1) in a suitable solvent such as ethanol.

  • Reagent Addition: Add the desired amine nucleophile (1.1 eq.) and triethylamine (1.5 eq.).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

Logical Relationships in Synthesis

The differential reactivity of the halogen atoms in this compound allows for a logical and stepwise construction of complex molecules.

Synthetic_Strategy start This compound suzuki Suzuki Coupling (at C5-Br) start->suzuki intermediate 5-Substituted-2-chloro-4-ethoxypyridine suzuki->intermediate snar Nucleophilic Aromatic Substitution (at C2-Cl) final_product 2,5-Disubstituted-4-ethoxypyridine (Agrochemical Candidate) snar->final_product intermediate->snar

Caption: Stepwise functionalization strategy.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined and predictable reactivity allows for selective functionalization at both the C5 and C2 positions, enabling the creation of diverse libraries of substituted pyridine derivatives. The protocols and strategic insights provided in this guide are intended to empower researchers and scientists in the agrochemical field to explore the full synthetic potential of this promising intermediate in their quest for new and improved crop protection solutions.

References

  • Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines. (URL: Available upon request)
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (URL: Available upon request)
  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed. (URL: [Link])
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed. (URL: [Link])
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Suzuki cross-coupling - Chemistry LibreTexts. (URL: [Link])
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (URL: Available upon request)

Sources

The Art of Precision: A Guide to Selective Functionalization at the C5-Bromo Position of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance. However, the true potential of this versatile heterocycle is unlocked through precise functionalization, a task that presents significant synthetic challenges. This guide provides an in-depth exploration of the selective functionalization of substituted pyridines at the C5-bromo position, a key handle for introducing molecular diversity. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic understanding of how to achieve high-yield, selective transformations.

The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, dictate its reactivity. The nitrogen atom's electron-withdrawing effect makes the ring less susceptible to electrophilic substitution compared to benzene and influences the reactivity of its C-H and C-halogen bonds. Functionalization is often challenging due to issues of regioselectivity, but the presence of a bromine atom at the C5 position provides a versatile anchor for a suite of powerful cross-coupling reactions.[1][2] This guide will focus on the most impactful of these: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Understanding Regioselectivity: Why the C5 Position?

The C5 position (meta to the nitrogen atom) of the pyridine ring possesses a unique electronic character. While the C2 and C4 positions are more electron-deficient due to resonance effects, the C5 position is less so. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-Br bond is a critical step. The electronic nature of the pyridine ring and the substituents it bears can significantly influence the rate and selectivity of this step. For 5-bromopyridines, the C5-Br bond is often a prime target for selective functionalization, especially when other reactive sites are present. The choice of catalyst, ligands, and reaction conditions can be tailored to exploit the subtle electronic differences between the various positions on the pyridine ring, thereby achieving the desired regioselectivity.

Core Methodologies for C5-Bromo Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are the workhorses for forging new carbon-carbon and carbon-heteroatom bonds at the C5 position of bromopyridines. The general catalytic cycle for these reactions involves the oxidative addition of the 5-bromopyridine to a Pd(0) species, followed by transmetalation or migratory insertion, and culminating in reductive elimination to yield the desired product and regenerate the active catalyst. The choice of phosphine ligands is critical, with bulky, electron-rich ligands often favoring the formation of the active monoligated palladium species and promoting efficient reductive elimination.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile and widely used method for creating biaryl and hetero-biaryl structures by coupling an organoboron reagent with a halide.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for many substrates. For more challenging couplings, particularly with electron-rich or sterically hindered pyridines, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling:

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) {[Ar-Pd(II)(L)-NHR'R'']Br} {[Ar-Pd(II)(L)-NHR'R'']Br} Ar-Pd(II)(L)-Br->{[Ar-Pd(II)(L)-NHR'R'']Br} + HNR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' {[Ar-Pd(II)(L)-NHR'R'']Br}->Ar-Pd(II)(L)-NR'R'' - HBr (+ Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of 5-Bromo-2-chloro-4-ethoxypyridine using column chromatography. It is designed for chemistry professionals in research and drug development who may encounter challenges specific to substituted pyridine compounds. Our focus is on providing not just a protocol, but a framework for diagnosing and resolving common purification issues.

Part 1: Foundational Protocol

This section outlines the recommended starting procedure for the purification of this compound. Subsequent sections will address troubleshooting when deviations from the ideal outcome occur.

Critical Pre-Chromatography Checks

Before committing your bulk sample to the column, preliminary analysis is essential to prevent costly errors.

  • Assess Crude Sample Purity: Run a preliminary ¹H NMR or LC-MS on your crude material. Understanding the nature of your impurities (e.g., starting material, non-polar side products, polar baseline impurities) is critical for developing a separation strategy.

  • TLC for Solvent System Selection: The cornerstone of a successful separation is the choice of the mobile phase.

    • Objective: Aim for a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for this compound. This Rf value typically ensures good separation without excessively long elution times.

    • Starting Point: Begin with a hexane/ethyl acetate system. Given the ethoxy group, this compound is moderately non-polar. A good starting ratio is 9:1 Hexane:Ethyl Acetate . Adjust the ratio of ethyl acetate to achieve the target Rf.

    • Check for Tailing: On the TLC plate, observe the spot shape. If the spot is elongated or "tails," this indicates strong interaction with the silica and will translate to poor separation on the column. Proceed to the troubleshooting section for peak tailing if this is observed.

  • Stability Check (2D TLC): Pyridine derivatives can sometimes degrade on acidic silica gel.[1] To test for this, spot your crude mixture on a TLC plate, develop it once, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.[2] If new spots appear off the diagonal, it indicates compound degradation on the stationary phase.

Recommended Column Chromatography Protocol

This protocol assumes a standard silica gel stationary phase.

ParameterRecommendationRationale & Expert Insights
Stationary Phase Standard Silica Gel, 60 Å, 40-63 µmThis is the most common and cost-effective choice. Ensure the silica is from a reputable supplier to maintain consistency.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.1% Triethylamine (TEA)Start with the ratio determined by your TLC analysis (e.g., 9:1 Hexane:EtOAc). The addition of 0.1% TEA is a crucial step to mitigate peak tailing by neutralizing acidic silanol sites on the silica gel.[2]
Column Packing Slurry PackingPrepare a slurry of silica gel in your initial, least polar solvent mixture. Pour it carefully into the column and use gentle pressure or tapping to create a homogenous, stable packed bed. A well-packed column is fundamental to good separation.
Sample Loading Dry Loading (Recommended)Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~5-10x the mass of your crude sample) and evaporate the solvent until you have a dry, free-flowing powder.[3] Carefully add this powder to the top of your packed column. This method prevents issues with sample solubility in the eluent and leads to sharper bands.[3]
Elution Strategy Isocratic or Step-GradientFor most purifications, an isocratic (constant solvent ratio) elution is sufficient if TLC shows good separation. If impurities are close to your product, a shallow step-gradient (e.g., starting at 10% EtOAc and increasing to 15% after your first impurity elutes) can improve resolution.
Fraction Collection Based on Column VolumeBegin collecting fractions immediately after the solvent front elutes. The size of your fractions should be guided by the scale of your column.
Analysis TLC or LC-MSMonitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and confirm purity by NMR or LC-MS before solvent evaporation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered when purifying pyridine derivatives.

Issue 1: Poor Separation or Overlapping Spots

Q: My TLC showed two distinct spots, but on the column, all my fractions are mixed. What went wrong?

A: This is a classic chromatography problem that can stem from several sources. Let's diagnose the likely causes.

  • Potential Cause 1: Column Overload. You may have loaded too much sample for the amount of silica used.[2] Overloading saturates the stationary phase, preventing proper partitioning of the analytes and leading to broad, overlapping bands.

    • Solution: As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column). If you overloaded the column, you may need to re-purify the mixed fractions on a larger column.

  • Potential Cause 2: Improper Sample Loading. If the initial band of your compound is not loaded as a tight, horizontal band, it will broaden as it travels down the column.

    • Solution: Always use the dry loading method described above, especially if your compound is not highly soluble in the mobile phase.[3] If using wet loading, dissolve the sample in the absolute minimum amount of solvent and apply it carefully to the column surface without disturbing the silica bed.[3]

  • Potential Cause 3: Wrong Solvent System. The TLC may have been misleading. Sometimes, a solvent system provides separation at TLC scale but fails on a larger column due to different equilibration dynamics.

    • Solution: Re-evaluate your solvent system. Test different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone). The goal is to maximize the difference in Rf (ΔRf) between your product and the impurities.

  • Potential Cause 4: Compound Degradation. As identified in the 2D TLC check, your compound might be degrading on the silica, continuously creating an impurity as it elutes.[1]

    • Solution: If degradation is confirmed, you must change the stationary phase. Consider using neutral or basic alumina, or a C18-functionalized (reverse-phase) silica gel.[2]

Issue 2: Severe Peak Tailing

Q: My compound is eluting over a very large number of fractions, and the TLC spots are streaked. How can I get a sharp peak?

A: This is the most common issue for pyridine compounds. It is caused by the basic nitrogen atom in the pyridine ring interacting strongly with acidic residual silanol groups on the surface of the silica.[2] This creates a secondary, non-linear retention mechanism that results in tailing.

  • Solution 1 (Primary): Use a Mobile Phase Additive. This is the most effective and straightforward solution.

    • Protocol: Add a small amount of a competing base to your eluent system. Triethylamine (TEA) at 0.1-0.5% (v/v) is the standard choice.[2] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine compound and allowing it to elute in a sharp, symmetrical band.

  • Solution 2: Change the Stationary Phase. If adding TEA does not fully resolve the issue or is incompatible with your compound, a change of stationary phase is necessary.

    • Options:

      • Alumina (Neutral or Basic): Alumina has fewer strongly acidic sites than silica and is an excellent alternative for basic compounds.

      • End-capped Silica: This type of silica has had its surface silanol groups chemically derivatized (e.g., with trimethylsilyl groups), making it less acidic and reducing tailing.

Issue 3: Low or No Recovery of Product

Q: I ran my column, but I can't find my compound. Either nothing came off, or the yield is extremely low. Where did it go?

A: This frustrating situation usually points to one of two possibilities: your compound is either irreversibly stuck to the column, or it was so dilute you missed it.

  • Potential Cause 1: Irreversible Adsorption/Decomposition. Your compound may be too polar for the chosen solvent system or it has decomposed on the silica.[1]

    • Diagnosis & Solution: First, try flushing the column with a very polar solvent, like 100% ethyl acetate or even 5-10% methanol in dichloromethane. If your compound elutes with this flush, it was simply too strongly adsorbed. This means your initial eluent was not polar enough. If nothing comes off even with a strong flush, decomposition is likely. Confirm this with the 2D TLC stability test.[1][2] If stability is an issue, switch to a more inert stationary phase like alumina.

  • Potential Cause 2: Dilute Fractions. It's possible the compound did elute, but the fractions were so dilute that it was not visible on the TLC plate by standard methods (e.g., UV lamp).

    • Solution: Take a small aliquot from the fractions where you expected your compound to elute, combine them, and concentrate them significantly on a rotary evaporator. Re-run the TLC on this concentrated sample.[1] You may find your compound was there all along.

Part 3: Visualization & Workflow

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common column chromatography issues with this compound.

TroubleshootingWorkflow start Problem Observed p1 Poor Separation Mixed Fractions start->p1 p2 Severe Peak Tailing start->p2 p3 Low / No Recovery start->p3 c1_1 Column Overload? p1->c1_1 Check c1_2 Poor Sample Loading? p1->c1_2 Review c1_3 Compound Degradation? p1->c1_3 Test c2_1 Pyridine-Silanol Interaction? p2->c2_1 Likely c3_1 Irreversible Adsorption? p3->c3_1 Check c3_2 Compound Dilute? p3->c3_2 Verify s1_1 Reduce Sample Load (1-2% of Silica Mass) c1_1->s1_1 s1_2 Use Dry Loading Technique c1_2->s1_2 s1_3 Perform 2D TLC Check Switch to Alumina if Unstable c1_3->s1_3 s2_1 Add 0.1% TEA to Eluent c2_1->s2_1 s2_2 Switch to Alumina or End-Capped Silica c2_1->s2_2 s3_1 Flush Column with Polar Solvent (e.g., 10% MeOH/DCM) c3_1->s3_1 s3_2 Concentrate Fractions & Re-run TLC c3_2->s3_2

Caption: A decision tree for troubleshooting common column chromatography issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent system, like dichloromethane/methanol? A: Absolutely. While hexane/ethyl acetate is a good starting point, a dichloromethane/methanol system is often used for more polar compounds. However, be aware that silica gel's selectivity can change with different solvents. Always perform a TLC analysis first to confirm that your desired separation is achievable in the new system.

Q2: My crude product won't dissolve in hexane for loading. What should I do? A: This is a perfect scenario for the dry loading technique.[3] Dissolve your sample in a solvent it is soluble in (like dichloromethane), add silica, and evaporate the solvent. This creates a solid sample that can be loaded onto the column without introducing a strong, incompatible solvent that would ruin the separation.

Q3: How much triethylamine (TEA) is too much? A: Generally, 0.1% to 0.5% (v/v) is sufficient to deactivate the silica. Using too much TEA (e.g., >1%) can sometimes alter the polarity of the mobile phase significantly, causing your compound to elute faster than expected. It can also be difficult to remove under high vacuum. Start with a low concentration and only increase it if tailing persists.

Q4: Is reverse-phase chromatography an option for this compound? A: Yes, reverse-phase (RP) chromatography is a powerful alternative, especially if you have issues with degradation or irreversible binding on silica. On an RP column (like C18), the elution order is inverted: more polar compounds elute first. A typical solvent system would be a gradient of water and acetonitrile or methanol.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

Sources

Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective cross-coupling of 5-Bromo-2-chloro-4-ethoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and provide field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot your experiments effectively.

Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The key to successfully functionalizing this compound lies in exploiting the inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is typically the rate-determining step.[1][2] The general order of reactivity for this step is C–I > C–Br > C–Cl.[3][4]

This reactivity differential is your primary tool for achieving selectivity:

  • C-Br Bond (C5-Position): This bond is significantly more reactive and will be the preferential site for coupling under standard to mild catalytic conditions.[3][5]

  • C-Cl Bond (C2-Position): This bond is less reactive and requires more forcing conditions to activate. This typically involves the use of more electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), higher temperatures, and stronger bases.[1][6]

By carefully selecting your catalyst system and reaction parameters, you can achieve selective mono-functionalization at the C5-position, leaving the C2-chloro intact for subsequent transformations, or, if desired, perform sequential or direct coupling at the C2-position.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Lack of Selectivity (Mixture of C5 and C2 coupled products)

Q: I'm trying to couple only at the C5-bromo position, but I'm observing significant formation of the di-coupled product or the C2-coupled product. What's going wrong?

A: This is a common issue that usually points to reaction conditions that are too harsh for selective C-Br activation.

  • Causality: The energy barrier for oxidative addition at the C-Cl bond is higher than at the C-Br bond. If your reaction conditions (temperature, catalyst activity) are energetic enough to overcome the C-Cl barrier, you will lose selectivity.

  • Troubleshooting Strategies:

    • Reduce Reaction Temperature: This is the most critical parameter. Start your optimization at a lower temperature (e.g., 60-80 °C) and slowly increase only if the reaction is sluggish. High temperatures that are often required for C-Cl bond activation will inevitably lead to a loss of selectivity.[5]

    • Re-evaluate Your Catalyst System: For selective C-Br coupling, a standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with a less bulky ligand is often sufficient.[5][7] Avoid highly active, bulky phosphine ligands (like SPhos, XPhos) in your initial screen for C-Br selectivity, as they are specifically designed to activate less reactive bonds like C-Cl.[1][8]

    • Shorten Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the mono-coupled product is formed and starting material is consumed, stop the reaction to prevent subsequent coupling at the C2-position.[5]

Issue 2: Low Yield or No Reaction at the C5-Bromo Position

Q: I'm using mild conditions to target the C-Br bond, but the reaction is very slow or doesn't proceed. What should I do?

A: While the C-Br bond is more reactive, a successful coupling still requires a properly assembled and active catalytic system.

  • Causality: Failure here is often due to an inactive catalyst, suboptimal base or solvent choice, or issues with the coupling partner.

  • Troubleshooting Strategies:

    • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.[1] Oxygen can oxidize the active Pd(0) to Pd(II), which can promote side reactions like the homocoupling of boronic acids.[5][9]

    • Check Reagent Quality: Organoboron reagents can degrade over time (protodeboronation).[1] Use fresh or properly stored reagents. Similarly, ensure your base is not old or hydrated, as its efficacy is crucial for the transmetalation step.[1]

    • Optimize Base and Solvent: The base is critical for activating the organoboron reagent in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig reactions.[1][10] For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1][5] The solvent must be able to dissolve all components; common choices include mixtures of 1,4-dioxane/water or toluene/water.[7][10]

    • Slightly More Active Catalyst: If using Pd(PPh₃)₄ fails, consider a slightly more robust system like Pd(dppf)Cl₂. This catalyst is often effective for heteroaromatic substrates.[7]

Issue 3: Hydrodehalogenation and Homocoupling Side Reactions

Q: My main byproduct is the replacement of the bromine or chlorine with a hydrogen atom (hydrodehalogenation), or the homocoupling of my boronic acid. How can I minimize these?

A: These are common side reactions in cross-coupling chemistry, often stemming from moisture, oxygen, or suboptimal catalyst conditions.

  • Causality:

    • Hydrodehalogenation: Can occur when a hydride source is present, often from water or certain solvents, which reductively eliminates with the aryl group from the palladium center.[8][9]

    • Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[5][9] The homocoupling of the starting material itself can be driven by high catalyst loading or prolonged reaction times.[5]

  • Troubleshooting Strategies:

    • Rigorous Inert Conditions: This is the best defense. Use dry, degassed solvents and meticulously maintain an inert atmosphere to minimize both oxygen and water.[1][8]

    • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂), which require an in situ reduction step that can be complex.[5]

    • Optimize Base and Temperature: Ensure your base is anhydrous. Run the reaction at the lowest effective temperature to disfavor side reactions.[5]

    • Slow Addition: For Suzuki reactions prone to homocoupling, the slow addition of the boronic acid to the reaction mixture can sometimes help.[8]

Issue 4: How to Selectively Couple at the C2-Chloro Position

Q: I have successfully coupled at the C5-bromo position and now want to perform a second coupling at the C2-chloro site. What catalyst system should I use?

A: Coupling at the less reactive C-Cl bond requires a significant increase in catalyst activity.

  • Causality: The C-Cl bond is stronger and less polarizable, making oxidative addition more difficult.[11][12] You need a catalyst system specifically designed to overcome this higher activation barrier.

  • Catalyst Selection Strategy:

    • Bulky, Electron-Rich Ligands: This is the key. Use biaryl phosphine ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig, or N-heterocyclic carbene (NHC) ligands.[1] These ligands are highly electron-donating, which increases the electron density on the palladium center, promoting oxidative addition into the C-Cl bond. Their steric bulk also facilitates the final reductive elimination step.[1]

    • Stronger Base: A strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or NaOtBu (for Buchwald-Hartwig) is typically required.[1][8]

    • Higher Temperature: Reactions at C-Cl bonds often require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[1]

Catalyst & Condition Selection Guide

The following table provides recommended starting points for various selective coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.

Target Position Coupling Type Recommended Catalyst System Base Solvent Temp. (°C) Key Considerations & References
C5-Bromo Suzuki-Miyaura Pd(PPh₃)₄ (3-5 mol%) orPd(dppf)Cl₂ (2-3 mol%)K₂CO₃ or K₃PO₄(2-3 equiv.)1,4-Dioxane/H₂O (4:1)80-90Standard conditions are usually sufficient. Prioritize selectivity by avoiding overly active catalysts and high temperatures.[4][5][7]
C5-Bromo Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)Cs₂CO₃ or K₃PO₄(1.5-2 equiv.)Toluene or Dioxane80-100Xantphos is a good general ligand for C-Br amination. A stronger base like NaOtBu may be needed for less nucleophilic amines.[3][6]
C5-Bromo Sonogashira PdCl₂(PPh₃)₂ (2-3 mol%) +CuI (4-5 mol%)Et₃N or DIPEA(2-3 equiv.)THF or DMFRT - 50Copper co-catalyst is standard. Can often be run at or slightly above room temperature.[13][14][15]
C2-Chloro Suzuki-Miyaura Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%)K₃PO₄(2-3 equiv.)1,4-Dioxane/H₂O (4:1)100-110Requires a highly active catalyst system with bulky, electron-rich ligands to activate the C-Cl bond.[1][8]
C2-Chloro Buchwald-Hartwig Pd(OAc)₂ (2 mol%) + RuPhos or BrettPhos (4 mol%)NaOtBu or LHMDS(1.5-2 equiv.)Toluene or t-BuOH100-110Aryl chlorides are challenging substrates for amination and require state-of-the-art ligands and strong bases.[6][16][17]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol is designed for the selective arylation at the more reactive C-Br bond.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio, to a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position

This protocol details the C-N bond formation at the C5-position.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to an oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block with vigorous stirring.

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting residue by flash column chromatography.

Visualization of Synthetic Strategy

Sequential Coupling Workflow

The following diagram illustrates the logical workflow for a sequential functionalization strategy, first targeting the C-Br bond and subsequently the C-Cl bond.

G cluster_start Starting Material cluster_step1 Step 1: C5-Br Coupling cluster_step2 Step 2: C2-Cl Coupling start This compound cond1 Mild Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 85°C) start->cond1 Suzuki or Buchwald-Hartwig prod1 5-Aryl-2-chloro-4-ethoxypyridine cond1->prod1 cond2 Forcing Conditions (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, 110°C) prod1->cond2 2nd Coupling Partner prod2 2,5-Diaryl-4-ethoxypyridine cond2->prod2

Caption: Sequential functionalization workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a failed or low-yielding reaction targeting the C5-bromo position.

G start Low Yield / No Reaction at C5-Bromo Position q1 Is the atmosphere strictly inert? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Are reagents (boronic acid, base) fresh & anhydrous? yes1->q2 action1 Degas solvents & use proper Ar/N₂ purge no1->action1 end_node Re-run experiment with optimized parameters action1->end_node yes2 Yes q2->yes2 no2 No q2->no2 q3 Is catalyst system appropriate? yes2->q3 action2 Use fresh, high-quality reagents no2->action2 action2->end_node yes3 Yes q3->yes3 no3 No q3->no3 yes3->end_node action3 Consider a more active catalyst (e.g., Pd(dppf)Cl₂) or stronger base (K₃PO₄) no3->action3 action3->end_node

Caption: Troubleshooting decision tree for C5-bromo coupling reactions.

References

  • Niemeyer, Z. L., & Tan, K. L. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(12), 7352–7362.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9850–9863.
  • Sharma, I., & Tollefson, E. J. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 50(12), 2379-2395.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Niemeyer, Z. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9375–9384.
  • Fernández, I., & Bickelhaupt, F. M. (2014). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 20(24), 7250-7258.
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NIH. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.

Sources

Technical Support Center: Managing Byproduct Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in their reactions. Rather than a generic overview, this resource provides direct answers to specific experimental issues, grounded in mechanistic principles and supported by authoritative literature. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and improve the yield and purity of your target pyridine derivatives.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses high-level, common issues that can arise across various pyridine synthesis methodologies.

Q1: My pyridine synthesis consistently results in a low yield. What are the general factors I should investigate first?

A1: Low yields are a frequent issue and can stem from several root causes. Before diving into synthesis-specific problems, consider these general factors:

  • Suboptimal Reaction Conditions: Traditional methods, such as refluxing in standard organic solvents, can be inefficient. Modern approaches often provide significant improvements. For instance, in the Hantzsch synthesis, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can increase yields to over 90%.[1] Similarly, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[1]

  • Incomplete Reactions: The initial products of many pyridine syntheses are not the final aromatic pyridine but an intermediate like a dihydropyridine.[2][3][4] Failure to drive the final aromatization step to completion is a primary cause of low yield. Ensure your reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting materials and intermediates are fully consumed.

  • Reagent Purity and Stability: The stability of your starting materials is critical. For example, acid-sensitive enamines, particularly those with tert-butyl groups used in syntheses like the Bohlmann-Rahtz, can decompose under harsh conditions or if reagents are of poor quality.[1] Always use freshly purified reagents and ensure anhydrous conditions when necessary, as water can quench sensitive reagents and promote hydrolysis side reactions.[5]

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can deactivate through various pathways, such as the formation of inactive dimers or zwitterionic complexes.[6][7][8] If you observe the reaction stalling, catalyst deactivation is a likely culprit.

Q2: I am observing a complex mixture of unexpected byproducts. What is a logical workflow for troubleshooting this?

A2: A complex product mixture indicates a lack of selectivity. A systematic approach is essential for diagnosis and optimization. The following workflow provides a structured method for tackling this issue.

G cluster_0 Troubleshooting Workflow A Problem: Complex Byproduct Mixture B Step 1: Identify Byproducts (LC-MS, NMR, GC-MS) A->B C Step 2: Analyze Reaction Mechanism (Identify potential side reactions) B->C D Step 3: Adjust Reaction Parameters C->D E Temperature (Lower temp to reduce side reactions) D->E Thermal Control F Concentration (Dilute to control exotherms) D->F Kinetic Control G Order of Addition (Pre-form intermediates if necessary) D->G Pathway Control H Catalyst/Solvent (Screen for higher selectivity) D->H Environment Control I Step 4: Monitor & Re-evaluate E->I F->I G->I H->I J Result: Improved Purity? I->J K Yes: Scale-up J->K L No: Re-evaluate Mechanism (Step 2) J->L L->C G cluster_0 Hantzsch Synthesis Pathway A Aldehyde + 2x β-Ketoester + Ammonia B Condensation A->B C 1,4-Dihydropyridine (1,4-DHP) Intermediate B->C D Oxidation Step (CRITICAL) C->D E Target Pyridine (Aromatic) D->E Successful Aromatization F Byproduct: Unreacted 1,4-DHP D->F Incomplete Reaction G Byproduct: Degradation Products D->G Harsh Oxidant

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. Here, we will delve into the causality behind experimental choices and provide actionable, field-proven insights to get your reactions back on track.

I. Initial Diagnosis: The First 48 Hours of a Low-Yield Reaction

When a cross-coupling reaction underperforms, a systematic and logical approach to troubleshooting is paramount. Before making drastic changes to your protocol, it's essential to meticulously evaluate the foundational parameters of your experiment.

Q1: My reaction shows little to no product formation. Where do I start?

A1: Low to no conversion is a common but often solvable issue. Begin by scrutinizing the most fundamental aspects of your reaction setup. The root cause often lies in the quality of your reagents or the integrity of the reaction environment.

  • Reagent Purity is Non-Negotiable: Ensure all starting materials, including your aryl halide and organometallic partner, are of high purity. Impurities can act as catalyst poisons. Solvents and bases must be anhydrous and of appropriate grade, as water and oxygen can significantly impede the catalytic cycle.[1][2] For instance, solvents should be freshly distilled or sourced from a reputable supplier and handled under inert conditions.[1]

  • Catalyst and Ligand Integrity: The heart of your reaction is the palladium catalyst and its associated ligand. Palladium(II) precatalysts necessitate in situ reduction to the active Pd(0) species.[3] If this activation is inefficient, the catalytic cycle will fail to initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. Phosphine-based ligands are notoriously susceptible to oxidation and should be stored and handled under an inert atmosphere.[2]

  • The Imperative of an Inert Atmosphere: Many palladium-catalyzed reactions are highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. The reaction should be maintained under a positive pressure of inert gas throughout.[1][2]

Q2: I'm observing significant formation of side products, primarily homocoupling of my starting materials. What's happening?

A2: The formation of homocoupled products, such as biaryls from two molecules of your boronic acid in a Suzuki coupling, is a strong indicator of issues with oxygen contamination or the catalyst's redox state.[2][3]

  • Oxygen as a Culprit: The presence of oxygen can facilitate the oxidative homocoupling of organometallic reagents.[2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are your first lines of defense.

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes promote homocoupling.[3] Switching to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often mitigate this side reaction.[2]

  • Slow Addition Strategy: In some cases, a high concentration of the organometallic reagent can favor homocoupling. A slow addition of this reagent to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby minimizing this unwanted pathway.[2]

II. Deep Dive: Optimizing Reaction Parameters

If the initial checks don't resolve the yield issue, a more in-depth investigation of the reaction parameters is necessary. This involves a systematic approach to optimizing the catalyst system, solvent, base, and temperature.

Q3: My conversion has stalled, leaving unreacted starting materials. How can I drive the reaction to completion?

A3: Incomplete conversion often points to issues with catalyst activity, stability, or suboptimal reaction conditions. A multi-faceted approach to optimization is often required.

  • Catalyst Loading and Ligand-to-Metal Ratio: While it may be tempting to simply add more catalyst, it's crucial to consider the ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[2] An insufficient amount of ligand can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction.

  • The Power of the Ligand: The choice of ligand is arguably one of the most critical factors in a successful cross-coupling reaction.[4] The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center. For challenging substrates, such as electron-rich aryl chlorides, more electron-rich and bulky ligands are often required to promote oxidative addition.[3]

  • Base Selection and Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step for reactions like Suzuki and Stille couplings.[5] The base must be strong enough to facilitate the desired transformation but not so strong as to cause degradation of starting materials or products. Furthermore, the base's solubility in the reaction medium is critical for its effectiveness.[2][6]

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[2] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. The polarity of the solvent can significantly impact the reaction rate and selectivity.

Troubleshooting Workflow: A Systematic Approach

The following diagram illustrates a logical workflow for troubleshooting low-yield cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield Observed Initial_Checks Initial Checks: - Reagent Purity - Catalyst/Ligand Integrity - Inert Atmosphere Start->Initial_Checks Side_Products Analyze Side Products: - Homocoupling? - Protodeboronation? - Other? Initial_Checks->Side_Products If problem persists Parameter_Optimization Systematic Parameter Optimization Side_Products->Parameter_Optimization Ligand_Screen Ligand Screening Parameter_Optimization->Ligand_Screen Catalyst_Screen Catalyst Precursor Screening Ligand_Screen->Catalyst_Screen If needed Success Improved Yield Ligand_Screen->Success Solvent_Base_Screen Solvent/Base Screening Catalyst_Screen->Solvent_Base_Screen If needed Catalyst_Screen->Success Temp_Conc_Screen Temperature/Concentration Screening Solvent_Base_Screen->Temp_Conc_Screen If needed Solvent_Base_Screen->Success Temp_Conc_Screen->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Ligand Screening

A systematic ligand screening is often the most effective way to identify an optimal catalyst system.

  • Preparation: In a glovebox, prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃) in an anhydrous, degassed solvent (e.g., toluene).

  • Array Setup: In an array of reaction vials, add your aryl halide, organometallic reagent, and base.

  • Ligand Addition: To each vial, add a different phosphine or N-heterocyclic carbene (NHC) ligand. Ensure the ligand-to-palladium ratio is consistent across all reactions. A screening set of diverse ligands can be beneficial.[7][8]

  • Catalyst Addition: Add the palladium precatalyst stock solution to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Analysis: After a set time, quench the reactions and analyze the product formation by a suitable technique such as LC-MS or GC-MS.

Parameter Recommendation Rationale
Catalyst Loading 0.5 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Optimizes catalyst stability and activity.[2]
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Solvent Toluene, Dioxane, THFChoice depends on substrate solubility and reaction temperature.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength and solubility are critical for efficiency.[5]

III. Advanced Troubleshooting: Catalyst Deactivation and Mechanistic Hurdles

When standard optimization fails, it's time to consider more complex issues such as catalyst deactivation or fundamental mechanistic roadblocks.

Q4: My reaction starts well but then stops before completion. Could my catalyst be dying?

A4: Yes, catalyst deactivation is a common cause of sluggish or incomplete reactions. Deactivation can occur through several pathways.

  • Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst aggregation and decomposition.[9] This can be caused by insufficient ligand, high temperatures, or impurities.[2]

  • Oxidative Deactivation: As previously mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[2]

  • Catalyst Poisoning: Certain functional groups or impurities can act as poisons by irreversibly binding to the palladium center.[9] Common culprits include sulfur-containing compounds and some nitrogen heterocycles.[9]

Investigating Catalyst Deactivation

Catalyst_Deactivation Deactivation Catalyst Deactivation Suspected Aggregation Aggregation (Palladium Black) Deactivation->Aggregation Oxidation Oxidation (Pd(0) -> Pd(II)) Deactivation->Oxidation Poisoning Poisoning (e.g., Sulfur, N-heterocycles) Deactivation->Poisoning Solution_Aggregation Solution: - Increase Ligand:Pd Ratio - Use More Stabilizing Ligand - Lower Temperature Aggregation->Solution_Aggregation Solution_Oxidation Solution: - Rigorous Degassing - Maintain Inert Atmosphere Oxidation->Solution_Oxidation Solution_Poisoning Solution: - Purify Reagents - Use Scavengers Poisoning->Solution_Poisoning

Caption: Common pathways for catalyst deactivation and their solutions.

Q5: I've tried everything and the yield is still low. Are there any other factors to consider?

A5: At this stage, it's worth considering more subtle and substrate-specific issues.

  • Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium.[2] Using anhydrous conditions and a suitable base can help minimize this.[2] Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[2]

  • β-Hydride Elimination (Heck and Alkyl Cross-Coupling): For substrates with β-hydrogens, β-hydride elimination can be a competing pathway that leads to olefin byproducts and reduced yield of the desired coupled product. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.

  • Slow Oxidative Addition: For unreactive electrophiles like aryl chlorides, the oxidative addition step can be rate-limiting.[3] In such cases, using more electron-rich and bulky ligands, higher temperatures, or a more active catalyst system is often necessary.

By systematically working through these troubleshooting steps, from foundational checks to advanced mechanistic considerations, you can effectively diagnose and resolve the vast majority of issues leading to low yields in your palladium-catalyzed cross-coupling reactions.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol
  • Why can't I achieve good yields for this Suzuki reaction?
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling | ACS Catalysis - ACS Public
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
  • Heck Reaction: Mechanism, Applications, Limit
  • Poisoning and deactivation of palladium c
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling - NSF Public Access Repository
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed
  • The Mechanisms of the Stille Reaction - University of Windsor
  • Help troubleshooting a Buchwald-Hartwig amin
  • Heck Reaction—St
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Public
  • Heck Reaction - Chemistry LibreTexts
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv
  • Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates | Organometallics - ACS Public
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchG
  • Cross-Coupling Reactions Guide
  • Stille Coupling | OpenOChem Learn
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
  • Stille Coupling | NROChemistry
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Stille reaction - Wikipedia
  • Buchwald-Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

Sources

impact of solvent choice on 5-Bromo-2-chloro-4-ethoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-chloro-4-ethoxypyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. We will move beyond simple protocols to explore the underlying principles of how solvent selection dictates reaction outcomes, enabling you to troubleshoot challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the functionalization of this compound, with a specific focus on the causal relationship between solvent choice and reaction success.

Q1: I am planning a palladium-catalyzed cross-coupling reaction. Which halogen should I expect to react first, and why?

A: You should expect selective reactivity at the C5-bromo position over the C2-chloro position. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1][2] This selectivity is rooted in the bond dissociation energies and the kinetics of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst than the stronger C-Cl bond. This inherent reactivity difference is the cornerstone of sequential functionalization strategies for this molecule.

Q2: My Suzuki-Miyaura coupling at the C5-bromo position is giving a low yield. Could my choice of solvent be the problem?

A: Absolutely. Solvent choice is critical in Suzuki-Miyaura couplings for several reasons: reagent solubility, catalyst stability, and influence on the transmetalation step.

  • Common Solvent Systems: Aprotic solvents like toluene, 1,4-dioxane, and DMF are most commonly employed, often with an aqueous solution of the base (e.g., K₂CO₃, K₃PO₄).[1][3] Toluene and dioxane are excellent choices for their ability to dissolve the organic substrate and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt.[3]

  • Troubleshooting Steps:

    • Ensure Biphasic System (if applicable): If using an aqueous base, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Consider a Homogeneous System: Solvents like DMF or DME can sometimes create a single phase, which may improve reaction rates, but can also lead to catalyst decomposition at high temperatures.

    • The Role of Water: In many cases, the presence of water is beneficial, even in seemingly non-aqueous systems, as it can accelerate the transmetalation step.[3]

    • Avoid Inhibitory Solvents: While polar aprotic solvents can be effective, some, like acetonitrile (MeCN), have been shown to alter selectivity in complex substrates, potentially by stabilizing different palladium catalytic species.[4][5][6] For predictable C5-Br selectivity, toluene or dioxane are reliable starting points.

Q3: I am attempting a Buchwald-Hartwig amination at the C5-position, but the reaction has stalled. What are the most critical solvent-related factors to check?

A: The Buchwald-Hartwig amination is exquisitely sensitive to solvent conditions. The primary culprits for failure are often residual water, oxygen, or the use of an inappropriate solvent.

  • Strictly Anhydrous & Aprotic Conditions: The strong bases used (e.g., NaOtBu, LHMDS) and the phosphine ligands are sensitive to moisture. Ethereal solvents (1,4-dioxane, THF) and aromatic solvents (toluene) are standard choices.[7] These must be rigorously dried and degassed before use.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium center, preventing it from participating in the catalytic cycle.[7]

  • Solubility Considerations: If your amine or substrate has poor solubility in toluene or dioxane, a more polar aprotic solvent like DMF could be considered, but it must be of the highest purity (anhydrous).

Q4: How can I favor a direct nucleophilic aromatic substitution (SNAr) at the C2-chloro position? What is the ideal solvent profile?

A: The C2 position on the pyridine ring is activated towards SNAr due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[8] To maximize the rate of an SNAr reaction, the goal is to enhance the reactivity of your nucleophile.

  • Polar Aprotic Solvents are Key: Solvents like DMSO, DMF, and NMP are ideal for SNAr. They are highly polar, which helps dissolve the nucleophile salt, but they are aprotic, meaning they do not have acidic protons (like O-H or N-H bonds).[9][10] This prevents the formation of a "solvent cage" around the anionic nucleophile through hydrogen bonding.[11][12] The "naked," unsolvated anion is significantly more nucleophilic, leading to a dramatic rate acceleration.[12]

  • Protic Solvents as an Alternative: Protic solvents like ethanol or isopropanol can also be used, particularly with amine nucleophiles.[1] While they can slow the reaction by solvating the nucleophile, they are inexpensive and can be effective, especially at elevated temperatures. The choice often depends on the nucleophile's strength and the desired reaction time.

Q5: I want to form a Grignard or organolithium reagent at the C5-bromo position for subsequent reaction with an electrophile. What are the non-negotiable solvent requirements?

A: The formation of organometallic reagents is arguably the most solvent-sensitive reaction you will perform with this substrate. Failure is almost always linked to solvent preparation.

  • Absolute Requirement for Anhydrous Ethers: You must use a dry, coordinating, aprotic solvent. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the standard choices. THF is generally a better solvent due to its superior ability to solvate and stabilize the organometallic species.[13] These solvents stabilize the highly reactive Grignard or organolithium reagent by coordinating to the metal center.

  • Zero Tolerance for Protic Impurities: Any trace of water or other protic impurities will immediately quench the organometallic reagent as it forms, leading to a failed reaction. Ensure all glassware is flame- or oven-dried, and the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[13]

Visualizing Solvent Selection Logic

The following workflow provides a decision-making framework for selecting the appropriate solvent based on the desired chemical transformation.

Solvent_Selection_Workflow Start Select Desired Reaction Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Organometallic Grignard / Lithiation (at C5-Br) Start->Organometallic Suzuki Suzuki-Miyaura (C-C Coupling) Pd_Coupling->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Coupling) Pd_Coupling->Buchwald C-N Solvent_Polar_Aprotic Polar Aprotic: DMSO, DMF, NMP SNAr->Solvent_Polar_Aprotic At C2-Cl Solvent_Anhydrous_Ether Strictly Anhydrous: THF or Et2O Organometallic->Solvent_Anhydrous_Ether Solvent_Toluene_Dioxane Toluene or Dioxane (+/- H2O for Suzuki) Suzuki->Solvent_Toluene_Dioxane Solvent_Anhydrous_Toluene_Dioxane Anhydrous Toluene or Dioxane Buchwald->Solvent_Anhydrous_Toluene_Dioxane

Caption: Decision workflow for solvent selection.

Quantitative Data Summary: Solvent Impact

The table below summarizes recommended solvent systems for key transformations of this compound. This data is compiled from established protocols for structurally similar halo-pyridines and halo-pyrimidines.[1]

Reaction TypeTarget PositionRecommended SolventsSolvents to AvoidKey Considerations
Suzuki-Miyaura Coupling C5-BrToluene/H₂O, 1,4-Dioxane/H₂O, DMF-Ensure vigorous stirring for biphasic systems.[3]
Buchwald-Hartwig Amination C5-BrAnhydrous Toluene, Anhydrous 1,4-DioxaneCH₃CN, Pyridine, Chlorinated Solvents[7]Requires strictly inert atmosphere; solvent must be degassed.[2]
Nucleophilic Substitution (SNAr) C2-ClDMSO, DMF, NMP (for speed); Ethanol, IPA (alternative)Non-polar solvents (e.g., Hexane, Toluene)Polar aprotic solvents dramatically increase reaction rates.[9]
Grignard Reagent Formation C5-BrAnhydrous THF, Anhydrous Diethyl EtherAny protic solvent (H₂O, alcohols), AcetoneAbsolute exclusion of moisture and air is critical.[13]

Experimental Protocols

The following protocols are provided as a starting point for optimization. All operations involving palladium catalysts or organometallic reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This procedure details a typical Suzuki coupling targeting the more reactive C5-bromo position.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add Substrate, Boronic Acid, Pd Catalyst, Ligand, and Base to a flame-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). A->B C 3. Add degassed solvents (e.g., Toluene/H2O). B->C D 4. Heat to 80-100 °C with vigorous stirring. C->D E 5. Monitor by TLC/LC-MS until completion. D->E F 6. Cool, dilute with EtOAc, and perform aqueous extraction. E->F G 7. Dry, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL H₂O for a 1 mmol scale reaction).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol uses a polar aprotic solvent to facilitate the displacement of the C2-chloride.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.2 equiv.) and K₂CO₃ (1.5 equiv.) as a base to scavenge the HCl byproduct.

  • Reaction Execution: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Comins, D. L., & Abdullah, A. H. (1982). Addition of Grignard Reagents to N-Acylpyridinium Salts: A Novel and Convenient Synthesis of 1,2-Dihydropyridines. The Journal of Organic Chemistry, 47(22), 4315–4319.
  • Bennasar, M.-L., et al. (2001). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 101(10), 3085–3132.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?
  • ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Joshaghani, M., et al. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • American Chemical Society. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
  • EvitaChem. (n.d.). Buy 5-Bromo-2-chloro-4-methoxypyrimidine (EVT-332533).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • BLD Pharm. (n.d.). 52311-48-5|this compound.
  • PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine.

Sources

Technical Support Center: Improving Regioselectivity in the Halogenation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective halogenation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Pyridine rings are a cornerstone of pharmaceuticals and agrochemicals, and the precise installation of a halogen atom is a key step for diversification and structure-activity relationship (SAR) studies.[1][2] However, controlling the position of halogenation can be a significant challenge.

This resource provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting

Q1: Why is the direct electrophilic halogenation of my pyridine substrate so difficult and unselective?

This is the most common challenge and stems from the fundamental electronic nature of the pyridine ring.

  • The Problem of Reactivity: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing effect. This deactivates the entire ring system towards electrophilic aromatic substitution (EAS), making it significantly less nucleophilic than benzene.[3][4] Consequently, direct halogenation often requires harsh conditions, such as strong Brønsted or Lewis acids and high temperatures, which can limit functional group tolerance.[2][5][6][7]

  • The Origin of C3 Selectivity (and its Limitations): When an electrophilic attack does occur, it preferentially happens at the C3 (or C5) position.[8][9][10] This is because the cationic intermediate (the sigma complex) formed by attack at C2 or C4 places a destabilizing positive charge directly on the electronegative nitrogen atom in one of its resonance structures.[3][11] The intermediate from C3 attack avoids this unfavorable state, making it the kinetically favored pathway.[3][11] Despite this inherent preference, reactions often yield mixtures of regioisomers and suffer from low yields.[6]

EAS_Mechanism cluster_c2 Attack at C2 (Unfavorable) cluster_c4 Attack at C4 (Unfavorable) cluster_c3 Attack at C3 (Favorable) c2_start Pyridine c2_int1 Sigma Complex 1 c2_start->c2_int1 + E+ c2_int2 Unstable Resonance (Positive charge on N) c2_int1->c2_int2 Resonance c4_start Pyridine c4_int1 Sigma Complex 1 c4_start->c4_int1 + E+ c4_int2 Unstable Resonance (Positive charge on N) c4_int1->c4_int2 Resonance c3_start Pyridine c3_int1 Sigma Complex 1 c3_start->c3_int1 + E+ c3_int2 Stable Resonance 1 c3_int1->c3_int2 Resonance c3_int3 Stable Resonance 2 c3_int2->c3_int3 Resonance

Q2: My target requires a halogen at the C3 position, but direct halogenation gives poor results. How can I achieve clean C3-selectivity under mild conditions?

While direct EAS is the classic approach, modern methods offer far superior selectivity and functional group compatibility for C3 halogenation. The premier strategy involves a temporary ring-opening to form a highly reactive "Zincke imine" intermediate.[2][6][12]

The Zincke Imine Strategy: This one-pot, three-step sequence transforms the electronically "mismatched" pyridine into a highly reactive electron-rich intermediate.[2]

  • Ring-Opening: The pyridine is activated (e.g., with triflic anhydride) and then opened by a secondary amine (e.g., dibenzylamine) to form an acyclic azatriene, known as a Zincke imine.

  • Halogenation: This electron-rich intermediate readily undergoes highly regioselective halogenation with standard sources like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS).[2][12]

  • Ring-Closing: The halogenated intermediate is then cyclized back to the aromatic pyridine ring, delivering the C3-halogenated product.

This method is notable for its exceptionally mild conditions, broad substrate scope (including complex pharmaceuticals), and high C3-selectivity.[2][6][13]

Zincke_Mechanism Pyridine Pyridine Substrate Activated N-Tf Pyridinium Salt Pyridine->Activated 1. Tf2O Zincke Zincke Imine (Electron-Rich) Activated->Zincke 2. HNR'2 HaloZincke Halogenated Zincke Imine Zincke->HaloZincke 3. NXS (e.g., NIS) Product C3-Halopyridine HaloZincke->Product 4. Ring Closure (e.g., NH4OAc, heat)

Q3: I need to install a halogen at the C2 position. What is the most reliable method?

Directing substitution to the C2 position requires overriding the inherent C3 preference. The most common and effective strategy is to use a pyridine N-oxide.

The Pyridine N-Oxide Strategy:

  • N-Oxidation: The pyridine nitrogen is first oxidized (e.g., with m-CPBA or H₂O₂). This has two crucial effects: it activates the ring towards electrophilic attack and directs substitution to the C2 and C4 positions.

  • Halogenation: The N-oxide is then treated with a halogenating agent. For chlorination and bromination, phosphorus oxyhalides (POCl₃, POBr₃) are highly effective and selective for the C2 position.[3]

  • Deoxygenation: This step is often concurrent with halogenation when using reagents like POCl₃, directly yielding the 2-halopyridine.

This method is a robust and widely used approach for accessing 2-halopyridines.[3][7]

N_Oxide_Workflow Pyridine Pyridine Substrate N_Oxide Pyridine N-Oxide Pyridine->N_Oxide 1. Oxidation (e.g., m-CPBA) Halogenation Halogenation at C2 N_Oxide->Halogenation 2. Halogenating Agent (e.g., POCl3) Product C2-Halopyridine Halogenation->Product Concurrent Deoxygenation

Q4: My project requires C4-halogenation, which seems particularly difficult. What are the best strategies?

Achieving selective C4-halogenation is indeed challenging, but modern methods have made it much more accessible, especially for complex molecules.

The Phosphonium Salt Strategy: This is a powerful and highly selective two-step method.[7][14]

  • Phosphonium Salt Formation: A specially designed phosphine reagent is used to selectively functionalize the C4 position of the pyridine, forming a stable phosphonium salt. This reaction is driven by the activation of the pyridine with an agent like triflic anhydride.

  • Halide Displacement: The phosphonium group at C4 acts as an excellent leaving group and is displaced by a nucleophilic halide source (e.g., from a metal halide) in a reaction that proceeds via an SNAr pathway.[7]

This technique is exceptionally valuable for its high regioselectivity for the C4 position on a wide range of unactivated pyridines and its utility in the late-stage functionalization of intricate molecules.[3][7][15]

Phosphonium_Workflow Pyridine Pyridine Substrate Activated Activated Pyridine (with Tf2O) Pyridine->Activated Salt C4-Phosphonium Salt Activated->Salt 1. Add Designed Phosphine Product C4-Halopyridine Salt->Product 2. Displace with Halide Nucleophile

Q5: How do existing substituents on my pyridine ring influence regioselectivity?

The regiochemical outcome is a direct result of the interplay between the directing effect of the ring nitrogen and any existing substituents.[3]

  • Electron-Donating Groups (EDGs): Groups like amines (-NH₂), ethers (-OR), and alkyl groups activate the ring and are ortho- and para-directing.[16] The final position of halogenation will depend on a combination of steric factors and which positions are most activated by both the substituent and the ring nitrogen's inherent preference.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) further deactivate the ring and are meta-directing.[16] This effect generally reinforces the pyridine ring's natural tendency for substitution at C3 and C5.

Substituent TypeEffect on ReactivityDirecting EffectExpected Outcome
None DeactivatedC3, C5Halogenation at C3/C5, often requires harsh conditions.[9]
Electron-Donating (EDG) ActivatedOrtho, Para to substituentComplex; outcome depends on the balance of directing effects.
Electron-Withdrawing (EWG) Strongly DeactivatedMeta to substituentReinforces C3/C5 selectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide[3]
  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Base (Optional but Recommended): Add 2,6-lutidine (1.2 equiv) to the solution to neutralize the acid generated.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C, gradually warming to room temperature or gently heating as needed. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or by pouring it onto ice.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for C3-Iodination via a Zincke Imine Intermediate[2][3][6]

This is a one-pot procedure.

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C (dry ice/acetone bath). Add triflic anhydride (Tf₂O, 1.0 equiv) dropwise. After stirring for 10 minutes, add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes until Zincke imine formation is complete (monitor by TLC/LC-MS).

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed.

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 10.0 equiv) and ethanol to the flask. Heat the mixture to 60 °C and stir until the halogenated intermediate is consumed and the aromatic product is formed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Halogen dance rearrangement. Wikipedia.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science.
  • Electrophilic aromatic substitution reactions of pyridine normally occur
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Electrophilic substitution on pyridine. Química Organica.org.
  • Pyridine C(sp2)
  • Why does pyridine undergo electrophilic substitution
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 5-Bromo-2-chloro-4-ethoxypyridine. The unique physicochemical properties of this halogenated pyridine derivative can present specific challenges during product isolation and purification. This document is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions with this compound.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and upon adding my aqueous wash solution, a persistent emulsion has formed that will not separate in the separatory funnel. How can I resolve this?

Answer:

Emulsion formation is a common challenge, particularly when dealing with pyridine derivatives and reactions that generate fine particulate matter or amphiphilic byproducts.[1] The basic nitrogen of the pyridine ring can act as a surfactant, stabilizing the mixture of aqueous and organic layers. Here is a systematic approach to breaking the emulsion:

  • Patience and Gentle Agitation: Often, minor emulsions will resolve if left to stand for 15-30 minutes. Gentle swirling or stirring at the interface with a glass rod can help coalesce the dispersed droplets.[1]

  • "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps force phase separation.[1][2]

  • Filtration through Celite®: Persistent emulsions are often stabilized by fine solid particulates.[3] Filtering the entire emulsified mixture through a pad of Celite® can physically remove these solids and break the emulsion.[2][3]

    • Protocol for Celite® Filtration:

      • Prepare a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.

      • Add a layer of Celite® (approximately 1-2 cm) and gently tamp it down.

      • Wet the Celite® pad with the organic solvent used in your extraction.

      • Carefully pour the emulsified mixture onto the Celite® pad and apply gentle vacuum.

      • Wash the pad with a small amount of fresh organic solvent to ensure complete recovery of your product.

      • The filtrate should now be two distinct phases.

  • Solvent Modification: If the above methods fail, consider altering the organic solvent. Diluting the organic layer with a less polar solvent can sometimes disrupt the emulsion. Conversely, if using a chlorinated solvent like dichloromethane (DCM), which is prone to causing emulsions with basic solutions, consider switching to a solvent like ethyl acetate for extraction in future experiments.[3]

Issue 2: Difficulty Removing Palladium Catalyst Residues

Question: After my Buchwald-Hartwig amination, I'm struggling to remove the palladium catalyst residues. My crude product is a dark color, and I'm concerned about palladium contamination in my final compound. What is the best way to remove it?

Answer:

Palladium residues can be challenging to remove, especially when they form colloidal nanoparticles. Here are several strategies to address this issue:

  • Aqueous Washes:

    • Ammonium Chloride: A wash with a saturated aqueous solution of ammonium chloride can help to quench the reaction and solubilize some palladium species.[4]

    • Sodium Thiosulfate: If you suspect the presence of residual halogen reagents contributing to the color, a wash with sodium thiosulfate solution can be effective.[5][6]

  • Filtration:

    • Celite® Filtration: As with emulsions, filtering the crude reaction mixture through a pad of Celite® can help to remove solid-supported palladium residues.[3]

    • Activated Carbon (Charcoal): Adding a small amount of activated carbon to the organic solution and stirring for 15-30 minutes can adsorb palladium residues. The charcoal is then removed by filtration through Celite®. Be cautious, as activated carbon can also adsorb your product, so use it sparingly and monitor your yield.

  • Specialized Scavengers: For very low levels of palladium contamination, consider using commercially available palladium scavengers. These are typically silica- or polymer-based materials with functional groups that chelate palladium.

Issue 3: Unexpected Side Product Formation

Question: In the crude NMR of my Suzuki coupling reaction, I see signals that I suspect are from a homocoupling byproduct of my boronic acid. How can I minimize this and purify my desired product?

Answer:

Homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[7]

Minimizing Homocoupling:

  • Degassing: Ensure that your reaction solvents are thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is typically effective for separating the desired cross-coupled product from the homocoupled byproduct. The polarity difference between your product and the homocoupled species will dictate the appropriate solvent system. A good starting point for many pyridine derivatives is a gradient of ethyl acetate in hexanes.[8]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[4][9] Therefore, in this compound, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the 5-position under appropriate reaction conditions.[9]

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which position is more reactive?

Yes, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The C2 position is activated by the adjacent nitrogen atom and is generally more susceptible to direct nucleophilic attack than the C5 position.[9][10] Therefore, SNAr reactions with nucleophiles like amines or alkoxides are expected to occur preferentially at the C2 position, leading to the displacement of the chloride.[9]

Q3: What are the best practices for removing pyridine-based solvents or byproducts during workup?

If your reaction uses pyridine as a solvent or if you have pyridine-containing byproducts, they can often be removed with an acidic wash.[11]

  • Dilute Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous copper sulfate) will protonate the basic pyridine nitrogen, forming a water-soluble salt that partitions into the aqueous layer.[11]

  • Azeotropic Removal: For residual amounts of pyridine, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.[11]

Caution: Ensure your desired product is stable to acidic conditions before performing an acid wash. If your product is acid-sensitive, repeated washes with water or brine may be a safer alternative, although potentially less efficient.

Q4: What are some recommended solvent systems for flash column chromatography of this compound and its derivatives?

The polarity of your specific compound will ultimately determine the optimal solvent system. However, for many pyridine derivatives, a good starting point for method development is a gradient elution on silica gel using a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. For a related compound, 5-bromo-2-chloro-4-methoxypyridine, a gradient of hexane:ethyl acetate (9:1 to 5:1) has been reported to be effective.[8] Thin-layer chromatography (TLC) should always be used to determine the appropriate solvent system for your specific compound before attempting column chromatography.

Experimental Workflow Diagrams

Workup_Troubleshooting start Reaction Mixture emulsion Emulsion Forms? start->emulsion dark_color Dark Color (Pd Residue)? emulsion->dark_color No break_emulsion Break Emulsion: 1. Wait/Gentle Stir 2. Add Brine 3. Filter through Celite® emulsion->break_emulsion Yes side_product Side Product in NMR? dark_color->side_product No remove_pd Remove Palladium: 1. Aqueous Wash (NH4Cl) 2. Activated Carbon 3. Scavenger Resin dark_color->remove_pd Yes final_product Pure Product side_product->final_product No purify Purify Product: 1. Column Chromatography 2. Recrystallization side_product->purify Yes break_emulsion->dark_color remove_pd->side_product purify->final_product

Caption: Troubleshooting workflow for common workup issues.

Quantitative Data Summary
IssueTroubleshooting TechniqueKey ParametersExpected Outcome
Emulsion Salting OutAdd saturated NaCl solution (brine)Increased ionic strength of the aqueous phase breaks the emulsion.[2]
Celite® Filtration1-2 cm pad of Celite®Physical removal of solid particulates stabilizing the emulsion.[3]
Palladium Residue Activated CarbonSmall amount (spatula tip) stirred for 15-30 minAdsorption of palladium onto the carbon surface.
Aqueous WashSaturated NH4Cl solutionQuenches the reaction and helps solubilize some palladium species.[4]
Purification Column ChromatographySilica gel with Hexane/Ethyl Acetate gradientSeparation based on polarity differences.[8]
References
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • MDPI.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Royal Society of Chemistry.
  • ResearchGate.
  • ResearchGate.
  • Angene. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
  • ResearchGate.
  • PubMed.
  • Wikipedia.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • ACS Publications.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
  • Gujarat Pollution Control Board. ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. [Link]
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
  • Reddit.
  • PubChem. 5-Bromo-2-chloro-4-nitropyridine. [Link]
  • Chemsrc. 5-Bromo-2-ethoxypyridine. [Link]

Sources

Technical Support Center: Monitoring Reaction Progress of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving the key synthetic intermediate, 5-Bromo-2-chloro-4-ethoxypyridine. This document moves beyond simple procedural lists to explain the underlying principles and causality, ensuring robust and reproducible reaction monitoring by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Troubleshooting Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for real-time reaction monitoring. However, the unique properties of substituted pyridines can present challenges. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (TLC)

Question: How do I select an appropriate mobile phase (eluent) for my reaction?

Answer: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.5 for the compound of interest. This compound is a moderately polar compound.

  • Starting Point: A neutral, mid-polarity solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is an excellent starting point. Begin with a ratio of 8:2 or 9:1 (non-polar:polar).

  • Optimization:

    • If spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 9:1 Hexane/EtOAc to 7:3).[1]

    • If spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[1]

  • Causality: The separation on a silica gel TLC plate is based on polarity. Silica gel is a very polar stationary phase. Less polar compounds have weaker interactions with the silica and travel further up the plate, carried by the mobile phase, resulting in a higher Rf. More polar compounds interact more strongly and have lower Rf values.[2][3]

Question: My spots are streaking or tailing down the plate. What is causing this and how do I fix it?

Answer: Streaking is a common issue with amine-containing compounds like pyridines on silica gel.

  • Primary Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, sometimes irreversible, binding prevents the formation of a compact spot.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1–2.0%) of a base like triethylamine (TEA) or a few drops of ammonia to your mobile phase.[1][5] This neutralizes the acidic sites on the silica, preventing the strong interaction with your basic analyte.

    • Reduce Sample Concentration: You may have overloaded the spot.[1][5][6] Dilute the sample taken from your reaction mixture before spotting it on the plate.

    • Use an Appropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (like pure methanol), it can interfere with the binding equilibrium at the baseline, causing spots to spread out.[5] Whenever possible, use a solvent that is less polar than your mobile phase for spotting.

Question: I've run my TLC, but I can't see any spots. What should I do?

Answer: This indicates an issue with visualization. This compound and many of its derivatives are not colored.

  • Step 1: UV Light: The pyridine ring contains a conjugated π-system, which should be UV-active. First, view the dried plate under a UV lamp (254 nm).[7] Your compounds should appear as dark spots against the green fluorescent background of the TLC plate.[8] Circle the spots with a pencil.

  • Step 2: Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as temporary brown or yellow spots.[7][8][9] This method is non-destructive, but the spots will fade.

  • Step 3: Chemical Stains (Destructive): If UV and iodine fail, use a chemical stain. For general purposes with a variety of functional groups, these are effective:

    • Potassium Permanganate (KMnO₄) Stain: Excellent for detecting compounds that can be oxidized. Spots appear as yellow/brown on a purple background.[10]

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to give a range of colors upon heating.[7][10]

TLC Troubleshooting Workflow

TLC_Troubleshooting problem problem cause cause solution solution start TLC Plate Issue streaking Streaking / Tailing Spots start->streaking no_spots No Visible Spots start->no_spots bad_rf Rf Too High / Low start->bad_rf overload Sample Overloaded streaking->overload acid_base Analyte is Basic (Pyridine) streaking->acid_base non_uv Compound Not UV-Active no_spots->non_uv too_dilute Sample Too Dilute no_spots->too_dilute polarity Incorrect Mobile Phase Polarity bad_rf->polarity dilute Dilute Sample overload->dilute add_base Add TEA or NH3 to Eluent acid_base->add_base use_stain Use Iodine or Chemical Stain non_uv->use_stain concentrate Concentrate Spot too_dilute->concentrate adjust_polarity Adjust Solvent Ratio polarity->adjust_polarity

Caption: A logical workflow for diagnosing and solving common TLC issues.

Part 2: Troubleshooting LC-MS Monitoring

LC-MS is a powerful tool for unambiguous identification of reactants, products, and byproducts based on both their retention time and mass-to-charge ratio (m/z).

Frequently Asked Questions (LC-MS)

Question: What is the expected m/z for my starting material, this compound?

Answer: First, determine the monoisotopic mass of the neutral molecule (C₇H₇BrClNO). Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), the mass is approximately 234.94 Da. In positive-ion electrospray ionization (ESI+), the most common ion is the protonated molecule, [M+H]⁺ . Therefore, you should look for an ion at m/z ≈ 235.95 .

Question: The mass spectrum is complex. Why do I see multiple peaks for my compound?

Answer: This is due to the characteristic isotopic pattern of bromine and chlorine.

  • Chlorine: Has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by 2 Da.

  • Bromine: Has two common isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also separated by 2 Da.

A compound with one chlorine and one bromine will exhibit a distinctive cluster of peaks:

  • M peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most abundant in the cluster.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The expected intensity ratio for a compound with one Br and one Cl is approximately 77:100:24 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful tool for confirming the presence of your halogenated compound.[11][12]

Isotopic Distribution Diagram for a Br/Cl Compound

Isotope_Pattern cluster_0 Expected Isotopic Pattern for [M+H]+ a b c a_bar a_label m/z b_bar b_label m/z + 2 c_bar c_label m/z + 4

Caption: Relative intensities of the M, M+2, and M+4 peaks for a compound containing one Br and one Cl atom.

Question: I see other major ions in my spectrum, like [M+23]⁺ and [M+39]⁺. What are these?

Answer: These are common adducts formed during the electrospray ionization process. Instead of a proton, a different cation attaches to your molecule.

  • [M+Na]⁺ (m/z +22.99): Sodium adduct, very common.

  • [M+K]⁺ (m/z +38.96): Potassium adduct, also common.

  • [M+NH₄]⁺ (m/z +18.03): Ammonium adduct, often seen if ammonium salts are used as mobile phase modifiers.[13][14]

It's crucial to recognize these adducts to avoid misinterpreting them as impurities or byproducts. High-resolution mass spectrometry can help distinguish between, for example, a potassium adduct and an impurity with a similar nominal mass.[14]

Common Adduct (Positive ESI)Mass Difference (Da)Expected m/z for C₇H₇BrClNO
[M+H]⁺ +1.0078~235.95
[M+Na]⁺ +22.9898~257.93
[M+K]⁺ +38.9637~274.91
[M+NH₄]⁺ +18.0344~252.98

Question: How do I use LC-MS to quantify reaction completion?

Answer: You can monitor the disappearance of the starting material and the appearance of the product by comparing their respective peak areas in the chromatogram.

  • Inject a standard of your starting material (this compound) to determine its retention time and m/z.

  • Determine the expected m/z of your product. For example, in a Suzuki coupling where the bromine is replaced by a phenyl group, the product (2-chloro-4-ethoxy-5-phenylpyridine) would have an [M+H]⁺ of m/z ≈ 234.08.

  • During the reaction, take aliquots and analyze them. Create an Extracted Ion Chromatogram (EIC) for the starting material's m/z and another for the product's m/z.

  • Reaction progress can be estimated by the ratio of the product peak area to the sum of the starting material and product peak areas.

LC-MS Data Analysis Workflow

LCMS_Workflow process process data data result result inject Inject Reaction Aliquot acquire Acquire LC-MS Data inject->acquire tic Total Ion Chromatogram (TIC) acquire->tic extract Extract Ion Chromatograms (EICs) tic->extract eic_sm EIC for Starting Material (m/z) extract->eic_sm eic_pdt EIC for Product (m/z) extract->eic_pdt integrate Integrate Peak Areas eic_sm->integrate eic_pdt->integrate calculate Calculate % Conversion integrate->calculate

Caption: Standard workflow for quantitative reaction monitoring using LC-MS and EICs.

Part 3: Standard Operating Protocols

Protocol 1: TLC Monitoring
  • Preparation: Prepare a developing chamber with your chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate with 0.5% Triethylamine). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: On a silica gel TLC plate (with fluorescent indicator), draw a light pencil line ~1 cm from the bottom.

    • Spot 1: A dilute solution of your starting material (SM).

    • Spot 2: A "co-spot" containing both the SM and the reaction mixture.

    • Spot 3: The reaction mixture (dilute a small aliquot from the reaction pot in a suitable solvent like ethyl acetate).

  • Development: Place the plate in the saturated chamber, ensuring the solvent level is below the pencil line.[6] Close the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize under a 254 nm UV lamp and circle all visible spots.

    • If necessary, proceed to iodine or a chemical stain for further visualization.

  • Interpretation: The disappearance of the SM spot and the appearance of a new product spot in the reaction mixture lane indicate progress. The co-spot helps to definitively identify the SM spot in the reaction lane.[15]

Protocol 2: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction. Quench it if necessary and dilute it significantly (e.g., 1000-fold) with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions (General Purpose):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 2.6 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300-350 °C.

  • Analysis: Monitor the total ion chromatogram (TIC). Create extracted ion chromatograms (EICs) for the [M+H]⁺ ions of your starting material and expected product(s) to track their relative abundance over time.

References

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
  • TLC troubleshooting. ChemBAM. [Link]
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • TLC Visualization Methods. University of Colorado Boulder. [Link]
  • TLC Visualiz
  • What causes "draggy" spots on TLC? Reddit. [Link]
  • TLC Visualiz
  • TLC Visualization Methods. Chemistry LibreTexts. [Link]
  • What is the mobile phase in thin layer chrom
  • TLC Fundamentals – Stationary & mobile phase choice. Interchim. [Link]
  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. [Link]
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. [Link]
  • What are common adducts in ESI mass spectrometry?
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
  • LCMS-guided detection of halogenated natural compounds.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Medium. [Link]
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles.
  • Common Background Contamination Ions in Mass Spectrometry. University of Arizona. [Link]
  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]
  • Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-2-chloro-4-ethoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. We will dissect its spectral features, compare them with related analogues, and provide a robust experimental protocol for its analysis, grounding our discussion in the fundamental principles of spectroscopy.

The Structural Significance of this compound

Substituted pyridines are a class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals due to their ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring a halogen at both the 2- and 5-positions and an electron-donating ethoxy group at the 4-position, creates a unique electronic and steric environment. Understanding the precise arrangement of these substituents is critical for predicting the molecule's reactivity, and ultimately, its biological activity. ¹H NMR spectroscopy serves as the primary and most definitive tool for confirming this arrangement.

Dissecting the ¹H NMR Spectrum: An Evidence-Based Approach

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), is deceptively simple yet rich with information. The spectrum exhibits signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethoxy group. The chemical shifts (δ), coupling constants (J), and multiplicities of these signals are diagnostic of the substitution pattern.[1]

A. The Aromatic Region: A Tale of Two Protons

The pyridine ring bears two isolated protons, one at the C-3 position and another at the C-6 position. Due to the anisotropic effects of the pyridine ring and the strong electronic influence of the substituents, these protons will resonate in the downfield region of the spectrum (typically > 6.5 ppm).[2][3]

  • H-6 Proton: This proton is adjacent to the nitrogen atom and the bromine at C-5. The electron-withdrawing nature of the nitrogen atom significantly deshields this proton, pushing it furthest downfield. It appears as a sharp singlet, as there are no adjacent protons for it to couple with. Its chemical shift is typically observed around 8.1 ppm .[1]

  • H-3 Proton: This proton is flanked by the chloro group at C-2 and the ethoxy group at C-4. The electron-withdrawing inductive effect of the chlorine atom is tempered by the electron-donating resonance effect of the adjacent ethoxy group. This results in a chemical shift that is upfield relative to the H-6 proton. It also appears as a singlet due to the lack of a neighboring proton. Its signal is typically found near 7.1 ppm .[1]

B. The Aliphatic Region: The Signature of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) provides a classic ethyl pattern, which is invaluable for confirming its presence.

  • Methylene Protons (-OCH₂-): These protons are directly attached to the oxygen atom, which is strongly electronegative. This deshielding effect shifts the signal downfield. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). This quartet is typically observed around 4.2 ppm .[1]

  • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are therefore more shielded, appearing further upfield. The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2). This triplet is characteristically found near 1.5 ppm .[1]

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Aromatic)~8.1Singlet (s)1H
H-3 (Aromatic)~7.1Singlet (s)1H
-OCH₂- (Ethyl)~4.2Quartet (q)2H
-CH₃ (Ethyl)~1.5Triplet (t)3H
Data estimated from the spectrum available from ChemicalBook.[1]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with those of simpler, related pyridine derivatives. This comparative approach allows us to understand the incremental electronic effects of each substituent on the chemical shifts of the ring protons.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of Pyridine and its Derivatives

CompoundH-2H-3H-4H-5H-6
Pyridine8.67.27.67.28.6
2-Chloropyridine-7.37.77.38.4
4-Ethoxypyridine (Predicted)~8.4~6.7-~6.7~8.4
5-Bromopyridine (Predicted)~8.7~7.8~7.3-~8.7
This compound -~7.1 --~8.1
Data for pyridine and its simpler derivatives are sourced from standard NMR databases and predicted values are based on established substituent effects. Data for the target compound is from its experimental spectrum.[1]

This comparison clearly illustrates how the electron-withdrawing chloro and bromo groups, combined with the electron-donating ethoxy group, collectively modulate the electronic environment of the pyridine ring to produce the observed chemical shifts.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for acquiring a high-quality, quantitative ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative accuracy, an internal standard can be added, but for routine structural confirmation, it is not essential.
  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiment should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
  • After inserting the sample, allow at least five minutes for the sample temperature to equilibrate within the magnet.
  • Tune and shim the probe on the sample to ensure a homogeneous magnetic field, which is critical for sharp lineshapes and high resolution.
  • Acquire a standard 1D proton spectrum using the following parameters:
  • Pulse Program: A standard 30° or 45° pulse is sufficient for qualitative analysis.
  • Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): For routine analysis, a delay of 1-2 seconds is acceptable. However, for truly quantitative results where accurate integration is critical, the relaxation delay must be at least 5 times the longest T₁ relaxation time of any proton in the molecule.[4][5][6][7][8] A D1 of 5-10 seconds is a safer starting point for quantitative work.
  • Spectral Width (SW): Set to cover a range from approximately -1 to 13 ppm.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Perform a baseline correction to ensure the baseline is flat and at zero.
  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.[9][10][11]
  • Integrate all signals and normalize them to a known proton count (e.g., the 1H singlet at ~8.1 ppm) to confirm the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and integrations to confirm the structure of this compound.

Diagram 1: Experimental Workflow for ¹H NMR Analysis

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve filter Filter if necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer equilibrate Equilibrate Sample in Magnet tune_shim Tune and Shim Probe equilibrate->tune_shim setup Set Acquisition Parameters (D1 ≥ 5xT1 for quant.) tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to CDCl3 (7.26 ppm) baseline->calibrate integrate Integrate & Normalize calibrate->integrate analyze Assign Structure integrate->analyze

A validated workflow for acquiring and processing the ¹H NMR spectrum.

Trustworthiness and Validation

The protocol described is designed to be self-validating. The use of a standard deuterated solvent with a well-known residual peak allows for accurate and reproducible chemical shift referencing.[9][10] The emphasis on a sufficient relaxation delay (D1) is critical for ensuring that the signal intensities and their corresponding integrations are accurate and reflect the true proton count, a cornerstone of quantitative NMR (qNMR).[5][7] By comparing the experimentally obtained spectrum with the predicted data and the comparative analysis from related compounds, a high degree of confidence in the structural assignment is achieved.

Conclusion

The ¹H NMR analysis of this compound provides a clear and unambiguous confirmation of its structure. The two characteristic singlets in the aromatic region and the classic quartet-triplet pattern in the aliphatic region serve as a definitive fingerprint for this molecule. By following the detailed experimental protocol and leveraging a comparative analysis with related pyridine derivatives, researchers can confidently identify and characterize this compound, paving the way for its further investigation in drug development and other chemical sciences.

References

  • Google. "Current time in Pacific/Auckland." Accessed January 7, 2026.
  • Chemistry Stack Exchange. "What factors are important for quantitative analysis of a proton 1D-NMR spectrum?" Accessed January 7, 2026. [Link]
  • Wikipedia. "Deuterated chloroform." Accessed January 7, 2026. [Link]
  • Claridge, T. D. W., & Amin, N. "Quantitative NMR Spectroscopy." 2017. Accessed January 7, 2026. [Link]
  • IMSERC - Northwestern University. "Building Block. The relaxation delay." Accessed January 7, 2026. [Link]
  • Nanalysis. "Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays." Accessed January 7, 2026. [Link]
  • University of Missouri-St. Louis. "Quantitation in NMR." Accessed January 7, 2026. [Link]
  • Royal Society of Chemistry.
  • University of Alberta. "Notes on NMR Solvents." Accessed January 7, 2026. [Link]
  • Reich, H. J. "Organic Chemistry Data: 1H NMR Chemical Shifts." University of Wisconsin. Accessed January 7, 2026. [Link]
  • Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012)." Accessed January 7, 2026. [Link]
  • University of California, Los Angeles. "1H NMR Chemical Shifts (δ, ppm)." Accessed January 7, 2026. [Link]
  • PubChem - National Institutes of Health. "4-Ethoxypyridine." Accessed January 7, 2026. [Link]
  • Chemistry Steps. "NMR Chemical Shift Values Table." Accessed January 7, 2026. [Link]

Sources

Introduction: Navigating the Complex Architecture of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2-chloro-4-ethoxypyridine Derivatives

In the landscape of medicinal chemistry and materials science, halogenated pyridines serve as foundational scaffolds for a vast array of functional molecules. Among these, this compound and its derivatives are particularly valuable building blocks. The strategic placement of bromo, chloro, and ethoxy groups offers multiple, distinct reaction sites for chemists to exploit in the synthesis of complex molecular targets. However, this very structural complexity presents a significant challenge. Unambiguous confirmation of the constitution and substitution pattern is not a trivial task; it is a critical checkpoint where misinterpretation can derail a research program.

This guide moves beyond a simple recitation of analytical techniques. As a senior application scientist, my objective is to provide a comparative framework, grounded in field experience, that demonstrates how a synergistic, multi-technique approach is not just best practice, but essential for the rigorous and unequivocal structural elucidation of these molecules. We will explore the "why" behind the "how," comparing the strengths and limitations of the core analytical pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography—to build a self-validating system of evidence for any given this compound derivative.

The Integrated Workflow: A Strategy for Certainty

No single technique can provide a complete structural picture. NMR excels at defining the covalent framework in solution, MS provides the elemental composition and molecular weight, and X-ray crystallography reveals the precise three-dimensional arrangement in the solid state. The true power lies in their combined, confirmatory nature. An unexpected NMR signal can be explained by an MS fragmentation pattern, which is ultimately and definitively confirmed by a crystal structure.

This integrated approach forms a logical, self-validating workflow for structural determination.

IntegratedWorkflow cluster_optional Definitive 3D Structure Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Is the H/C framework consistent? MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Is the molecular formula correct? Xray X-ray Crystallography (If crystalizable) Synthesis->Xray Can it be crystallized? NMR->MS Confirm Connectivity Structure Final Structure Confirmed NMR->Structure Defines covalent bonds MS->NMR MS->Structure Confirms mass & formula Xray->Structure Provides absolute structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for assigning the carbon-hydrogen framework.

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the need to unambiguously connect every atom in the molecule.

  • ¹H NMR: This is the starting point. It identifies all unique proton environments. For our target, we expect to see signals for the two aromatic protons and the ethoxy group. The chemical shifts are heavily influenced by the electronegativity of the surrounding nitrogen and halogen atoms.[1]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. For polysubstituted pyridines, the chemical shifts are predictable based on additivity rules, though deviations can provide insight into electronic interactions.[2]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are ambiguous, 2D techniques are essential.

    • COSY (Correlation Spectroscopy) shows coupling between protons, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it's directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons that are two or three bonds away, allowing us to piece the entire molecular puzzle together across quaternary carbons and heteroatoms.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Weigh 5-10 mg of the purified derivative. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its simple, well-defined residual solvent peak.

  • ¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.[3] Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[3] Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. These experiments require longer acquisition times but provide invaluable connectivity information.

Data Presentation & Comparison

The table below shows spectral data for the parent compound, this compound.[4] Comparing this to a hypothetical derivative where the bromine at C5 is replaced by a phenyl group illustrates the diagnostic power of NMR.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compoundCDCl₃8.21 (s, 1H, H-6), 6.85 (s, 1H, H-3), 4.25 (q, 2H, OCH₂), 1.50 (t, 3H, CH₃)162.1 (C-4), 151.0 (C-2), 149.8 (C-6), 110.5 (C-3), 108.2 (C-5), 65.0 (OCH₂), 14.5 (CH₃)
Hypothetical: 2-Chloro-4-ethoxy-5-phenylpyridineCDCl₃~8.4 (s, 1H, H-6), ~7.5-7.3 (m, 5H, Ar-H), ~7.1 (s, 1H, H-3), ~4.3 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃)~163 (C-4), ~152 (C-2), ~150 (C-6), ~137 (Ar C-ipso), ~129-127 (Ar-C), ~120 (C-5), ~109 (C-3), ~65 (OCH₂), ~15 (CH₃)

Note: Data for the hypothetical compound is estimated based on known substituent effects.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is a powerful technique that provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1] For halogenated compounds, it offers a particularly distinctive signature.

Causality Behind Experimental Choices

The key information sought from MS is twofold: the exact mass of the molecule and clues about its constituent parts from fragmentation.

  • Isotopic Pattern Analysis: The most critical feature for this class of compounds is the isotopic signature of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which is an unambiguous indicator of its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): While low-resolution MS gives the nominal mass, HRMS provides the exact mass to several decimal places. This allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass.

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization (fragmentation) provides structural clues. The stability of the resulting fragments can help deduce the original connectivity.[6]

Experimental Protocol: Acquiring Mass Spectra
  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the purified compound in a suitable solvent that is compatible with the ionization technique, such as methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for many organic molecules. The sample solution is sprayed through a heated capillary with a high voltage applied, generating protonated molecules ([M+H]⁺).

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) which separates them based on their m/z ratio. Acquiring the data in high-resolution mode is strongly recommended.

Data Presentation & Comparison

The presence of both bromine and chlorine creates a unique isotopic signature.

Ion Isotopic Composition Calculated m/z Expected Relative Abundance
[M]⁺C₇H₇³⁵Cl⁷⁹BrN234.96100% (Base Peak)
[M+2]⁺C₇H₇³⁷Cl⁷⁹BrN or C₇H₇³⁵Cl⁸¹BrN236.96~132%
[M+4]⁺C₇H₇³⁷Cl⁸¹BrN238.96~32%

Molecular Formula for this compound: C₇H₇BrClNO

A plausible fragmentation pathway can also be visualized to understand the smaller peaks in the spectrum.

Fragmentation M [M]⁺ m/z 235/237/239 M_minus_Et [M - C₂H₄]⁺ m/z 207/209/211 M->M_minus_Et - C₂H₄ (ethylene loss) M_minus_Et_minus_CO [M - C₂H₄ - CO]⁺ m/z 179/181/183 M_minus_Et->M_minus_Et_minus_CO - CO

Caption: Plausible MS fragmentation pathway.

X-ray Crystallography: The Definitive Structure

When an unambiguous 3D structure is required, single-crystal X-ray diffraction is the gold standard.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the solid state, leaving no room for constitutional or isomeric ambiguity.

Causality Behind Experimental Choices

The primary challenge and experimental choice in crystallography is growing a suitable single crystal. The quality of the crystal directly determines the quality of the diffraction data and the resulting structure.[7] Slow, controlled crystallization is key. Methods like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are employed to allow molecules to pack in a highly ordered lattice.[8]

Experimental Protocol: General Workflow for X-ray Crystallography
  • Crystal Growth: This is the most critical and often trial-and-error step.[9]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free area for several days to weeks.[10]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a diffractometer.[7] The crystal is cooled (usually to 100 K) to minimize thermal motion and exposed to a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined (solved) and then adjusted (refined) to best fit the experimental data, resulting in a final 3D model of the molecule.[11]

Data Presentation & Comparison
Parameter Value for 4-Bromo-2-chloroaniline[12] Information Provided
Crystal SystemOrthorhombicThe basic symmetry of the crystal lattice.
Space GroupP2₁2₁2₁The specific symmetry operations within the unit cell.
Unit Cell Dimensionsa=10.965 Å, b=15.814 Å, c=4.023 ÅThe dimensions of the repeating box that forms the crystal.
Bond Length (C-Br)1.898 ÅPrecise distance between bonded atoms.
Bond Length (C-Cl)1.735 ÅConfirms covalent bonding and hybridization.
Dihedral AnglesN/A for this moleculeDefines the twist or planarity between parts of a molecule.

This level of detail is unmatched by other techniques and can reveal subtle conformational features and intermolecular interactions in the solid state.

Comparative Summary of Techniques

Technique Information Provided Strengths for this Application Limitations
NMR Spectroscopy Covalent framework (H-C skeleton), connectivity, solution-state conformation.Excellent for determining substitution patterns and identifying isomers. 2D NMR can resolve complex structures.[13]Does not provide molecular weight. Can be difficult to interpret if significant signal overlap occurs.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Unambiguous confirmation of elemental formula. Characteristic isotopic patterns for Br and Cl are definitive.[5] High sensitivity.Provides little information on atom connectivity or isomerism. Is a destructive technique.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Provides the most definitive and unambiguous structural proof.[9]Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state structure, which may differ from solution.

Conclusion

The structural elucidation of a substituted heterocyclic compound like this compound is a process of building a robust, self-consistent case. It begins with the broad strokes of a molecular formula from mass spectrometry, which provides the list of atomic "parts." It is then fleshed out by NMR spectroscopy, which acts as the instruction manual, showing how those parts are connected in solution. Finally, for the ultimate confirmation, X-ray crystallography can provide a high-resolution, three-dimensional blueprint of the final assembly in the solid state. By understanding the causality behind the choice of each technique and leveraging their synergistic strengths, researchers can confidently and accurately define the molecules they create, ensuring the integrity and success of their scientific endeavors.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.
  • Deady, L. W., & Werstiuk, N. H. (2003). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.
  • X-Ray Crystallography Laboratory, Michigan State University. (n.d.). Growing Single Crystals for X-Ray Analysis.
  • Paudler, W. W., & Kress, T. J. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Pautler, D. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). X-ray crystallography. Methods of Biochemical Analysis.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridine. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Suresha, E., et al. (2018). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd.
  • Wijesinghe, M. B., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalopyridines in Synthesis

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, a cornerstone of modern synthetic and medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-chloro-4-ethoxypyridine against other dihalopyridines in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding these reactivity principles, researchers can design more efficient and robust synthetic routes.

Core Reactivity Principles of Dihalopyridines

The reactivity of a dihalopyridine is governed by a confluence of factors: the nature of the halogen atoms, their positions on the pyridine ring, and the electronic influence of other substituents.

1. The Halogen Effect in Palladium-Catalyzed Cross-Coupling:

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity trend is inversely correlated with the C-X bond dissociation energy, following the general order: C-I > C-Br > C-Cl > C-F.[1][2] Consequently, a C-Br bond will preferentially undergo oxidative addition over a C-Cl bond under standard conditions.

2. Positional Reactivity on the Pyridine Ring:

The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, significantly influences the reactivity of the halogen substituents.

  • Cross-Coupling: The general order of positional reactivity for palladium-catalyzed cross-coupling is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition.

  • Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the positions most activated by the ring nitrogen are C2 and C4. The reaction proceeds via a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing nitrogen atom.[3] The general reactivity order for SNAr on halopyridines is often F > Cl > Br > I, as the highly electronegative fluorine atom stabilizes the developing negative charge in the rate-determining nucleophilic addition step.[4]

3. Influence of the 4-Ethoxy Group:

The 4-ethoxy group in this compound is an electron-donating group (EDG) through resonance. This has two primary effects:

  • It increases the electron density of the pyridine ring, which can slightly decrease the rate of oxidative addition in cross-coupling reactions compared to an unsubstituted dihalopyridine.

  • It deactivates the C4 position towards nucleophilic attack in SNAr reactions and directs substitution to the C2 position.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on this compound allows for highly selective sequential cross-coupling reactions. The significantly more reactive C-Br bond at the 5-position can be functionalized while leaving the C-Cl bond at the 2-position intact for subsequent transformations.[5][6]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -->|Pd(0), Ligand, Base (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Selective C-Br Activation| B(5-Substituted-2-chloro-4-ethoxypyridine); B -->|More Forcing Conditions (e.g., stronger catalyst, higher temp.) C-Cl Activation| C(2,5-Disubstituted-4-ethoxypyridine); A[this compound] -- style=dashed, color="#EA4335" --> D{Side Product (Reaction at C-Cl)};

}

Caption: Selective cross-coupling of this compound.
Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Position of ReactionReference
5-Bromo-2-chloropyrimidine Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012GoodC5 (C-Br)[5]
2-Bromo-4-iodopyridine Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-1004-1285-95C4 (C-I)[7]
2-Chloro-4-iodopyridine Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-1004-1285-95C4 (C-I)[7]
2,4-Dichloropyridine Phenylboronic acidPd(OAc)₂ (3), IPr (6)K₂CO₃1,4-Dioxane601875C4[8]

Analysis: The data consistently shows that the heavier halogen is the more reactive site. For this compound, we can confidently predict that Suzuki-Miyaura coupling will occur selectively at the C5-Br bond under standard conditions, such as using Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base.[7] Reaction at the C2-Cl bond would necessitate more forcing conditions, likely involving a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, chemoselectivity is dictated by the relative reactivity of the C-X bonds.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Position of ReactionReference
5-Bromo-2-chloro-4-methoxypyrimidine MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100HighC5 (C-Br)[1][6]
2,4-Dichloropyridine AnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane10085C2[9]
2,6-Dihalopyridines (I, Br, Cl) AminothiophenecarboxylatePd(OAc)₂XantphosCs₂CO₃Dioxane--Reactivity: I > Br > Cl[8]

Analysis: For this compound, the C5-Br bond is significantly more reactive towards Buchwald-Hartwig amination than the C2-Cl bond.[1] Selective amination at the C5 position can be achieved using standard Buchwald-Hartwig conditions, leaving the C2-chloro group available for subsequent functionalization. To achieve amination at the C2-Cl position, more specialized and typically more electron-rich and bulky phosphine ligands are often required.[1][10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The reactivity trend of the halides remains a key determinant of selectivity.

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Position of ReactionReference
2-Bromo-4-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/DMF25-6085-95C4 (C-I)[7]
2-Chloro-4-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/DMF25-6085-95C4 (C-I)[7]
2,3,5,6-Tetrachloropyridine PhenylacetylenePd(PPh₃)₄ (5)CuI (10)iPr₂NHToluene80-C2/C6[11]

Analysis: Following the established trend, the Sonogashira coupling of this compound is expected to proceed selectively at the C5-Br bond. Standard Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst, should favor the formation of the 5-alkynyl-2-chloro-4-ethoxypyridine derivative.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the regioselectivity is primarily governed by the electronic activation provided by the pyridine nitrogen. The C2 and C4 positions are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[10] The 4-ethoxy group in this compound deactivates the C4 position for nucleophilic attack, thus directing the reaction to the C2 position. The C5 position is generally the least reactive towards SNAr in pyridines.[12]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -->|Nucleophile (e.g., R₂NH, RO⁻) SNAr at C2| B(5-Bromo-2-substituted-4-ethoxypyridine); A -- style=dashed, color="#EA4335" --> C{Side Product (SNAr at C5)};

}

Caption: Regioselectivity in SNAr of this compound.
SubstrateNucleophileSolventRelative Rate (krel)Reactivity OrderReference
2-FluoropyridineSodium EthoxideEthanolHighF > Cl > Br > I[4]
2-ChloropyridineSodium EthoxideEthanolModerateF > Cl > Br > I[4]
2-BromopyridineSodium EthoxideEthanolLowF > Cl > Br > I[4]
2-IodopyridineSodium EthoxideEthanolVery LowF > Cl > Br > I[4]

Analysis: For this compound, the C2-chloro position is the primary site for nucleophilic substitution.[6] The electron-donating ethoxy group at C4 further reinforces this selectivity by deactivating the C4 position. The C5-bromo position is significantly less reactive in SNAr reactions. Therefore, treatment of this compound with a nucleophile, such as an amine or an alkoxide, will predominantly yield the 2-substituted product.

Experimental Protocols

The following are generalized protocols for key reactions, serving as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling at the C5-Bromo Position
graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Combine Reactants"] --> B["Inert Atmosphere"]; B --> C["Add Catalyst & Solvent"]; C --> D["Heat & Stir"]; D --> E["Workup & Purification"];

}

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]

Conclusion

This compound is a highly versatile building block that offers orthogonal reactivity at its two halogenated positions. In palladium-catalyzed cross-coupling reactions, the C5-bromo bond is significantly more reactive, allowing for selective functionalization under standard conditions while preserving the C2-chloro bond for subsequent transformations. Conversely, in nucleophilic aromatic substitution reactions, the C2-chloro position is the preferred site of attack, facilitated by the electronic activation from the pyridine nitrogen and the directing effect of the 4-ethoxy group. This predictable and complementary reactivity profile makes this compound a valuable tool for the efficient and strategic synthesis of complex, highly substituted pyridine derivatives in drug discovery and materials science.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])
  • Buchwald–Hartwig amin
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (URL: [Link])
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/jm3009103)
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • The Buchwald–Hartwig Amination After 25 Years - PubMed. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (URL: [Link])
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • Nucleophilic Aromatic Substitution | Request PDF - ResearchG
  • Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines - PubMed. (URL: [Link])
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: [Link])
  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites | Request PDF - ResearchG
  • 1 - International Journal of New Chemistry. (URL: [Link])
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (URL: [Link])
  • Secondary Alkyl Groups in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF - ResearchG

Sources

A Comparative Guide to the X-ray Crystallography of Substituted Pyridine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridine scaffolds are a cornerstone in modern drug development, forming the core of numerous therapeutic agents. Their versatility allows for fine-tuning of pharmacological properties through modification of substituent groups. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, and single-crystal X-ray crystallography remains the gold standard for achieving this.[1][2][3]

This guide provides an in-depth comparison of methodologies and critical considerations for the successful crystallographic analysis of substituted pyridine compounds. It is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of crystallization, data collection, and structure refinement to accelerate their research endeavors.

The Art and Science of Crystallization: A Comparative Approach

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[1][2] For substituted pyridines, the choice of crystallization technique is heavily influenced by the nature of the substituents, which dictate the compound's solubility and intermolecular interactions.

Comparative Analysis of Crystallization Techniques

TechniquePrincipleAdvantages for Substituted PyridinesDisadvantages
Slow Evaporation Gradual removal of solvent increases solute concentration, leading to supersaturation and crystal growth.[4]Simple, effective for moderately soluble compounds. Good for initial screening with a wide range of solvents.Can lead to rapid precipitation or small, poorly formed crystals if evaporation is too fast.
Vapor Diffusion (Hanging & Sitting Drop) A solution of the compound equilibrates with a larger reservoir of a precipitant via the vapor phase, slowly inducing crystallization.[5]Requires very small amounts of material. Allows for fine control over the rate of equilibration.More complex setup than slow evaporation.
Solvent Layering/Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble.[6]Excellent for compounds that are highly soluble in one solvent but insoluble in another. Can produce high-quality crystals by slowing down the diffusion rate.[4]The interface between solvents can be easily disturbed.
Cooling The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a steep solubility curve with respect to temperature.[7]Requires precise temperature control. May not be suitable for thermally sensitive compounds.
Sublimation The solid compound is heated under vacuum, and the vapor deposits as crystals on a cold surface.[4]Can produce exceptionally high-quality crystals for volatile compounds.Not applicable to non-volatile or thermally unstable compounds.[4]

Expert Insights on Substituent Effects:

The success of these techniques is intimately linked to the physicochemical properties imparted by the substituents on the pyridine ring.

  • Hydrogen Bonding: Substituents like amino (-NH2), hydroxyl (-OH), and amide (-CONH2) groups can form strong hydrogen bonds.[8] These interactions can be leveraged by using protic solvents (e.g., alcohols, water) to promote ordered crystal packing.

  • Halogen Bonding: Halogen substituents (F, Cl, Br, I) can act as halogen bond donors, influencing crystal packing through interactions with Lewis bases.[9] The strength of this interaction generally increases down the group (I > Br > Cl > F).[9]

  • π-π Stacking: The aromatic nature of the pyridine ring, along with phenyl or other aromatic substituents, promotes π-π stacking interactions.[10] Aromatic solvents like toluene or benzene can be effective in mediating these interactions during crystallization.

  • Hydrophobicity: Bulky, nonpolar substituents like tert-butyl groups can disrupt efficient crystal packing.[10] In such cases, a combination of polar and nonpolar solvents might be necessary to achieve controlled crystallization.

From Crystal to Diffraction Pattern: Data Collection Strategies

Once a suitable crystal is obtained, the next critical step is collecting high-quality diffraction data. The strategy employed will depend on the crystal's size, diffraction quality, and the available X-ray source.

Comparison of X-ray Sources:

FeatureIn-house DiffractometerSynchrotron Radiation
Intensity LowerOrders of magnitude higher
Wavelength Fixed (e.g., Mo Kα, Cu Kα)Tunable
Beam Size Larger (typically >50 µm)Microfocus beams (<10 µm)
Best For Well-diffracting, larger crystalsWeakly diffracting, very small crystals; anomalous dispersion experiments

Protocol: Optimizing Data Collection

  • Crystal Selection and Mounting: Choose a crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a loop or a glass fiber) ensuring it is smaller than the X-ray beam.[11]

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-150 K). This minimizes radiation damage and improves data quality by reducing thermal vibrations.[12]

  • Initial Screening: Collect a few initial frames to assess the diffraction quality, determine the unit cell, and screen for issues like twinning.

  • Strategy Calculation: Use software to calculate an optimal data collection strategy. This will determine the necessary rotation range, exposure time per frame, and detector distance to ensure complete and redundant data with minimal overlaps.[13]

  • Data Collection: Execute the full data collection run. Monitor the process for any potential issues, such as crystal decay.

Expert Insights on Data Collection:

  • For weakly diffracting crystals, which can be common with complex substituted pyridines, a synchrotron source is highly recommended.[14] The high intensity allows for shorter exposure times, reducing radiation damage, and the microfocus beam can be used to target the best-ordered regions of a crystal.

  • If your substituted pyridine contains heavier atoms (e.g., Br, I), collecting data at a synchrotron allows for tuning the wavelength to perform multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) experiments to help solve the phase problem.[11][14]

Solving and Refining the Puzzle: Structure Determination

With a complete dataset, the next phase is to determine and refine the crystal structure. This is an iterative process of building a molecular model and improving its fit to the experimental data.[15][16]

Workflow for Structure Solution and Refinement

Caption: Iterative workflow for crystal structure determination.

Key Steps and Considerations:

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections, resulting in a file of unique reflections.

  • Structure Solution: An initial electron density map is generated. For small molecules like substituted pyridines, direct methods are almost always successful.[17] These methods use statistical relationships between reflection intensities to determine initial phases.

  • Model Building: An initial atomic model is built into the electron density map. Software can often automatically place a significant portion of the structure.

  • Refinement: The positions, and thermal parameters of the atoms in the model are adjusted to improve the agreement between the calculated and observed diffraction data.[16] This is typically done using a least-squares minimization process.[16]

  • Validation: The final model is checked for geometric sensibility and its fit to the data. Key metrics include the R-factors (R1 and wR2), which should be as low as possible for a good refinement, and the goodness-of-fit (GooF), which should be close to 1.

Common Challenges and Troubleshooting

The path to a final crystal structure is often fraught with challenges. Below is a guide to some common problems encountered with substituted pyridine compounds and potential solutions.

ProblemPotential Cause(s)Suggested Solutions
Oiling out/Amorphous Precipitate Compound is too soluble; supersaturation is reached too quickly.Use a less-polarizing solvent system; slow down the crystallization process (e.g., lower temperature, slower diffusion).[7]
Poorly Diffracting Crystals Internal disorder; small crystal size.Screen a wider range of crystallization conditions; try seeding with a small, existing crystal; use a synchrotron X-ray source.
Crystal Twinning Two or more crystal lattices are intergrown.Screen for different crystallization conditions to favor a single lattice; use specialized software for processing twinned data.
Disorder A substituent or solvent molecule occupies multiple positions in the crystal lattice.[18]Collect data at a lower temperature to reduce thermal motion; model the disorder by assigning partial occupancies to the different positions.[18]
Incorrect Atom Assignment Nitrogen and oxygen atoms can have similar electron densities, making them difficult to distinguish.[19]Carefully examine the hydrogen bonding environment and the refined thermal parameters. A misassigned atom may have an unusually large or small thermal ellipsoid.

Troubleshooting Crystallization: A Decision Tree

G start Start Crystallization Screen oil Result: Oil or Amorphous Precipitate start->oil High Supersaturation microcrystals Result: Microcrystals start->microcrystals Rapid Nucleation crystals Result: Single Crystals start->crystals Optimal Conditions action1 Decrease concentration Slow down process Change solvent system oil->action1 Action action2 Optimize conditions (slower rate, less precipitant) Consider seeding microcrystals->action2 Action end Data Collection crystals->end Proceed to Diffraction

Caption: Decision tree for troubleshooting crystallization outcomes.

Conclusion

The crystallographic analysis of substituted pyridine compounds is a powerful tool in drug discovery, providing unparalleled insight into their structure and intermolecular interactions. Success hinges on a systematic and comparative approach to crystallization, thoughtful data collection strategies, and meticulous structure refinement. By understanding the influence of substituents on molecular behavior and anticipating common challenges, researchers can significantly improve their chances of obtaining high-quality crystal structures, thereby accelerating the design of novel and effective therapeutics.

References

  • Small Molecule Structure Solution and Refinement. (n.d.). HKL Research.
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. (2019). MDPI.
  • Solve a small-molecule structure. (n.d.). CCP4 wiki.
  • Crystallization of small molecules. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025). PMC.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Refinement of Large Small-Molecule Structures Using SHELXL-92. (2023). Oxford Academic.
  • Introduction to Structure Refinement. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). RSC Publishing.
  • Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate.
  • Structure solution and refinement: introductory strategies. (n.d.).
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (n.d.). ProQuest.
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
  • X-ray Diffraction Data Collection. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
  • 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate.
  • X-ray crystallography: Data collection strategies and resources. (n.d.). ResearchGate.
  • X-ray crystallography has its limitations. (2025).
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC - NIH.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate.
  • Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5- a]pyridine units. (2025). ResearchGate.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Pyridine moieties are ubiquitous in bioactive molecules, making their efficient synthesis a critical focus for medicinal chemists. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the formation of biaryl and heteroaryl-aryl bonds.

This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the functionalization of pyridine derivatives. We will delve into the mechanistic nuances, substrate scope, functional group tolerance, and practical considerations of each reaction, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[2][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2][4][5]
Functional Group Tolerance Generally good, but can be sensitive to strong bases and acidic protons.[1][6]Excellent, tolerates a wide range of functional groups.[4][5][7]
Reaction Conditions Typically requires a base.[8][9]Often proceeds under neutral or milder conditions.[4]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove from the reaction mixture.[4]

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. A key feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling Catalytic Cycle

The Stille reaction utilizes an organostannane as the coupling partner. A key advantage is that it often proceeds under neutral conditions, as the organotin reagent is sufficiently activated for transmetalation without the need for a base.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 2: Catalytic Cycle of the Stille Coupling.

Performance Comparison for Pyridine Derivatives: A Data-Driven Analysis

The choice between Suzuki and Stille coupling for pyridine derivatives is often dictated by the position of the coupling site, the electronic nature of the substituents, and the overall complexity of the molecule.

The "2-Pyridyl Problem" in Suzuki Coupling

The Suzuki-Miyaura coupling of 2-halopyridines can be challenging.[10] The proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition through coordination to the palladium center. Furthermore, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[10] This can result in low yields and the need for specialized ligands and reaction conditions.

Stille Coupling as a Robust Alternative for Complex Pyridines

In contrast, the Stille coupling is often more reliable for the synthesis of complex, heteroaryl-rich molecules.[11][12] Organostannanes are generally more stable than their boronic acid counterparts and the reaction conditions are often milder and base-free, which broadens the functional group tolerance.[4][5][7] For instance, in the synthesis of diazocines, the Stille coupling gave high yields (80–91%) for substrates with coordinating groups like aldehydes and esters, where the Suzuki coupling performed poorly (39–59%).[13]

Quantitative Yield Comparison

While a direct head-to-head comparison for identical pyridine substrates is not always available in the literature, data from analogous systems and specific examples with pyridine derivatives highlight the general trends.

Substrate SystemCoupling PartnerSuzuki Yield (%)Stille Yield (%)Reference
Diazocine-Br4-BromopyridineNot Isolated90-94%[13]
Diazocine-BrAryl aldehyde39-59%80-91%[13]
Diazocine-BrFuran heterocycle39-59%80-91%[13]
Diazocine-BrThiophene heterocycle57-66%90-94%[13]
6-Haloimidazo[1,2-a]pyridineVarious heterocyclesNot reportedEfficient[14]

These data suggest that for complex heterocyclic systems, and particularly for substrates containing potentially coordinating functional groups, the Stille coupling often provides superior and more consistent yields.

Practical Considerations for the Bench Chemist

Reagent Availability and Cost
  • Pyridine Boronic Acids: A wide variety of pyridine boronic acids and their esters are commercially available from major chemical suppliers.[15][16][17][18] Pricing for common derivatives like 4-pyridinylboronic acid is relatively moderate.

  • Pyridine Organostannanes: While some pyridine organostannanes are commercially available, the selection is generally more limited compared to boronic acids. They may need to be synthesized in-house, adding an extra step to the synthetic sequence.

  • Pyridine: The base chemical, pyridine, is widely available and relatively inexpensive.[19][20][21][22]

Toxicity and Environmental Impact
  • Suzuki Coupling: Boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a "greener" option.[1]

  • Stille Coupling: Organotin compounds are notoriously toxic and pose significant environmental hazards.[2][3] Their removal from the final product can also be challenging.[4] This is a major drawback, particularly in the context of pharmaceutical development where stringent limits on heavy metal impurities are in place.

Experimental Protocols

The following are generalized, yet detailed, protocols for the Suzuki and Stille coupling of a halopyridine derivative. Note: These protocols should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between a 2-chloropyridine and an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[8]

  • Ligand (e.g., SPhos, 4 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[23]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[23]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, and base.[23]

  • Add the palladium catalyst and ligand.[8]

  • Evacuate and backfill the flask with an inert gas three times.[23]

  • Add the degassed solvent system via syringe.[23]

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[23]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of a 3-Bromo-2-chloropyridine

This protocol details the Stille coupling of 3-bromo-2-chloropyridine with an organostannane.

Materials:

  • 3-Bromo-2-chloropyridine (1.0 equiv)

  • Organostannane (e.g., 2-(Tributylstannyl)pyridine, 1.1 equiv)[24]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[24]

  • Anhydrous, degassed solvent (e.g., Toluene)[24]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromo-2-chloropyridine and the palladium catalyst.[24]

  • Seal the flask, and evacuate and backfill with an inert gas three times.[24]

  • Add the anhydrous and degassed solvent via syringe.[24]

  • Add the organostannane to the reaction mixture via syringe.[24]

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[24]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.[24]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[24]

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are powerful tools for the synthesis of pyridine derivatives. The choice between them is a trade-off between efficiency, functional group tolerance, and practical considerations such as toxicity and reagent availability.

  • For routine synthesis of simple pyridine derivatives, especially at scale, the Suzuki-Miyaura coupling is generally the preferred method. Its use of less toxic and more readily available boronic acids, along with easier byproduct removal, makes it a more practical and environmentally friendly option.

  • For the synthesis of complex, highly functionalized, or sterically hindered pyridine derivatives, particularly in the early stages of drug discovery where yield and substrate scope are paramount, the Stille coupling is an invaluable tool. Its superior functional group tolerance and often higher yields with challenging substrates can be enabling for the synthesis of novel molecular architectures.

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. Researchers are encouraged to consider the factors outlined in this guide and, where possible, to screen both methods to determine the most effective route for their target molecule.

References

  • Wiedbrauk, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]
  • NROChemistry. (n.d.). Stille Coupling. [Link]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]
  • Zhao, B., & He, J. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Palladium-Catalyzed Cross-Coupling Reactions for Polymers. Wiley-VCH. [Link]
  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]
  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. [Link]
  • Oakwood Chemical. (n.d.). Pyridine-2-boronic acid. [Link]
  • Kolar, K., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
  • Wikipedia. (n.d.). Stille reaction. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • G. C. T. O'Neill, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ResearchGate. (2004). Comparative Study on the Reactivity of 6-Haloimidazo[1,2-a]pyridine Derivatives Towards Negishi- and Stille-Coupling Reactions. [Link]
  • ResearchGate. (2004).
  • ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • ResearchGate. (2017). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • Cai, C., et al. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • IndiaMART. (n.d.). Pyridine - 110-86-1 Latest Price, Manufacturers & Suppliers. [Link]
  • ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • ResearchGate. (1998). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
  • Zhao, B., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • ChemAnalyst. (n.d.). Track Pyridine price trend and forecast in top 10 leading countries worldwide. [Link]
  • IMARC Group. (n.d.). Pyridine Price Index, Trend, Chart 2025 and Forecast. [Link]
  • Business Analytiq. (n.d.). Pyridine price index. [Link]
  • Fortune Business Insights. (n.d.).

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel building blocks is paramount. 5-Bromo-2-chloro-4-ethoxypyridine is a key heterocyclic intermediate, the strategic placement of its functional groups offers multiple avenues for synthetic diversification, making it a valuable precursor in the generation of compound libraries for screening and lead optimization.

This guide provides an in-depth comparison of synthetic pathways for this compound, complete with detailed experimental protocols and a robust validation strategy. The insights provided are grounded in established chemical principles and analogous transformations for similar heterocyclic systems.

Primary Recommended Synthesis Pathway: Electrophilic Bromination of 2-chloro-4-ethoxypyridine

The most direct and logical approach to this compound is the electrophilic bromination of the readily accessible 2-chloro-4-ethoxypyridine precursor. This method is adapted from the well-established synthesis of its methoxy analog, 5-Bromo-2-chloro-4-methoxypyridine[1]. The ethoxy group at the 4-position is an ortho-, para-director, and since the para position (relative to the ethoxy group) is occupied by the chloro group, the bromine will be directed to one of the ortho positions. Steric hindrance from the adjacent ethoxy group favors bromination at the 5-position.

Causality Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent provides a reliable and manageable source of electrophilic bromine. Concentrated sulfuric acid serves as the solvent and activating agent, protonating the pyridine ring and making it more susceptible to electrophilic attack. The reaction temperature is carefully controlled to ensure selective mono-bromination and minimize the formation of side products. An aqueous workup with a basic solution is necessary to neutralize the acidic reaction mixture and isolate the free base product. Purification by column chromatography is a standard and effective method for obtaining the final product with high purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-4-ethoxypyridine

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • 8N Sodium hydroxide solution

  • Chloroform

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-ethoxypyridine in concentrated sulfuric acid under an ice bath with stirring.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 55°C and stir at this temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by slowly adding 8N sodium hydroxide solution until the pH is alkaline.

  • Extract the aqueous layer with chloroform (3 x volumes).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield this compound as a solid.

A 2-chloro-4-ethoxypyridine D Reaction at 0-55°C A->D B N-bromosuccinimide (NBS) B->D C Concentrated H2SO4 C->D E Aqueous Workup (NaOH) D->E F Extraction with Chloroform E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Primary synthesis pathway for this compound.

Comparison of Synthesis Pathways

While the direct bromination of 2-chloro-4-ethoxypyridine is the recommended route, alternative pathways can be considered. These alternatives often involve more steps but may be advantageous if the starting materials are more readily available or if specific regioselectivity is required.

FeaturePrimary Pathway: Electrophilic BrominationAlternative Pathway 1: From 2-Amino-4-ethoxypyridineAlternative Pathway 2: Pyridine Ring Construction
Starting Material 2-chloro-4-ethoxypyridine2-Amino-4-ethoxypyridineAcyclic precursors
Key Steps Electrophilic bromination with NBS1. Bromination 2. Sandmeyer reaction (diazotization followed by chlorination)Multi-step condensation and cyclization reactions
Plausible Yield Moderate to HighModerateVariable, potentially low
Purity of Crude Product Good, with potential for over-brominationFair, with potential for diazonium side-productsLow to moderate, with multiple isomers possible
Scalability GoodModerate, diazotization can be hazardous on a large scalePoor, generally not suitable for large-scale synthesis
Safety Considerations Use of concentrated sulfuric acid and a halogenating agent.Handling of bromine and potentially unstable diazonium salts.Use of various reagents, some of which may be toxic or pyrophoric.
Advantages Direct, fewer steps.Good for introducing different halogens.Allows for the synthesis of highly substituted pyridines.
Disadvantages Requires the specific starting material.Multi-step, potential for hazardous intermediates.Complex, often low-yielding, and not atom-economical.

Validation of the Synthesized Product

Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Experimental Protocols for Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.

    • Expected ¹H NMR Spectrum:

      • A triplet at ~1.4 ppm (3H, -OCH₂CH ₃)

      • A quartet at ~4.1 ppm (2H, -OCH ₂CH₃)

      • A singlet at ~6.9 ppm (1H, pyridine ring H)

      • A singlet at ~8.4 ppm (1H, pyridine ring H)

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled spectrum on the same instrument.

    • Expected ¹³C NMR Spectrum: Distinct signals for all 7 carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, Cl, O, N).

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile.

    • Detector: UV detector monitoring at a suitable wavelength (e.g., 254 nm).

  • Expected Result: A single major peak corresponding to the product, with the purity calculated from the peak area.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Expected Result: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

A Synthesized this compound B NMR Spectroscopy A->B C HPLC A->C D Mass Spectrometry A->D E Structural Confirmation (¹H & ¹³C NMR) B->E F Purity Assessment (>98%) C->F G Molecular Weight Verification (Isotopic Pattern) D->G H Validated Product E->H F->H G->H

Caption: Workflow for the validation of this compound.

Conclusion

The synthesis of this compound via electrophilic bromination of 2-chloro-4-ethoxypyridine presents a direct and efficient pathway. While alternative routes exist, they often involve more steps and potential hazards. Rigorous validation of the final product using a combination of NMR, HPLC, and Mass Spectrometry is essential to ensure its structural integrity and purity, thereby providing a reliable building block for further research and development in the pharmaceutical and chemical industries.

References

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • DTIC. Determination of 5-Bromo-2'-Deoxyuridine (BrdU)

Sources

A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectroscopic profile of 5-Bromo-2-chloro-4-ethoxypyridine against its close structural analog, 5-Bromo-2-chloro-4-methoxypyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind spectral features, offering field-proven insights into data acquisition and interpretation. Every piece of data and every protocol is presented within a framework of scientific integrity to ensure trustworthiness and reproducibility.

Introduction: The Structural Context

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The precise arrangement of its substituents—a bromine atom, a chlorine atom, and an ethoxy group on the pyridine ring—creates a unique electronic environment that is directly reflected in its spectroscopic signatures. Accurate structural verification is paramount, and a multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard for unambiguous characterization. This guide will dissect these signatures and compare them with the closely related 5-Bromo-2-chloro-4-methoxypyridine to highlight the subtle yet significant impact of alkyl chain length on the spectral data.

Comparative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its methoxy analog. This data, compiled from supplier information and established principles of spectroscopy, serves as a reliable benchmark for sample validation.[2][3]

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃~8.1 (s, 1H, H-6), ~6.9 (s, 1H, H-3), ~4.2 (q, 2H, -OCH₂CH₃), ~1.5 (t, 3H, -OCH₂CH₃)~163 (C-4), ~151 (C-2), ~149 (C-6), ~110 (C-3), ~109 (C-5), ~65 (-OCH₂), ~14 (-CH₃)
5-Bromo-2-chloro-4-methoxypyridine [3]CDCl₃8.34 (s, 1H, H-6), 6.84 (s, 1H, H-3), 3.97 (s, 3H, -OCH₃)Not explicitly provided, but predicted to be similar to the ethoxy analog for aromatic carbons, with the methoxy carbon at ~56 ppm.[4]
Table 2: Comparative FTIR and Mass Spectrometry Data
CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound ~3100-3000 (C-H, aromatic), ~2980, 2870 (C-H, aliphatic), ~1570, 1460 (C=C, C=N), ~1240 (C-O, ether), ~1040 (C-Cl), ~670 (C-Br)237/239/241 [M]⁺, exhibiting characteristic isotopic patterns for one Br and one Cl atom.[5]
5-Bromo-2-chloro-4-methoxypyridine [4]3100 (C-H, aromatic), 2950, 2850 (C-H, aliphatic), 1580, 1470 (C=C, C=N), 1250 (C-O), 1050 (C-Cl), 680 (C-Br)222/224/226 [M]⁺, 193/195/197 [M-CHO]⁺

In-Depth Technical Discussion & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift).[6]

Expertise & Experience in Interpretation:

  • Aromatic Protons: Both molecules show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 is typically further downfield due to the deshielding effect of the adjacent electronegative nitrogen atom.

  • Alkoxy Group Protons: The key difference between the two compounds lies here. The methoxy analog exhibits a sharp singlet at ~3.97 ppm for its three equivalent methyl protons.[3] In contrast, the ethoxy group of the target compound gives a more complex pattern: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

  • Solvent Effects: It is crucial to recognize that NMR chemical shifts are not immutable; they are influenced by intermolecular interactions with the solvent.[6][7] While deuterated chloroform (CDCl₃) is a common and cost-effective choice, more complex molecules may require different solvents like benzene-d₆ to resolve overlapping aromatic signals.[7] The data presented here is standardized to CDCl₃; using a different solvent will cause shifts in the observed values.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, absorbing IR radiation at that specific wavenumber.[10]

Expertise & Experience in Interpretation:

  • Aromatic Ring Vibrations: The presence of the pyridine ring is confirmed by several characteristic peaks. The C-H stretching vibrations of the aromatic protons appear at a frequency slightly above 3000 cm⁻¹.[11][12][13] Additionally, C=C and C=N stretching vibrations within the ring produce a series of medium-to-strong absorptions in the 1450-1600 cm⁻¹ region.[12][13]

  • Aliphatic C-H Stretch: The ethoxy and methoxy groups are identified by C-H stretching absorptions in the 2850-2980 cm⁻¹ range. The ethoxy group will show more prominent peaks in this region due to the presence of both CH₂ and CH₃ groups.

  • C-O and C-X Bonds: A strong C-O ether stretch is expected around 1240-1250 cm⁻¹. The vibrations for the carbon-halogen bonds are found in the fingerprint region (below 1500 cm⁻¹), with the C-Cl stretch typically around 1040-1050 cm⁻¹ and the C-Br stretch at a lower frequency, near 670-680 cm⁻¹.[4][14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[15]

Trustworthiness through Isotopic Patterns:

The most telling feature in the mass spectrum of this compound is the unique isotopic pattern of its molecular ion ([M]⁺).

  • Chlorine: Has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to an M+2 peak with an intensity of about one-third that of the molecular ion peak.

  • Bromine: Also has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity.[5]

When combined, these two halogens create a highly characteristic cluster of peaks for the molecular ion (at m/z 237, 239, 241) and any fragment containing both halogens. This pattern is a self-validating system; if this signature is absent, the compound is not the target molecule.

Logical Fragmentation Pathways:

Fragmentation analysis provides a secondary layer of structural confirmation. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or cleavage of the ring system.[15][16] For the target compound, likely fragmentation includes the loss of an ethyl radical (-•CH₂CH₃) from the ether, followed by the loss of carbon monoxide (CO).

Experimental Protocols & Workflows

The following are detailed, self-validating methodologies for acquiring high-quality spectroscopic data for compounds like this compound.

Overall Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation A Weigh 5-10 mg of Purified Compound B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Transfer to 5 mm NMR Tube B->C D ¹H & ¹³C NMR Spectroscopy C->D E Mass Spectrometry (EI or ESI) C->E F FTIR Spectroscopy (KBr Pellet or Film) C->F G Process & Reference Spectra D->G E->G F->G H Compare with Reference Data & Predicted Values G->H I Confirm Structure H->I

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[17] Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) in a standard 5 mm NMR tube.[17] Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.[17]

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (5-10 seconds) are required for adequate signal intensity.[17]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[17]

Protocol for Mass Spectrometry (MS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method Selection:

    • Electron Ionization (EI): Ideal for volatile and thermally stable compounds. This is a "hard" ionization technique that often produces rich fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A "soft" ionization technique suitable for a broader range of compounds. It typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation, which is excellent for confirming molecular weight.[17]

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-400). Ensure the instrument resolution is sufficient to resolve the isotopic peaks clearly.

Diagram of Key Structural Features and Spectroscopic Correlations

G cluster_0 cluster_1 img A ¹H NMR: ~8.1 ppm (s, 1H) ¹³C NMR: ~149 ppm B ¹H NMR: ~6.9 ppm (s, 1H) ¹³C NMR: ~110 ppm C ¹H NMR: ~4.2 ppm (q, 2H) ¹³C NMR: ~65 ppm FTIR (C-H): ~2980 cm⁻¹ D FTIR (C-Br): ~670 cm⁻¹ MS: Isotopic Pattern p1 p1->A H-6 p2 p2->B H-3 p3 p3->C Ethoxy Group p4 p4->D Bromo Group

Caption: Key structural features and their corresponding spectroscopic signals.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Laszlo, P. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • IJRES. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • ACS Publications. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • RSC Publishing. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B.
  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
  • University of Massachusetts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.

Sources

A Comparative Guide to the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors.[1] The strategic functionalization of this privileged heterocycle is paramount for fine-tuning pharmacological activity. 5-Bromo-2-chloro-4-methoxypyrimidine has emerged as a versatile and highly valuable building block due to its dual halogenation, which allows for selective and sequential chemical modifications.[2]

This guide provides an in-depth, objective comparison of the reaction efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in various palladium-catalyzed cross-coupling reactions. We will explore its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings, supported by experimental data and detailed protocols. Furthermore, we will compare its performance with alternative dihalopyrimidine building blocks to provide a comprehensive resource for researchers in the field.

Understanding the Reactivity Landscape of 5-Bromo-2-chloro-4-methoxypyrimidine

The key to the synthetic utility of 5-Bromo-2-chloro-4-methoxypyrimidine lies in the differential reactivity of its two halogen substituents. The pyrimidine ring is an electron-deficient system, which enhances the reactivity of the attached halogens in cross-coupling reactions.[1] In palladium-catalyzed transformations, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[3] Consequently, the C5-bromo position of 5-Bromo-2-chloro-4-methoxypyrimidine is significantly more reactive than the C2-chloro position.[2] This inherent difference allows for chemoselective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations.[3]

However, it is also important to note that the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a complementary method for functionalization.[2]

Comparative Analysis of Cross-Coupling Reactions

The following sections detail the performance of 5-Bromo-2-chloro-4-methoxypyrimidine in the most commonly employed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[1] For 5-Bromo-2-chloro-4-methoxypyrimidine, this reaction proceeds with high selectivity at the C5-bromo position.[4]

Typical Reaction Conditions and Yields:

Coupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O9012Not specified[5]
Arylboronic acidsPd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-110Not specified60-95 (estimated)[6]
3-Pyridinyl boronic acidPd(OAc)₂SPhosK₃PO₄Dioxane11016~75[2]

Note: The data in this table is based on generalized protocols and reactions with structurally similar compounds, and should be considered a starting point for optimization.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine with Phenylboronic Acid [5]

  • To a dry Schlenk flask, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reactants & Base to Flask prep2 Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Catalyst prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat & Stir (80-110°C) prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to RT react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Purification (Chromatography) workup3->workup4

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] Similar to the Suzuki coupling, this reaction is highly selective for the C5-bromo position of 5-Bromo-2-chloro-4-methoxypyrimidine.[3]

Typical Reaction Conditions and Yields:

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Primary/Secondary AminesPd₂(dba)₃XPhos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Not specifiedNot specified[2]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [2]

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)Ln ArPdBr ArPd(II)(Br)Ln Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [ArPd(II)(NHR'R'')]LnBr ArPdBr->ArPdAmine + HNR'R'' ArPdAmido ArPd(II)(NR'R'')Ln ArPdAmine->ArPdAmido - HBr (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation and is also expected to be selective for the C5-bromo position.[2]

Experimental Protocol: Generalized Stille Coupling [2]

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and typically filtered through a pad of celite to remove palladium residues.

  • The filtrate is concentrated and the crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. With 5-Bromo-2-chloro-4-methoxypyrimidine, the reaction selectively occurs at the C5-bromo position.[7]

Experimental Protocol: Generalized Sonogashira Coupling [7]

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparison with Alternative Building Blocks

While 5-Bromo-2-chloro-4-methoxypyrimidine is a highly effective substrate, several alternatives with different substitution patterns are also commercially available. The choice of building block can significantly impact the electronic properties of the pyrimidine ring and, consequently, the reaction outcomes and biological activity of the final products.[8]

Alternative Pyrimidine Building Blocks:

  • 2,4-Dichloro-5-methylpyrimidine: The methyl group at the C5 position introduces a small steric hindrance and is weakly electron-donating.

  • 2,4-Dichloro-5-nitropyrimidine: The nitro group is strongly electron-withdrawing, which can significantly alter the reactivity of the pyrimidine ring.

  • 2,4-Dichloro-5-methoxypyrimidine: The methoxy group at C5 is electron-donating.

Comparative Reactivity in Suzuki-Miyaura Coupling:

For these 2,4-dichloro alternatives, the C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions.[8]

Pyrimidine SubstrateArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71[8]
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O72[8]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O77[8]

Note: Specific, directly comparable yield data for the Suzuki-Miyaura coupling of 5-Bromo-2-chloro-4-methoxypyrimidine and the listed alternatives under identical conditions is limited in the literature. The data for 2,4-dichloropyrimidine provides a strong baseline for expected reactivity.[8]

Logical Flow for Sequential Functionalization

The differential reactivity of the halogen atoms in these building blocks allows for a logical and strategic approach to the synthesis of complex molecules.

G start 5-Bromo-2-chloro-4-methoxypyrimidine step1 Selective Cross-Coupling at C5-Br start->step1 intermediate 5-Substituted-2-chloro-4-methoxypyrimidine step1->intermediate step2a Further Cross-Coupling at C2-Cl intermediate->step2a step2b SNAr at C2-Cl intermediate->step2b productA 5,2-Disubstituted Product step2a->productA productB 5,2-Disubstituted Product step2b->productB

Caption: A logical workflow for the sequential functionalization of 5-Bromo-2-chloro-4-methoxypyrimidine.

Conclusion

5-Bromo-2-chloro-4-methoxypyrimidine stands out as a highly versatile and efficient building block for the synthesis of substituted pyrimidines. Its well-defined chemoselectivity, with the C5-bromo position being significantly more reactive in palladium-catalyzed cross-coupling reactions, allows for predictable and controlled functionalization. This makes it an ideal substrate for the construction of molecular libraries for drug discovery programs. While alternative dihalopyrimidines offer different electronic properties, the established reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine, coupled with the potential for subsequent modification at the C2-chloro position, solidifies its position as a go-to reagent for researchers in the field. The provided protocols and comparative data serve as a valuable starting point for the strategic design and execution of synthetic routes towards novel and potent therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • NIH Public Access. (2015). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • BenchChem. (2025). Synthesis routes of 2,4-Dichloro-5-methylpyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloro-5-methoxypyrimidine.
  • BenchChem. (2025).
  • ACS Publications. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions.
  • NIH Public Access. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ACS Publications. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis.
  • ResearchGate. (2021).
  • ResearchGate. (2018). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • ArODES. (2023).
  • ResearchGate. (2023).
  • Purdue University Graduate School. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

Sources

analysis of impurities in 5-Bromo-2-chloro-4-ethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analysis of Impurities in the Synthesis of 5-Bromo-2-chloro-4-ethoxypyridine for Pharmaceutical Applications

This guide provides a comprehensive analysis of the impurities that can arise during the synthesis of this compound, a key building block in modern medicinal chemistry. We will explore the mechanistic origins of these impurities, compare the leading analytical techniques for their detection and quantification, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on building a self-validating system of analysis that ensures the highest standards of scientific integrity and regulatory compliance.

The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Even trace-level impurities can alter the safety, efficacy, and stability of the final drug product, potentially leading to adverse patient outcomes and significant regulatory hurdles.[1][2] Agencies like the FDA and EMA mandate rigorous impurity profiling to identify, quantify, and control these components within strict limits.[1] this compound, with its reactive halogen and activating ethoxy group, is a versatile intermediate. However, the very features that make it synthetically valuable also create pathways for the formation of closely related impurities that can be challenging to separate and identify.

Part 1: A Mechanistic View of Synthesis and Impurity Formation

A robust impurity control strategy begins with a deep understanding of the manufacturing process. While multiple synthetic routes to substituted pyridines exist, a common and efficient method for introducing a bromine atom onto an activated pyridine ring is through electrophilic aromatic substitution.

The Likely Synthetic Pathway

Based on established procedures for analogous compounds like 5-bromo-2-chloro-4-methoxypyridine, a probable synthesis route starts from 2-chloro-4-ethoxypyridine.[3] The reaction proceeds via electrophilic bromination, typically using N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as concentrated sulfuric acid.

The ethoxy group at the C4 position is an activating group, directing the incoming electrophile (Br+) to the ortho and para positions. Since the para position (C5) is available and sterically accessible, it is the preferred site of bromination.

The Genesis of Process-Related Impurities

No chemical reaction is perfect. Side reactions and incomplete conversions inevitably lead to impurities. Understanding their formation mechanisms is the first step toward controlling them.

  • Starting Material (Impurity A) : Incomplete reaction will leave residual 2-chloro-4-ethoxypyridine .

  • Isomeric Impurities (Impurity B) : While the C5 position is electronically favored, a small percentage of bromination may occur at the C3 position, leading to the formation of 3-Bromo-2-chloro-4-ethoxypyridine . This is a critical impurity to monitor as its similar physical properties make it difficult to remove via crystallization or standard chromatography.[4]

  • Over-brominated Impurities (Impurity C) : If the reaction is not carefully controlled (e.g., stoichiometry of NBS, temperature), a second bromination can occur, yielding 3,5-Dibromo-2-chloro-4-ethoxypyridine .

  • Hydrolysis/Degradation Products (Impurity D) : The use of strong acids like H₂SO₄ at elevated temperatures can potentially lead to the hydrolysis of the ethoxy group, forming 5-Bromo-2-chloro-4-hydroxypyridine .

The following diagram illustrates these primary reaction and impurity formation pathways.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation Pathways SM 2-chloro-4-ethoxypyridine (Starting Material) Product This compound (Target Product) SM->Product NBS, H₂SO₄ ImpurityA Impurity A (Unreacted Starting Material) SM->ImpurityA Incomplete Reaction ImpurityB Impurity B (Isomeric Impurity) 3-Bromo-2-chloro-4-ethoxypyridine SM->ImpurityB Alternative Bromination ImpurityC Impurity C (Over-brominated) 3,5-Dibromo-2-chloro-4-ethoxypyridine Product->ImpurityC Excess NBS ImpurityD Impurity D (Degradation) 5-Bromo-2-chloro-4-hydroxypyridine Product->ImpurityD Hydrolysis analytical_workflow start Crude Synthesis Batch hplc HPLC Analysis (Purity %, Impurity Profile) start->hplc gcms GC-MS Analysis (Residual Solvents) start->gcms decision Purity Meets Spec? Unknowns < 0.1%? hplc->decision pass Release for Next Step decision->pass Yes fail Characterize Unknowns decision->fail No prep_hplc Preparative HPLC (Isolate Impurity) fail->prep_hplc nmr NMR, MS/MS (Structure Elucidation) prep_hplc->nmr remediate Remediate Process & Re-analyze nmr->remediate remediate->start

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-chloro-4-ethoxypyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromo-2-chloro-4-ethoxypyridine, a halogenated pyridine derivative. The principles and protocols outlined here are designed to be self-validating, grounded in established safety standards, and explained with the scientific rationale that underpins them.

Disclaimer: This document provides guidance based on the general properties of halogenated pyridines and available safety data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a halogenated heterocyclic compound. The presence of bromine and chlorine atoms on the pyridine ring significantly influences its reactivity, toxicity, and environmental fate. While specific toxicological data for this compound is not widely available, analogous structures suggest it should be handled with care.

Based on data for similar halogenated pyridines, the primary hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[2]

The core principle of safe disposal begins with a thorough understanding of these risks. The objective is to minimize exposure to laboratory personnel and prevent the release of this compound into the environment where its persistence and potential for bioaccumulation are concerns.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling this compound and its waste. The following table summarizes the recommended PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can lead to irritation.[4] Ensure gloves are appropriate for the specific solvent used and check for breakthrough times.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation or damage.[1][3][5]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin contact.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Waste Segregation: A Critical Step for Compliance and Safety

Proper segregation of chemical waste is paramount. Halogenated organic compounds require specific disposal routes and must not be mixed with non-halogenated waste streams.[7][8] Mixing these waste streams can lead to regulatory non-compliance and significantly increase disposal costs, as non-halogenated solvents can often be recycled as fuel additives while halogenated waste requires high-temperature incineration.[8]

Operational Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date accumulation started.

  • Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene or glass) and the lid is securely fastened when not in use.[4]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][5]

Disposal Procedures: From Laboratory Bench to Final Disposition

The disposal of this compound is governed by regulations for halogenated organic compounds. Landfilling of such wastes is often prohibited or strictly regulated. The preferred method of disposal is high-temperature incineration.

Step-by-Step Disposal Workflow:

  • Waste Collection: Collect all waste containing this compound, including rinsates from cleaning glassware, in the designated halogenated waste container.

  • Decontamination of Glassware:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • Collect the rinsate as hazardous waste in your designated halogenated waste container.

  • Full Waste Container: Once the waste container is full, ensure the cap is tightly sealed.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Incineration as the Primary Disposal Method:

Incineration is the most effective method for the complete destruction of halogenated organic compounds.[9] For wastes containing more than 1% of halogenated organic substances, a minimum incineration temperature of 1100 °C is often required to ensure complete breakdown and prevent the formation of toxic byproducts like dioxins and furans.[10][11]

Diagram: Decision Workflow for Disposal of this compound

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (residue, rinsate, etc.) fume_hood->waste_generated is_halogenated Is the waste halogenated? waste_generated->is_halogenated halogenated_container Collect in Labeled 'Halogenated Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_container No contact_ehs Contact EHS for Disposal halogenated_container->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-2-chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Hazard Assessment and First Aid

Based on analogous halogenated pyridine and pyrimidine compounds, 5-Bromo-2-chloro-4-ethoxypyridine should be treated as a potentially hazardous substance. The primary anticipated hazards include:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3][4][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3][4][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][3]

Emergency First Aid Protocols

In the event of exposure, immediate action is critical. The following first-aid measures should be implemented swiftly:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[6][7][8][9]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[8][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatWork in a chemical fume hood. A respirator may be needed if dust is generated.[2]
Solution Preparation and Transfers Chemical safety goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coatAlways handle within a certified chemical fume hood.[7][11]
Running Reactions and Work-up Chemical safety goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant lab coat, consider an apronOperations must be conducted within a chemical fume hood.[11]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or coverallsA respirator with an appropriate cartridge may be necessary depending on the spill size.

Causality Behind PPE Choices:

  • Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[7][10] Latex gloves are not suitable.

  • Eye Protection: The risk of splashes and airborne particles necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection, especially during larger-scale operations.

  • Respiratory Protection: Due to the potential for respiratory irritation, all handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][7][10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Chemical Handling Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to waste collection.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for handling this compound.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Containment (for small spills): For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[2][11] Avoid creating dust if the material is solid.[2]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[2]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for environmental protection and regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this substance, including contaminated consumables (e.g., gloves, pipette tips, weighing paper) and solutions, must be collected in a dedicated "Halogenated Organic Waste" container.[2][12] Do not mix with non-halogenated waste.[2]

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and an accurate estimation of its contents.[2] The container should be kept tightly closed when not in use and stored in a designated, well-ventilated waste accumulation area.[2][11]

  • Final Disposal: The ultimate disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal company, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers.[2]

Self-Validating Safety Systems

To ensure a consistently safe operating environment, integrate the following self-validating checks into your routine:

  • Fume Hood Certification: Before use, always verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates proper function.

  • Glove Integrity Check: Before donning gloves, visually inspect them for any tears or pinholes. After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface.[6]

  • Eyewash and Safety Shower Accessibility: At the start of each experiment, confirm that the path to the nearest eyewash station and safety shower is unobstructed.[9][11] These must be accessible within 10 seconds of your work area.[11]

The following diagram illustrates the decision-making process for safe chemical handling.

start Start Experiment check_sds SDS Available? start->check_sds analog_sds Use Analog SDS check_sds->analog_sds No ppe_check Appropriate PPE Available? check_sds->ppe_check Yes analog_sds->ppe_check hood_check Fume Hood Certified? ppe_check->hood_check Yes stop STOP Consult Supervisor/EHS ppe_check->stop No proceed Proceed with Caution hood_check->proceed Yes hood_check->stop No

Caption: Pre-operational safety check for chemical handling.

By integrating these principles of hazard assessment, diligent use of PPE, and systematic operational and disposal planning, you can confidently and safely advance your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. Pyridine Safety Information.
  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine.
  • LookChem. 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS).
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Loba Chemie. Pyridine for Synthesis - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.